4-Isopropyl-2-methylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-5(2)7-4-9-6(3)8-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTOJEUVLKLAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32272-52-9 | |
| Record name | 2-Methyl-4-(1-methylethyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32272-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-(1-methylethyl)thiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040100 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Isopropyl-2-methylthiazole: Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 4-Isopropyl-2-methylthiazole, a heterocyclic compound of significant interest to researchers in flavor science, medicinal chemistry, and synthetic organic chemistry. We will delve into its core chemical and physical properties, elucidate its structure through spectroscopic analysis, detail a validated synthetic protocol, and explore its current and potential applications.
Core Molecular Identity and Physicochemical Properties
4-Isopropyl-2-methylthiazole is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen. The presence of the alkyl substituents—an isopropyl group at position 2 and a methyl group at position 4—defines its unique characteristics.
Key Identifiers:
-
IUPAC Name: 4-methyl-2-propan-2-yl-1,3-thiazole[1]
-
CAS Number: 15679-13-7[1]
-
Molecular Formula: C₇H₁₁NS[1]
-
Synonyms: 2-Isopropyl-4-methylthiazole, Peach thiazole, Tropical thiazole[1]
The compound is a colorless to pale yellow liquid, and it is known for its potent aroma, which is a key driver of its commercial applications.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 141.24 g/mol | [1] |
| Physical State | Colorless to pale yellow liquid | [2] |
| Boiling Point | 175 °C (at 760 mmHg); 92 °C (at 50 mmHg) | [2] |
| Density | 1.00 - 1.001 g/cm³ at 20-25 °C | [2] |
| Refractive Index | ~1.50 at 20 °C | |
| Solubility | Slightly soluble in water (0.23 g/L at 25 °C); miscible with ethanol and fats. | [2] |
| Vapor Pressure | 1.6 hPa at 25 °C | [2] |
| Flash Point | 58 °C | [2] |
Chemical Synthesis: The Hantzsch Thiazole Synthesis
The most reliable and well-established method for synthesizing 2,4-disubstituted thiazoles like 4-isopropyl-2-methylthiazole is the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide.
Causality of Reagent Selection:
-
Thioamide (Isobutyramide): To achieve the isopropyl group at the C2 position of the thiazole ring, the corresponding thioamide, isobutyramide (or 2-methylpropanethioamide), is required. The carbon of the thioamide group becomes the C2 of the final thiazole.
-
α-Haloketone (Chloroacetone): To install the methyl group at the C4 position, an α-haloketone with a methyl group adjacent to the carbonyl is needed. Chloroacetone is a readily available and effective reagent for this purpose. The ketone's carbonyl carbon and the adjacent halogenated carbon form the C5 and C4 atoms of the thiazole ring, respectively.
Figure 1: Hantzsch Synthesis Workflow (Within 100 characters)
Experimental Protocol: Hantzsch Synthesis of 4-Isopropyl-2-methylthiazole
This protocol is a representative procedure based on the principles of the Hantzsch synthesis.[5]
Materials:
-
Isobutyramide (2-methylpropanethioamide)
-
Chloroacetone
-
Ethanol (absolute)
-
Sodium carbonate (Na₂CO₃) solution (5% aqueous)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isobutyramide (1.0 eq) in absolute ethanol (approx. 2-3 mL per mmol of thioamide).
-
Addition of α-Haloketone: To the stirring solution, add chloroacetone (1.1 eq) dropwise at room temperature. The addition is often mildly exothermic.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Expertise Note: The initial step is an Sₙ2 reaction where the nucleophilic sulfur of the thioamide attacks the carbon bearing the chlorine. The subsequent cyclization and dehydration are driven by heating.
-
Workup - Neutralization: After cooling to room temperature, pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution. This step is crucial to neutralize the hydrohalic acid (HCl) byproduct formed during the reaction, which protonates the thiazole product, making it water-soluble. Neutralization renders the product as a free base, facilitating its extraction into an organic solvent.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with diethyl ether or dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield 4-Isopropyl-2-methylthiazole as a colorless to pale yellow liquid.
Structural Elucidation via Spectroscopy
The structure of 4-Isopropyl-2-methylthiazole can be unequivocally confirmed through a combination of NMR, Mass Spectrometry, and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra provide a detailed map of the carbon and hydrogen framework.
¹H NMR (400 MHz, CDCl₃):
-
δ ~6.70 ppm (s, 1H): This singlet corresponds to the single proton attached to the thiazole ring at the C5 position. Its chemical shift in the aromatic region confirms the aromatic nature of the thiazole ring.[1]
-
δ ~3.28 ppm (sept, 1H, J ≈ 6.9 Hz): This septet is characteristic of the methine proton (-CH) of the isopropyl group. It is split by the six adjacent methyl protons.[1]
-
δ ~2.41 ppm (s, 3H): This singlet is assigned to the three protons of the methyl group attached to the thiazole ring at the C4 position.[1]
-
δ ~1.38 ppm (d, 6H, J ≈ 6.9 Hz): This doublet represents the six equivalent protons of the two methyl groups within the isopropyl substituent. They are split by the single methine proton.[1]
¹³C NMR (22.5 MHz, CDCl₃):
-
δ ~177.4 ppm: Carbonyl carbon (C2) of the thiazole ring, highly deshielded due to its bonding to both nitrogen and sulfur.[1]
-
δ ~152.0 ppm: C4 of the thiazole ring, attached to the methyl group.[1]
-
δ ~111.7 ppm: C5 of the thiazole ring, the only carbon bearing a hydrogen.[1]
-
δ ~33.3 ppm: Methine carbon (-CH) of the isopropyl group.[1]
-
δ ~23.2 ppm: Equivalent methyl carbons (-CH₃) of the isopropyl group.[1]
-
δ ~17.0 ppm: Methyl carbon (-CH₃) attached to C4.[1]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
-
Molecular Ion (M⁺): A prominent peak is observed at m/z = 141 , corresponding to the molecular weight of the compound (C₇H₁₁NS⁺).[6][7]
-
Key Fragmentation: A significant fragment is typically seen at m/z = 126 . This corresponds to the loss of a methyl group ([M-15]⁺), a common fragmentation pathway for isopropyl groups, resulting in a stable secondary carbocation.
Infrared (IR) Spectroscopy
While less definitive for the overall structure than NMR, IR spectroscopy is excellent for confirming the presence of key functional groups and the aromatic nature of the ring.
-
~3100-3000 cm⁻¹: C-H stretching from the aromatic proton on the thiazole ring and the sp³ C-H bonds of the alkyl groups.
-
~2970-2870 cm⁻¹: Asymmetric and symmetric C-H stretching of the methyl and isopropyl groups.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic thiazole ring. The presence of multiple bands in this region is characteristic of aromatic heterocycles.
-
~1385-1370 cm⁻¹: Characteristic C-H bending vibration for the isopropyl group (often a doublet).
Applications and Field Insights
Flavor and Fragrance Industry
The primary application of 4-Isopropyl-2-methylthiazole is as a potent flavor and fragrance ingredient. It is naturally found in foods like durian, tomatoes, yeast extract, and roasted meats.[1]
-
Aroma Profile: It imparts a complex aroma described as green, nutty, fruity, earthy, and tropical.[8] It is particularly noted for adding the characteristic "fuzzy skin" note to peach and apricot flavors.
-
Mechanism of Perception: Thiazoles are perceived not by taste buds but through olfaction. The nose detects these volatile compounds, sending signals to the brain that we interpret as complex flavor notes like "meaty," "roasted," or "nutty."[9] This makes them invaluable for creating authentic sensory experiences in processed foods.
-
Use Levels: It is used very sparingly due to its high impact. In finished products, it can be effective in the parts-per-billion (ppb) to low parts-per-million (ppm) range to enhance fruit flavors like papaya and melon, or to add complexity to savory profiles.
Potential in Drug Development and Medicinal Chemistry
While 4-Isopropyl-2-methylthiazole itself is not an active pharmaceutical ingredient, its core thiazole scaffold is a "privileged structure" in medicinal chemistry. The thiazole ring is a key component in numerous FDA-approved drugs, including anticancer agents (e.g., Dasatinib), anti-inflammatory drugs (e.g., Meloxicam), and antibiotics.[10][11]
-
As a Building Block: This specific compound can serve as a valuable starting material or fragment for the synthesis of more complex molecules. The alkyl substitutions provide steric and electronic properties that can be exploited to tune the binding of a potential drug candidate to a biological target.
-
Reactivity for Derivatization: The thiazole ring has known reactivity patterns that medicinal chemists can leverage. The proton at C2 (in unsubstituted thiazole) is acidic, and the ring can undergo electrophilic substitution, primarily at the C5 position.[11][12] These reactive sites allow for the systematic modification of the core structure to build libraries of compounds for screening. For 4-Isopropyl-2-methylthiazole, the C5 position remains a viable site for derivatization to explore structure-activity relationships (SAR).
Safety and Handling
As a laboratory chemical, 4-Isopropyl-2-methylthiazole must be handled with appropriate precautions.
GHS Classification:
-
Flammable Liquid: Category 3 (H226: Flammable liquid and vapor).[2][13]
-
Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed).
-
Skin/Eye Irritation: May cause skin and serious eye irritation.
Handling and Storage Protocol:
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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Wikipedia. Thiazole. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]
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Thiazole synthesis. Organic Chemistry Portal. [Link]
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Thiazole synthesis from a-halocarbonyl compounds. CUTM Courseware. [Link]
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2-Isopropyl-4-methylthiazole. PubChem. [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
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2-Isopropyl-4-methylthiazole (YMDB01496). Yeast Metabolome Database. [Link]
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tropical thiazole 2-isopropyl-4-methylthiazole. The Good Scents Company. [Link]
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synthesis of thiazoles. YouTube. [Link]
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Safety Data Sheet - NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE. Axxence. [Link]
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Aroma Properties of Some Alkylthiazoles. Perfumer & Flavorist. [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
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Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. [Link]
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Synthesis of 2,4-disubstituted thiazoles. ResearchGate. [Link]
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Flavor Bites: Two Thiazoles. Perfumer & Flavorist. [Link]
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Thiazole, 4-methyl-2-(1-methylethyl)-. NIST WebBook. [Link]
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4-isopropyl-2-methylthiazole, 32272-52-9. The Good Scents Company. [Link]
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Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
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Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC. [Link]
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Thiazoles as Key Ingredients in Soup Bases and Stocks. Advanced Biotech. [Link]
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Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. [Link]
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Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles. ChemRxiv. [Link]
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Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
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Production of process flavorings from methionine, thiamine with d-xylose or dextrose by direct extrusion. PubMed. [Link]
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Efficient Synthesis of 2,4-Disubstituted Thiazoles Under Grinding. Taylor & Francis. [Link]
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The molecular biology of fruity and floral aromas in beer and other alcoholic beverages. [Link]
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Interpretation of mass spectra. [Link]
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2-iso Propyl 4 Methyl Thiazole. PerfumersWorld. [Link]
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole. MDPI. [Link]
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Functional groups corresponding to the different FTIR bands. ResearchGate. [Link]
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The Enigmatic Aroma of the Everyday: A Technical Guide to 4-Isopropyl-2-methylthiazole in Food
Foreword
In the intricate tapestry of food flavor, individual molecules often play a starring, albeit unseen, role. Among these is 4-Isopropyl-2-methylthiazole, a heterocyclic compound that, despite its complex name, contributes familiar and desirable notes to a surprising array of everyday foods. From the sun-ripened sweetness of a tomato to the robust aroma of roasted meat, this single molecule weaves a thread of sensory delight. This technical guide is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development. It aims to provide a comprehensive understanding of the natural occurrence, formation, and analysis of 4-Isopropyl-2-methylthiazole, moving beyond a simple recitation of facts to explore the underlying chemistry and analytical strategies that are crucial for its study. As we delve into the world of this fascinating flavor compound, we will uncover the subtle complexities that shape our perception of the foods we enjoy.
Introduction to 4-Isopropyl-2-methylthiazole: A Flavor Powerhouse
4-Isopropyl-2-methylthiazole is a volatile organic compound belonging to the thiazole family, characterized by a five-membered aromatic ring containing both sulfur and nitrogen. Its chemical formula is C₇H₁₁NS[1]. This compound is a significant contributor to the flavor profile of numerous foods due to its potent and complex aroma.
Sensory Profile: The sensory characteristics of 4-Isopropyl-2-methylthiazole are multifaceted, often described as possessing tropical fruit, green, nutty, and roasted notes.[1] At different concentrations, it can evoke the aroma of ripe tomatoes, bell peppers, and even savory cooked meats. This versatility makes it a key component in the overall flavor impression of a wide variety of food products. The odor threshold for this compound is relatively low, meaning even minute quantities can have a significant impact on the perceived aroma. Its flavor is often described as alliaceous (onion/garlic-like), earthy, and sulfurous, with nuances of coffee and tropical fruit[1].
Natural Occurrence and Concentration in Food Matrices
4-Isopropyl-2-methylthiazole is a naturally occurring compound found in a diverse range of raw and processed foods. Its presence is a result of both biological processes within the food itself and chemical reactions, such as the Maillard reaction, that occur during cooking and processing.
While comprehensive quantitative data across all food matrices remains an area of ongoing research, existing studies have identified its presence in several key food items. The concentration of 4-Isopropyl-2-methylthiazole can vary significantly depending on factors such as the specific cultivar of a fruit or vegetable, ripeness, processing conditions, and storage time.
Table 1: Reported Natural Occurrence of 4-Isopropyl-2-methylthiazole in Various Foods
| Food Matrix | Reported Occurrence | Reference |
| Tomato (Lycopersicon esculentum) | Present, contributes to characteristic aroma | [2] |
| Durian (Durio zibethinus) | Present, part of its complex flavor profile | [3] |
| Roasted Meat (Beef, Chicken, Pork) | Formed during cooking via Maillard reaction | [2] |
| Coriander Seed Oil (Coriandrum sativum) | Identified as a volatile component | [3] |
| Yeast Extract | Present as a metabolite | [3] |
| Roasted Coffee | Identified as a volatile component | [4] |
Note: This table indicates the presence of the compound; specific concentration data is often proprietary or varies widely.
Biosynthesis and Formation Pathways: The Maillard Reaction at its Core
The primary route for the formation of 4-Isopropyl-2-methylthiazole in cooked and processed foods is the Maillard reaction. This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars at elevated temperatures. The specific precursors and reaction conditions dictate the flavor compounds produced.
The formation of 4-Isopropyl-2-methylthiazole is understood to involve the interaction of specific amino acids, namely cysteine (as a sulfur source) and valine (providing the isopropyl group), with a reducing sugar. The amino acid leucine can also contribute to the formation of the isopropyl group.
The proposed mechanism involves several key steps:
-
Strecker Degradation of Amino Acids: The amino acids valine and cysteine undergo Strecker degradation in the presence of dicarbonyl compounds (intermediates of the Maillard reaction). This process generates key intermediates:
-
From valine: Isobutyraldehyde (provides the isopropyl group).
-
From cysteine: Hydrogen sulfide (H₂S) and ammonia (NH₃).
-
-
Formation of the Thiazole Ring: These reactive intermediates then combine to form the thiazole ring. The exact sequence of these reactions is complex and can proceed through several proposed pathways.
Below is a simplified diagram illustrating the key precursor molecules and their contribution to the final structure of 4-Isopropyl-2-methylthiazole.
Sources
A Technical Guide to the Formation Pathways of 4-Isopropyl-2-methylthiazole in the Maillard Reaction
Abstract: This technical guide provides an in-depth examination of the formation pathways of 4-isopropyl-2-methylthiazole, a significant sulfur-containing heterocyclic aroma compound generated during the Maillard reaction. Possessing a distinct profile often described as fruity, tropical, nutty, and green, this compound is a key contributor to the desirable flavors of cooked meats, tomatoes, and various tropical fruits.[1][2] This document is intended for researchers, flavor chemists, and drug development professionals, offering a detailed exploration of the precursor molecules, core chemical mechanisms, influential reaction conditions, and analytical methodologies used to study this pathway. By elucidating the causality behind its formation, this guide aims to provide a foundational understanding for controlling and optimizing flavor generation in food processing and related fields.
The Maillard Reaction: A Cornerstone of Flavor Chemistry
The Maillard reaction is a complex series of non-enzymatic browning reactions that occurs when amino acids and reducing sugars are heated together.[3] It is responsible for the characteristic color, aroma, and flavor of a vast range of thermally processed foods. The reaction proceeds through several stages, beginning with the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, ultimately leading to a cascade of reactions including Strecker degradation, rearrangements, and cyclizations.[4] This process generates hundreds of volatile and non-volatile compounds, including key heterocyclic classes like pyrazines, furans, and the sulfur-containing thiazoles, which are critical to many savory and roasted flavor profiles.[5]
The Significance of Thiazoles in Aroma Profiles
Thiazoles are a class of five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom in the ring. They are well-regarded by flavorists for their potent aromas and low odor thresholds, contributing nutty, roasted, meaty, green, and vegetable notes to foods.[6] The specific substituents on the thiazole ring dictate its precise sensory characteristics. 4-Isopropyl-2-methylthiazole is particularly valued for its contribution to fruity and tropical notes, making its formation pathways a subject of significant interest for the flavor industry.[1][2]
Essential Precursors for 4-Isopropyl-2-methylthiazole Synthesis
The molecular structure of 4-isopropyl-2-methylthiazole provides clear clues to its constituent precursors. The formation of this specific molecule is not random but is the result of the interaction of several key intermediates derived from specific starting materials.
-
Source of the Isopropyl Group (C4 Position): The isopropyl side chain is derived from the Strecker degradation of α-amino acids containing a corresponding branched-chain structure. The primary precursor is Valine . Leucine can also serve as a precursor, though it leads to isovaleraldehyde.[7]
-
Source of Sulfur and Nitrogen: The sulfur atom and one nitrogen atom required for the thiazole ring are typically supplied by the degradation of a sulfur-containing amino acid, most commonly L-cysteine .[6][8][9] Cysteine degradation provides the essential hydrogen sulfide (H₂S) and ammonia (NH₃).
-
Source of the Carbonyl Backbone: The carbon atoms that form the core structure and the C2-methyl group are derived from α-dicarbonyl compounds, which are themselves products of sugar degradation in the intermediate stages of the Maillard reaction. Methylglyoxal is a key dicarbonyl intermediate in this context.[8]
Core Formation Pathways and Mechanisms
The formation of 4-isopropyl-2-methylthiazole is a multi-step process that converges the degradation products of sugars and specific amino acids. The pathway can be understood through two primary stages: the generation of key intermediates and their subsequent condensation and cyclization.
Stage 1: Generation of Key Intermediates
A. Strecker Degradation of Valine: The Strecker degradation is a pivotal reaction in which an α-amino acid is deaminated and decarboxylated by an α-dicarbonyl compound.[7] In this pathway, valine reacts with a dicarbonyl like methylglyoxal. This reaction produces isobutyraldehyde (the "Strecker aldehyde" responsible for the isopropyl group), an aminoketone, and carbon dioxide.[7][10] This step is critical as it generates the specific side chain that defines the final product.
B. Degradation of Cysteine and Sugars: Concurrently, L-cysteine undergoes thermal degradation to release hydrogen sulfide (H₂S) and ammonia (NH₃).[8] Reducing sugars, such as glucose or fructose, degrade through various pathways (e.g., retro-aldol condensation) to form reactive α-dicarbonyl intermediates like methylglyoxal and glyoxal .[11]
Stage 2: Condensation and Cyclization
The final assembly of 4-isopropyl-2-methylthiazole occurs through the reaction of the intermediates generated in Stage 1. The generally accepted mechanism involves the condensation of isobutyraldehyde, methylglyoxal, hydrogen sulfide, and ammonia. While the exact sequence can vary, a plausible pathway is the reaction between the aminoketone derived from the Strecker degradation and H₂S, followed by cyclization and dehydration to form the stable thiazole ring.
The following diagram illustrates the convergence of these precursors to form the target molecule.
Caption: Formation pathway of 4-isopropyl-2-methylthiazole.
Factors Influencing Formation and Yield
The efficiency of 4-isopropyl-2-methylthiazole formation is highly sensitive to the reaction environment. Control over these parameters is essential for targeted flavor generation.
| Parameter | Effect on Formation | Rationale & Causality |
| Temperature | Yield generally increases with temperature. | Higher temperatures accelerate the rates of both the initial sugar degradation and the subsequent Strecker degradation and condensation steps.[12] However, excessively high temperatures can lead to alternative degradation pathways, potentially lowering the yield of specific target compounds. |
| pH | Formation is favored under neutral to slightly alkaline conditions (pH ~6.5-7.5). | The initial step of the Maillard reaction (Schiff base formation) is favored at neutral or slightly alkaline pH. While some intermediate reactions can occur under acidic conditions, the overall rate of volatile formation, including thiazoles, is often enhanced at higher pH values.[7][12] |
| Precursor Ratio | The relative concentrations of valine, cysteine, and reducing sugars directly impact yield. | The reaction is dependent on the availability of all necessary precursors. An excess or limitation of one component (e.g., the sulfur source from cysteine) will create a bottleneck, limiting the final concentration of the thiazole. |
| Water Activity (a_w) | Maximum reaction rates are typically observed at intermediate water activities (0.6-0.8). | Water is a product of several condensation steps, so very high water content can inhibit the reaction via Le Chatelier's principle. Conversely, very low water content can limit reactant mobility, slowing the reaction.[3] |
Experimental Methodologies for Pathway Elucidation
Investigating the formation of 4-isopropyl-2-methylthiazole typically involves the use of model systems and advanced analytical techniques to isolate and identify the reaction products.
Experimental Workflow: Model System Analysis
The following diagram outlines a standard workflow for studying Maillard reaction products in a controlled laboratory setting.
Caption: Workflow for Maillard reaction model system analysis.
Detailed Protocol: Preparation and Analysis of a Maillard Model System
This protocol provides a self-validating system for studying the formation of 4-isopropyl-2-methylthiazole.
Objective: To generate and identify 4-isopropyl-2-methylthiazole from its primary precursors in a controlled aqueous model system.
Materials:
-
L-Valine (CAS: 72-18-4)
-
L-Cysteine (CAS: 52-90-4)
-
D-Glucose (CAS: 50-99-7)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Deionized water
-
Screw-cap reaction vials (e.g., 20 mL headspace vials)
-
Heating block or oil bath with temperature control
-
Solid-Phase Microextraction (SPME) device with appropriate fiber (e.g., DVB/CAR/PDMS)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.0 using NaOH or H₃PO₄.
-
Prepare stock solutions of L-Valine (0.1 M), L-Cysteine (0.1 M), and D-Glucose (0.1 M) in the phosphate buffer.
-
-
Model Reaction Setup:
-
In a 20 mL headspace vial, combine 1 mL of each stock solution (Valine, Cysteine, Glucose). This results in a final volume of 3 mL with equimolar concentrations of reactants.
-
Prepare a control vial containing only the phosphate buffer.
-
Securely seal the vials with PTFE/silicone septa caps.
-
-
Thermal Reaction:
-
Place the vials in a preheated heating block set to 120°C.
-
Heat the reaction for a specified time, for example, 60 minutes. Ensure consistent heating for all samples.
-
-
Volatile Compound Extraction (SPME):
-
After heating, allow the vials to cool slightly for 5 minutes.
-
Place the vial in a water bath at 60°C for equilibration.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Immediately desorb the SPME fiber in the hot injection port of the GC-MS (e.g., at 250°C) for 5 minutes.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to separate volatile flavor compounds (e.g., initial 40°C hold for 2 min, ramp at 5°C/min to 250°C, hold for 5 min).
-
Set the mass spectrometer to scan a mass range of m/z 35-350.
-
-
Data Analysis and Validation:
-
Identify the peaks in the resulting chromatogram by comparing their mass spectra with a reference library (e.g., NIST, Wiley).
-
Confirm the identity of 4-isopropyl-2-methylthiazole by comparing its retention time and mass spectrum with an authentic chemical standard.
-
The absence of the target compound in the control vial validates that its formation is a result of the intended Maillard reaction between the specified precursors.
-
Summary and Future Perspectives
The formation of 4-isopropyl-2-methylthiazole is a well-defined yet intricate process rooted in the fundamental principles of the Maillard reaction. Its synthesis relies on the convergence of intermediates from the Strecker degradation of valine, the thermal degradation of cysteine, and the fragmentation of reducing sugars. By precisely controlling reaction parameters such as temperature, pH, and precursor concentrations, it is possible to modulate the yield of this desirable flavor compound.
Future research may focus on kinetic modeling to better predict formation rates under various food processing conditions, exploring the influence of less common precursors, and investigating synergistic or inhibitory effects of other food matrix components. A deeper understanding of these pathways will continue to empower food scientists to create more appealing and consistent flavor profiles in thermally processed goods.
References
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Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. In ACS Symposium Series (Vol. 705, pp. 194-211). American Chemical Society. [Link]
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Wang, X. Y., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 345, 128761. [Link]
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Rizzi, G. P. (2008). Recent advances in the chemistry of Strecker degradation and Amadori rearrangement: implications to aroma and color formation. Food Reviews International, 24(4), 374-399. [Link]
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Li, Y., et al. (2022). HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. Journal of AOAC International, 105(6), 1642-1648. [Link]
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Wang, X. Y., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 345, 128761. [Link]
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Zamora, R., & Hidalgo, F. J. (2006). Strecker-type degradation produced by the lipid oxidation products 4, 5-epoxy-2-alkenals. Journal of agricultural and food chemistry, 54(17), 6345-6351. [Link]
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Kim, J. E., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1591. [Link]
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Ames, J. M., & Hofmann, T. (2001). Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking. Journal of agricultural and food chemistry, 49(4), 1985-1994. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61808, 2-Isopropyl-4-methylthiazole. [Link]
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Chen, X., et al. (2021). Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. Molecules, 26(12), 3662. [Link]
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Liu, Y., et al. (2020). Research progress of thiazole flavor compounds. Food and Fermentation Industries, 46(10), 289-296. [Link]
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Sci-Hub. (n.d.). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. [Link]
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Hou, Y., et al. (2017). Roles of different initial Maillard intermediates and pathways in meat flavor formation for cysteine-xylose-glycine model reaction systems. Food chemistry, 232, 528-536. [Link]
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The Good Scents Company. (n.d.). 2-isopropyl-4-methylthiazole. [Link]
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Al-Masoudi, W. A. (2022). Synthesis and Chemical Identification of Macro Compounds of (Thiazol and Imidazol). International Journal of Pharmaceutical and Bio-Medical Science, 2(3), 1-10. [Link]
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Bueno, M., et al. (2022). Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation. Foods, 11(9), 1353. [Link]
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Fricke, M. W., & Creed, J. T. (2002). Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability. Journal of Analytical Atomic Spectrometry, 17(8), 877-882. [Link]
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Li, Y., et al. (2019). Short communication: Study on the formation of 2-methylimidazole and 4-methylimidazole in the Maillard reaction. Journal of Dairy Science, 102(1), 227-232. [Link]
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Al-Turki, S. (2024). Maillard reaction: formation, advantage, disadvantage and control. A review. Food Science and Technology, 44. [Link]
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Totlani, V. M., & Yaylayan, V. A. (2024). Mechanochemistry of Strecker degradation: Interaction of glyoxal with amino acids. Food Chemistry, 438, 138071. [Link]
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Usui, T., et al. (2024). Conditions and Mechanism of Formation of the Maillard Reaction Pigment, Furpenthiazinate, in a Model System and in Some Acid Hydrolyzates of Foods and its Biological Properties. Journal of agricultural and food chemistry. [Link]
-
Totlani, V. M., & Yaylayan, V. A. (2024). Mechanochemistry of Strecker degradation: Interaction of glyoxal with amino acids. Food Chemistry, 438, 138071. [Link]
-
Flavor Extract Manufacturers Association (FEMA). (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE. [Link]
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Introduction: The Significance of Thiazoles in Sensory Science
An In-Depth Technical Guide to the Sensory Characteristics of 2-Isopropyl-4-methylthiazole
A Note on Isomeric Specificity: Initial research into "4-Isopropyl-2-methylthiazole" reveals limited publicly available data regarding its sensory properties. Conversely, its isomer, 2-Isopropyl-4-methylthiazole (CAS No. 15679-13-7) , is a well-documented and widely utilized aroma compound in the flavor and fragrance industry. This guide will therefore focus on the sensory characteristics and analytical methodologies pertaining to 2-Isopropyl-4-methylthiazole, a compound of significant interest to researchers, scientists, and drug development professionals for its potent and complex flavor profile.
Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring. They are renowned for their potent and often complex aromas, contributing significantly to the flavor profiles of a wide range of foods, particularly those that have undergone thermal processing such as roasting, grilling, or frying. The Maillard reaction and the thermal degradation of cysteine are key pathways for the formation of many thiazoles found in food systems.
2-Isopropyl-4-methylthiazole is a prominent member of this family, valued for its multifaceted sensory characteristics that range from roasted and nutty to tropical and green. Its low odor threshold allows it to have a significant impact on the overall flavor profile of a product even at very low concentrations. This guide provides a comprehensive overview of its sensory attributes, natural occurrence, and the scientific methodologies employed to characterize its unique profile.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of an aroma compound is fundamental to its effective application and analysis.
| Property | Value | Source |
| Chemical Name | 2-Isopropyl-4-methylthiazole | [1] |
| Synonyms | Tropical thiazole, Peach thiazole | [1][2] |
| CAS Number | 15679-13-7 | [3] |
| Molecular Formula | C₇H₁₁NS | [3] |
| Molecular Weight | 141.23 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 175 °C at 760 mmHg | [2] |
| Flash Point | 58 °C | [4] |
| Solubility | Insoluble in water; soluble in alcohol | [2][4] |
Comprehensive Sensory Profile
2-Isopropyl-4-methylthiazole is distinguished by its complex and concentration-dependent sensory profile. It is a powerful aroma chemical with a multifaceted character that can be leveraged to create a variety of flavor and fragrance experiences.[3]
| Concentration/Medium | Odor Descriptors | Taste Descriptors | Source |
| 0.10% in dipropylene glycol | Tropical fruit, green, vegetable, nutty, rooty, earthy | Not specified | [5] |
| 2.00 ppm | Not specified | Alliaceous, earthy, sulfurous, coffee with a tropical fruity nuance | [5] |
| Not specified | Roasted meat, nuts, brothy, slightly onion-like | Grilled, smoky, roasted | [3] |
| Not specified | Green vegetable, earthy, fragrant herbs | Not specified | [6] |
| Not specified | Green, nutty, fruity, earthy | Not specified |
The diverse descriptors highlight the compound's ability to contribute to a wide array of flavor profiles. At lower concentrations, it can impart fruity and green notes, while at higher concentrations, more robust roasted, nutty, and savory characteristics become prominent.
Natural Occurrence and Commercial Applications
The presence of 2-Isopropyl-4-methylthiazole in a variety of natural sources underscores its importance in food chemistry.
Natural Occurrence:
Commercial Applications:
-
Flavor Industry: It is a key component in savory and meaty flavor formulations, providing authentic grilled, roasted, and nutty notes to snacks, soups, sauces, and seasonings.[3] It is also used to enhance tropical fruit flavors like peach, mango, and passion fruit in beverages, confectionery, and dairy products.[7] Recommended usage levels include up to 4 ppm in chewing gum, 2 ppm in tea, coffee, and confectionery, and 1 ppm in beverages.[2]
-
Fragrance Industry: In perfumery, it adds warmth, depth, and a unique green or earthy facet to oriental, leather, and smoky scents.[3][6] It can be found in cosmetic products such as lotions and soaps to contribute to a pleasant sensory experience.[6]
Methodologies for Sensory Analysis
The characterization of a potent aroma compound like 2-Isopropyl-4-methylthiazole necessitates specialized analytical techniques that couple chemical identification with human sensory perception.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that allows for the separation of volatile compounds in a sample, followed by their detection by both a chemical detector (like a mass spectrometer) and the human nose.[8] This dual detection is crucial for identifying which specific compounds in a complex mixture are responsible for the overall aroma.
Experimental Protocol: GC-O Analysis of a Flavor Sample
-
Sample Preparation:
-
A representative sample of the food or fragrance product is obtained.
-
Volatile compounds are extracted using a suitable method such as solid-phase microextraction (SPME) or solvent extraction. The choice of method depends on the sample matrix and the volatility of the target analytes.
-
-
Gas Chromatographic Separation:
-
The extracted volatiles are injected into a gas chromatograph.
-
The GC column separates the compounds based on their boiling points and chemical properties.
-
-
Dual Detection:
-
At the end of the GC column, the effluent is split.
-
One portion is directed to a mass spectrometer (MS) for chemical identification.
-
The other portion is directed to a heated sniffing port.
-
-
Olfactometric Assessment:
-
A trained sensory panelist or "assessor" sniffs the effluent from the sniffing port and records the time, duration, and a descriptor for each odor detected.
-
-
Data Analysis:
-
The data from the MS and the olfactometry assessment are correlated to identify the specific chemical compounds responsible for each perceived aroma.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the relative importance of each odorant, where the sample is serially diluted until an aroma is no longer detectable.[8]
-
Sensory Panel Evaluation
While GC-O is excellent for identifying individual aroma-active compounds, a trained sensory panel is essential for evaluating the overall aroma profile and the impact of a specific compound within a food or fragrance matrix.[9]
Experimental Protocol: Quantitative Descriptive Analysis (QDA) of 2-Isopropyl-4-methylthiazole
-
Panelist Selection and Training:
-
Select a panel of individuals based on their sensory acuity and ability to describe aromas.
-
Train the panelists to recognize and rate the intensity of various aroma attributes relevant to 2-Isopropyl-4-methylthiazole (e.g., roasted, nutty, green, fruity).
-
-
Sample Preparation:
-
Prepare a series of samples with varying concentrations of 2-Isopropyl-4-methylthiazole in a neutral base (e.g., water for taste, mineral oil for aroma).
-
Samples should be presented in a randomized and blind manner to prevent bias.
-
-
Evaluation:
-
Panelists evaluate each sample individually in a controlled environment (e.g., sensory booths).
-
They rate the intensity of each predefined sensory attribute on a linear scale (e.g., from 0 to 10).
-
-
Data Analysis:
-
The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences between samples.
-
The results can be visualized using spider web plots to compare the sensory profiles of different concentrations.
-
Sources
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An In-depth Technical Guide to the Olfactory Threshold of 4-Isopropyl-2-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isopropyl-2-methylthiazole, a heterocyclic compound, is a significant contributor to the aroma profile of numerous foods and beverages. Its potent and complex sensory characteristics, often described as green, nutty, fruity, and earthy, make it a molecule of great interest in flavor and fragrance research, as well as in the study of chemosensory perception.[1][2] Understanding its olfactory threshold—the minimum concentration at which it can be detected by the human olfactory system—is fundamental to harnessing its sensory potential and understanding its role in complex aroma mixtures. This guide provides a comprehensive overview of the olfactory threshold of 4-Isopropyl-2-methylthiazole, detailing its chemical properties, established threshold ranges, and the rigorous methodologies required for its precise determination.
Introduction: The Significance of 4-Isopropyl-2-methylthiazole in Aroma Science
4-Isopropyl-2-methylthiazole, also known as 2-isopropyl-4-methylthiazole, is a volatile organic compound that belongs to the thiazole family.[3] These sulfur- and nitrogen-containing heterocyclic compounds are renowned for their potent and diverse aromas, often formed during the thermal processing of food through Maillard reactions.[4] 4-Isopropyl-2-methylthiazole has been identified as a key aroma component in a variety of products, including roasted meats, coffee, and tropical fruits.[3][4][5] Its unique sensory profile contributes desirable notes at very low concentrations, highlighting the importance of accurately quantifying its olfactory threshold.[3]
From a research and development perspective, a thorough understanding of this compound's olfactory threshold is critical for several reasons:
-
Flavor and Fragrance Formulation: Precise knowledge of the detection threshold allows for the controlled and effective use of 4-Isopropyl-2-methylthiazole to achieve desired sensory profiles in food and consumer products.[3]
-
Off-Flavor and Taint Analysis: Determining the threshold helps in identifying and mitigating potential off-notes in products where its presence is undesirable.
-
Neuroscience and Chemosensory Research: The potency of this molecule makes it an interesting subject for studying olfactory receptor sensitivity and the mechanisms of odor perception.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 4-Isopropyl-2-methylthiazole is essential for designing and interpreting olfactory threshold studies.
| Property | Value | Source |
| Chemical Formula | C₇H₁₁NS | [1] |
| Molecular Weight | 141.23 g/mol | [1] |
| CAS Number | 15679-13-7 | [1][6] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor Profile | Green, nutty, fruity, earthy, roasted, tropical | [1][6][7] |
| Boiling Point | 92 °C at 50 mmHg | [1] |
| Solubility | Slightly soluble in water; miscible in ethanol and fats | [4] |
Olfactory Threshold of 4-Isopropyl-2-methylthiazole: A Quantitative Overview
The olfactory threshold of a compound is not a single, absolute value but rather a statistical point representing the concentration at which a certain percentage of a population (typically 50%) can detect its presence. It is influenced by the methodology of determination, the purity of the compound, and the sensitivity of the sensory panel.
| Threshold Type | Reported Value/Range | Medium | Source(s) |
| Detection Threshold | "remarkably low, typically in the parts-per-billion range" | Not specified | [3] |
| Taste Description | 2.00 ppm | Not specified | [8] |
| Odor Description | 0.1% | in dipropylene glycol | [7][8] |
The "parts-per-billion" range underscores the compound's significant impact on aroma, even at trace levels.[3] The variance in reported values and descriptions highlights the critical role of the chosen methodology in threshold determination.
Methodologies for Olfactory Threshold Determination
The determination of an olfactory threshold is a rigorous scientific process that combines analytical chemistry with sensory science. The choice of methodology is paramount to obtaining reliable and reproducible results.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples the high-resolution separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[3] This method is particularly useful for identifying the most potent odorants in a complex mixture.
Causality Behind Experimental Choices in GC-O:
-
Injector and Column Selection: The choice of a split/splitless or on-column injector and the capillary column's stationary phase is dictated by the volatility and polarity of 4-Isopropyl-2-methylthiazole to ensure optimal separation and prevent thermal degradation.
-
Effluent Splitting: The column effluent is split between a chemical detector (e.g., Mass Spectrometer, Flame Ionization Detector) and a sniffing port. The split ratio is a critical parameter that must be optimized to ensure sufficient analyte reaches both the detector and the human assessor for simultaneous chemical identification and sensory perception.
-
Humidification of Sniffing Port Airflow: To prevent the drying of the nasal mucosa and maintain assessor sensitivity throughout the analysis, the air stream directed to the sniffing port is humidified.
Experimental Workflow: GC-O Analysis
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Sensory Panel-Based Methods
For determining the absolute detection threshold in a specific matrix (e.g., water, air), sensory panel-based methods are the gold standard. These methods rely on a panel of trained and screened human subjects.
Pillar of Trustworthiness: Self-Validating Protocols
The protocols described below are designed to be self-validating by incorporating forced-choice procedures and the use of blanks. This minimizes guessing and assessor bias, thereby increasing the reliability of the results.
The Ascending Method of Limits (AML) is a classic and robust technique for threshold determination.[5] The 3-Alternative Forced Choice (3-AFC) paradigm is a crucial element that enhances the method's trustworthiness.
Detailed Protocol for 3-AFC Ascending Method of Limits:
-
Panelist Screening and Training:
-
Select 15-20 panelists.
-
Screen for general olfactory acuity and specific anosmia to 4-Isopropyl-2-methylthiazole.
-
Train panelists on the 3-AFC procedure and the sensory attributes of the target compound.
-
-
Sample Preparation:
-
Prepare a stock solution of high-purity (>97%) 4-Isopropyl-2-methylthiazole in a suitable solvent (e.g., ethanol).
-
Create a series of dilutions in the desired matrix (e.g., deodorized water) with a constant dilution factor (e.g., 1:2 or 1:3). The concentration range should span from well below the expected threshold to clearly detectable levels.
-
-
Presentation:
-
For each concentration step, present three samples to the panelist: two are blanks (matrix only), and one contains the diluted 4-Isopropyl-2-methylthiazole.
-
The position of the odorant-containing sample is randomized for each presentation.
-
Present the concentrations in an ascending order, from lowest to highest.
-
-
Panelist Task:
-
Instruct panelists to sniff each of the three samples and identify the one that is different from the other two, even if they are not certain. This forced-choice nature is key.
-
-
Threshold Determination:
-
The individual threshold is defined as the geometric mean of the last concentration missed and the first concentration correctly identified in two consecutive presentations.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
Logical Relationship: 3-AFC Protocol
Caption: Logical flow of the 3-Alternative Forced Choice (3-AFC) protocol.
The Triangle Odor Bag method is another effective technique, particularly for determining thresholds in air.[9]
Detailed Protocol for Triangle Odor Bag Method:
-
Panelist Selection: Similar to the AML method, a screened and trained panel is required.
-
Sample Preparation:
-
Prepare a known concentration of 4-Isopropyl-2-methylthiazole in the gas phase, often using a calibrated gas generator or by injecting a known amount of the liquid into a bag of a specific volume of neutral gas (e.g., nitrogen).
-
Prepare a series of dilutions in odorless air within sample bags.
-
-
Presentation:
-
Present three bags to the panelist: two contain only odorless air (blanks), and one contains the diluted odorant.
-
-
Panelist Task:
-
The panelist's task is to identify the bag that has a different odor.
-
-
Threshold Calculation:
-
The threshold is determined as the concentration at which there is a statistically significant difference between the selection of the odorant-containing bag and random chance.
-
Conclusion and Future Directions
4-Isopropyl-2-methylthiazole is a potent aroma compound with an olfactory detection threshold in the parts-per-billion range.[3] Accurate determination of this threshold requires rigorous, validated methodologies such as Gas Chromatography-Olfactometry and sensory panel-based approaches like the 3-AFC Ascending Method of Limits. The protocols and principles outlined in this guide provide a framework for researchers and industry professionals to reliably quantify the olfactory threshold of this and other important flavor and aroma compounds.
Future research should focus on establishing a standardized, peer-reviewed olfactory threshold value for 4-Isopropyl-2-methylthiazole in various matrices (air, water, oil). Furthermore, investigating the genetic basis for individual variations in the perception of this compound could provide deeper insights into the mechanisms of olfaction.
References
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- Aurochemicals. (2022, November 21). 2-ISOPROPYL-4-METHYL THIAZOLE (PEACH THIAZOLE) 1% in ETOH, Natural- SDS.
- The Good Scents Company. (n.d.). tropical thiazole 2-isopropyl-4-methylthiazole.
- Sigma-Aldrich. (n.d.). 2-Isopropyl-4-methylthiazole = 97 , FG 15679-13-7.
- Perfumer & Flavorist. (2023, April 3). Oamic Ingredients, LLC's 2-Isopropyl-4-Methyl Thiazole.
- Ernesto Ventós S.A. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE.
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- Flavor Extract Manufacturers Association (FEMA). (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE.
- PerfumersWorld. (n.d.). 2-iso Propyl 4 Methyl Thiazole.
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The Pivotal Role of 4-Isopropyl-2-methylthiazole in the Tomato Flavor Lexicon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The characteristic flavor of the tomato (Solanum lycopersicum) is a complex interplay of sugars, acids, and a diverse array of volatile organic compounds. Among these, sulfur-containing heterocyclic compounds play a critical, albeit often subtle, role in defining the authentic tomato aroma. This in-depth technical guide focuses on 4-isopropyl-2-methylthiazole, a key volatile derived from branched-chain amino acids, and elucidates its multifaceted contribution to the overall tomato flavor profile. We will explore its biosynthesis, analytical methodologies for its detection and quantification, its sensory characteristics, and the impact of genetic and environmental factors on its prevalence. This guide is intended to provide researchers and scientists with a comprehensive understanding of this vital flavor compound, thereby aiding in the development of more flavorful and consumer-preferred tomato varieties.
Introduction: The Chemical Symphony of Tomato Flavor
The flavor of a ripe tomato is a meticulously orchestrated symphony of chemical compounds. While non-volatile components like sugars (fructose and glucose) and acids (citric and malic) provide the fundamental taste sensations of sweetness and sourness, the characteristic aroma is attributed to a complex mixture of over 400 volatile organic compounds (VOCs).[1] These VOCs, present in minute quantities, are perceived by the olfactory system and are paramount in defining the consumer's overall flavor experience.
The VOCs in tomatoes are biosynthetically diverse, originating from precursors such as fatty acids, amino acids, and carotenoids.[2] This guide will focus on a specific, yet highly impactful, class of VOCs: the thiazoles. Thiazoles are sulfur- and nitrogen-containing heterocyclic compounds that often impart savory, green, and earthy notes to foods.[3] In the context of tomatoes, 4-isopropyl-2-methylthiazole, alongside its close structural analog 2-isobutylthiazole, is a significant contributor to the fresh, vine-ripened aroma that consumers associate with a high-quality tomato.[4][5]
4-Isopropyl-2-methylthiazole: A Key Contributor to Tomato's "Green" and "Earthy" Notes
4-Isopropyl-2-methylthiazole is a colorless to pale yellow liquid with a characteristic green, earthy, and nutty aroma.[6] Its presence has been confirmed in red tomatoes, where it contributes to the complex flavor profile.[7] While research has often focused on the more abundant 2-isobutylthiazole, the sensory properties of 4-isopropyl-2-methylthiazole suggest a similar and potentially synergistic role in creating the authentic tomato flavor.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₇H₁₁NS | [7] |
| Molecular Weight | 141.24 g/mol | [7] |
| CAS Number | 15679-13-7 | [7] |
| FEMA Number | 3555 | [7] |
| Odor Description | Green, nutty, fruity, earthy, vegetable, tropical | [3][6] |
Biosynthesis of 4-Isopropyl-2-methylthiazole in Tomato
The biosynthesis of 4-isopropyl-2-methylthiazole in tomatoes is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs), specifically valine and leucine.[2][8] While the complete enzymatic pathway for this specific thiazole is still under investigation, a hypothetical pathway can be constructed based on the established biosynthesis of the closely related 2-isobutylthiazole.[2]
The proposed pathway initiates with the deamination or transamination of valine and leucine into their corresponding α-keto acids by branched-chain amino acid aminotransferases (BCATs).[2] These α-keto acids are then decarboxylated to form volatile aldehydes, such as isobutyraldehyde (from valine) and 3-methylbutanal (from leucine).
The subsequent steps leading to the formation of the thiazole ring are thought to involve the reaction of these aldehydes with a sulfur and a nitrogen donor. Recent research has identified cysteine as the likely nitrogen source for nitrogenous tomato volatiles.[9] The aldehyde is believed to conjugate with cysteine to form a substituted thiazolidine, which then undergoes a series of hydroxylations and decarboxylations to yield the final thiazole compound.[2]
Caption: Hypothetical biosynthetic pathway of 4-Isopropyl-2-methylthiazole in tomato.
Analytical Methodologies for the Quantification of 4-Isopropyl-2-methylthiazole
Accurate quantification of 4-isopropyl-2-methylthiazole in tomato fruit is crucial for understanding its contribution to flavor and for breeding programs aimed at enhancing this attribute. The primary analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration step such as Headspace Solid-Phase Microextraction (HS-SPME).
Experimental Protocol: HS-SPME-GC-MS Analysis of Tomato Volatiles
This protocol provides a generalized workflow for the extraction and analysis of volatile compounds, including 4-isopropyl-2-methylthiazole, from tomato fruit.
1. Sample Preparation:
-
Select ripe, blemish-free tomatoes.
-
Wash and dry the tomatoes thoroughly.
-
Homogenize a known weight of tomato tissue (e.g., 5-10 g) in a blender or food processor.
-
Transfer a precise amount of the homogenate (e.g., 2-5 g) into a 20 mL headspace vial.
-
Add a saturated solution of calcium chloride (CaCl₂) to inhibit enzymatic activity and enhance volatile release.
-
Spike the sample with a known concentration of an internal standard (e.g., 4-methyl-2-pentanol) for quantification.
-
Immediately seal the vial with a PTFE/silicone septum.
2. HS-SPME Extraction:
-
Place the vial in a temperature-controlled autosampler or water bath set to a specific temperature (e.g., 40-60°C).
-
Equilibrate the sample for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a specific extraction time (e.g., 30-60 minutes).
3. GC-MS Analysis:
-
Desorb the extracted volatiles from the SPME fiber in the heated injection port of the gas chromatograph (e.g., 250°C for 2-5 minutes) in splitless mode.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms or equivalent).
-
Employ a temperature program to achieve optimal separation of the analytes. A typical program might be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/minute.
-
Ramp 2: Increase to 240°C at 10°C/minute, hold for 5 minutes.
-
-
The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 35-350.
4. Data Analysis:
-
Identify 4-isopropyl-2-methylthiazole by comparing its mass spectrum and retention time with that of an authentic standard.
-
Quantify the compound by comparing its peak area to that of the internal standard.
Caption: General workflow for HS-SPME-GC-MS analysis of tomato volatiles.
Sensory Perception and Flavor Contribution
The sensory perception of 4-isopropyl-2-methylthiazole is characterized by its green, earthy, and nutty notes.[6] While its precise flavor threshold in a complex tomato matrix has not been definitively established, its structural similarity to 2-isobutylthiazole, a compound with a low odor threshold and a significant impact on tomato flavor, suggests that 4-isopropyl-2-methylthiazole is also a potent aroma compound.[10]
The contribution of 4-isopropyl-2-methylthiazole to the overall tomato flavor is likely multifaceted:
-
"Green" and "Vine-Ripened" Character: Its green and earthy notes are reminiscent of a fresh, just-picked tomato, contributing to the perception of ripeness and naturalness.
-
Complexity and Depth: As a sulfur-containing compound, it adds a layer of complexity to the aroma profile, moving it beyond simple fruity and sweet notes.
-
Synergistic Interactions: The overall flavor of a tomato is not merely the sum of its individual volatile components. 4-isopropyl-2-methylthiazole likely interacts with other key tomato volatiles, such as hexanal (grassy), β-ionone (floral), and various esters (fruity), to create the unique and beloved tomato flavor. Further research is needed to fully understand these synergistic and antagonistic interactions.
Studies on different tomato cultivars have shown that the concentration of branched-chain amino acid-derived volatiles, including thiazoles, can vary significantly, and these variations are often correlated with consumer preference.[11][12] For instance, the 'Garden Gem' tomato variety, which was rated highly for overall liking and tomato flavor, was found to have higher levels of 2-isobutylthiazole compared to the 'Roma' variety.[12] This suggests that breeding for increased production of these thiazoles could be a viable strategy for improving tomato flavor.
Factors Influencing the Concentration of 4-Isopropyl-2-methylthiazole
The concentration of 4-isopropyl-2-methylthiazole in tomatoes is influenced by a combination of genetic and environmental factors.
-
Genetics: The genetic makeup of the tomato cultivar is a primary determinant of its volatile profile. Different varieties possess different alleles for the genes encoding the enzymes in the biosynthetic pathways of flavor compounds.[9]
-
Ripening Stage: The concentration of many flavor volatiles, including those derived from amino acids, increases as the tomato ripens.[8]
-
Cultivation Conditions: Environmental factors such as temperature, light intensity, and nutrient availability can impact the biosynthesis of flavor compounds. For example, low-temperature stress has been shown to affect the expression of genes involved in the metabolism of branched-chain amino acids in tomatoes.[13]
-
Post-Harvest Handling: Storage conditions and processing methods can also alter the volatile profile of tomatoes. Thermal processing, for instance, can lead to the formation of new flavor compounds through Maillard reactions, but may also result in the loss of fresh, green notes associated with compounds like 4-isopropyl-2-methylthiazole.
Conclusion and Future Directions
4-Isopropyl-2-methylthiazole, a volatile compound derived from the catabolism of branched-chain amino acids, is an integral component of the complex flavor profile of tomatoes. Its characteristic green, earthy, and nutty notes contribute significantly to the perception of a fresh, vine-ripened aroma. While our understanding of its biosynthesis and precise sensory impact is still evolving, it is clear that this thiazole, along with its close analog 2-isobutylthiazole, is a key target for the development of more flavorful tomato varieties.
Future research should focus on:
-
Elucidating the complete biosynthetic pathway of 4-isopropyl-2-methylthiazole in tomatoes, including the identification and characterization of the specific enzymes involved.
-
Conducting comprehensive quantitative and sensory studies across a wide range of tomato cultivars to determine the precise concentration and flavor threshold of this compound and its impact on consumer preference.
-
Investigating the synergistic and antagonistic interactions between 4-isopropyl-2-methylthiazole and other key tomato volatiles to build a more complete model of tomato flavor chemistry.
-
Exploring the influence of various cultivation and post-harvest practices on the concentration of this compound to optimize flavor in both fresh and processed tomato products.
By deepening our understanding of the role of 4-isopropyl-2-methylthiazole, the scientific community can contribute to the development of tomatoes that not only meet the demands for yield and disease resistance but also satisfy the consumer's desire for a truly flavorful and aromatic fruit.
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Liscombe, D. K., et al. (2022). A flavin-dependent monooxygenase produces nitrogenous tomato aroma volatiles using cysteine as a nitrogen source. Proceedings of the National Academy of Sciences, 119(7), e2115655119. [Link]
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Yu, M. H. (1968). Amino Acids as Precursors of Volatile Components in Tomato Fruit. DigitalCommons@USU. [Link]
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Selli, S., et al. (2021). Aroma Volatiles in Tomato Fruits: The Role of Genetic, Preharvest and Postharvest Factors. Foods, 10(10), 2463. [Link]
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Tieman, D., et al. (2023). The dissection of tomato flavor: biochemistry, genetics, and omics. Frontiers in Plant Science, 14, 1177959. [Link]
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Kazeniac, S. J., & Hall, R. M. (1970). Flavor chemistry of tomato volatiles. Journal of Food Science, 35(5), 519-530. [Link]
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PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Petro-Turza, M. (1987). Flavor of tomato and tomato products. Food Reviews International, 2(3), 309-351. [Link]
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Sinofi Ingredients. (n.d.). Buy Bulk - 2-Isopropyl-4-Methylthiazole | Wholesale Supplier. [Link]
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Enhance Your Flavors. (n.d.). Understanding 2-Isopropyl-4-Methylthiazole for Food & Fragrance. [Link]
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UL Prospector. (2025, August 12). 2-ISOPROPYL-4-METHYLTHIAZOLE by Treatt. [Link]
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Fekete, T., et al. (2022). Flavor and Other Quality Traits of Tomato Cultivars Bred for Diverse Production Systems as Revealed in Organic Low-Input Management. Frontiers in Plant Science, 13, 911311. [Link]
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Topic: Identification of 4-Isopropyl-2-methylthiazole in Tropical Fruits
An In-depth Technical Guide for the Sciences
Abstract
4-Isopropyl-2-methylthiazole is a potent, sulfur-containing heterocyclic compound that contributes significant tropical, nutty, and green aroma notes to a variety of food products.[1][2] Its identification and quantification in complex matrices like tropical fruits are critical for flavor chemistry, quality control, and the development of novel food and beverage products. This technical guide provides a comprehensive, field-proven framework for the robust identification of 4-isopropyl-2-methylthiazole in tropical fruits such as durian, where its presence has been reported.[3] The methodology is centered on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and solvent-free approach for volatile compound analysis.[4][5] This document is intended for researchers, analytical scientists, and professionals in the flavor and drug development industries, offering both theoretical grounding and detailed, actionable protocols.
Introduction: The Significance of 4-Isopropyl-2-methylthiazole
Thiazoles are a class of sulfur-containing heterocyclic compounds recognized for their powerful sensory impact, often at very low concentrations.[6][7] 4-Isopropyl-2-methylthiazole (also known as "tropical thiazole") is particularly noteworthy for its complex aroma profile, which is described as having tropical fruit, nutty, green, earthy, and even meaty nuances.[2][8] This unique sensory profile makes it a key character-impact compound in fruits where it is naturally present and a valuable component in the formulation of synthetic flavors.[9]
Its confirmed presence in fruits like durian (Durio zibethinus) underscores its role in the authentic aroma of exotic produce.[3][10] The analytical challenge lies in detecting and confirming this compound amidst hundreds of other volatile organic compounds (VOCs) that constitute a fruit's aroma profile.[11] This guide outlines a systematic approach to overcome this challenge, ensuring both scientific rigor and practical applicability.
Physicochemical Properties
A foundational understanding of the target analyte's properties is crucial for developing an effective analytical method.
| Property | Value | Source |
| Chemical Formula | C₇H₁₁NS | [12] |
| Molecular Weight | 141.23 g/mol | [3][12] |
| CAS Number | 15679-13-7 | [3] |
| Boiling Point | 92 °C at 50 mmHg | |
| Density | ~1.001 g/mL at 25 °C | |
| Sensory Profile | Tropical fruit, green, nutty, earthy, vegetable | [1][13] |
| Synonyms | Tropical thiazole, Peach thiazole | [3] |
The Analytical Workflow: A Strategic Overview
The identification of a trace volatile compound in a complex food matrix requires a multi-stage process designed to isolate, separate, and unambiguously identify the analyte. The workflow detailed herein integrates sample preparation, a high-efficiency extraction technique, and a powerful chromatographic/spectrometric analysis.
Caption: Overall workflow for the identification of 4-isopropyl-2-methylthiazole.
Detailed Methodologies: From Fruit to Spectrum
This section provides step-by-step protocols. The causality behind critical steps is explained to empower the researcher to adapt and troubleshoot the methodology effectively.
Sample Preparation: Maximizing Volatile Release
The goal of sample preparation is to create a homogenous sample and maximize the partitioning of volatile analytes from the fruit matrix into the headspace for extraction.
Protocol:
-
Sample Collection: Obtain fresh, ripe tropical fruit pulp. For fruits like durian, remove seeds and use only the fleshy aril.
-
Homogenization: Place approximately 10-20 g of the fruit pulp into a laboratory blender. Briefly homogenize for 15-30 seconds to create a uniform puree. Rationale: Homogenization disrupts cell walls, releasing entrapped volatile compounds and ensuring a representative sample.[11]
-
Aliquoting: Immediately weigh 5.0 g (± 0.1 g) of the fruit homogenate into a 20 mL glass headspace vial.
-
Matrix Modification: Add 1.0 g of sodium chloride (NaCl) to the vial. Rationale: Adding salt increases the ionic strength of the aqueous phase, which decreases the solubility of nonpolar volatile compounds and promotes their release into the headspace (the "salting-out" effect).[14]
-
Internal Standard (Optional but Recommended): Spike the sample with 10 µL of an internal standard solution (e.g., 2-methyl-3-heptanone at 100 ppm in methanol). Rationale: An internal standard helps to correct for variations in extraction efficiency and injection volume, which is crucial for future quantification.
-
Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum. Gently vortex for 10 seconds to mix the contents.
Volatile Extraction: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free equilibrium extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample.[4] Volatile compounds adsorb onto the fiber and are subsequently desorbed into the gas chromatograph.
Caption: Principle of Headspace Solid-Phase Microextraction (HS-SPME).
Protocol:
-
Fiber Selection: Choose a fiber with broad selectivity for volatile compounds. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended for its ability to trap a wide range of analytes, including sulfur compounds.[4][5]
-
Incubation & Equilibration: Place the sealed vial into the autosampler tray of the GC-MS system. Incubate the vial at 50 °C for 15 minutes with agitation (e.g., 250 rpm).[15] Rationale: Heating and agitation accelerate the mass transfer of volatiles from the sample matrix into the headspace, allowing the system to reach equilibrium faster.
-
Extraction (Adsorption): After incubation, the SPME fiber is automatically exposed to the headspace of the vial for 30 minutes at the same temperature and agitation speed.[15]
-
Desorption: Following extraction, the fiber is immediately retracted and inserted into the heated GC injection port (typically 250 °C) for 5 minutes to thermally desorb the trapped analytes onto the GC column.
GC-MS Analysis: Separation and Detection
GC-MS is the gold standard for volatile compound analysis, providing both chromatographic separation and mass-based identification.[16]
Typical GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard high-performance GC system. |
| MS System | Agilent 5977B MSD or equivalent | Provides sensitive detection and mass spectra. |
| Injection Port | 250 °C, Splitless Mode | Ensures efficient thermal desorption of analytes from the SPME fiber. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas for carrying analytes through the column. |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column is effective for separating a wide range of fruit volatiles. |
| Oven Program | 40 °C (hold 3 min), ramp to 240 °C @ 5 °C/min, hold 5 min | A temperature gradient separates compounds based on their boiling points and column interactions.[17] |
| MS Ion Source | Electron Ionization (EI), 70 eV | Standard ionization energy for creating reproducible mass spectra for library matching. |
| Source Temp. | 230 °C | Optimal temperature to maintain ion integrity. |
| Mass Range | m/z 35-400 | Covers the expected mass fragments of the target analyte and other fruit volatiles. |
Data Analysis and Confirmation of Identity
Unambiguous identification of 4-isopropyl-2-methylthiazole requires a two-pronged approach, using both its chromatographic retention time and its mass spectrum.
-
Retention Index (RI) Matching: The retention time of the peak of interest in the sample chromatogram is compared to that of a pure analytical standard of 4-isopropyl-2-methylthiazole run under the exact same GC conditions. This provides a high degree of confidence.
-
Mass Spectrum Matching: The experimentally obtained mass spectrum for the peak of interest is compared against a reference spectrum from a trusted library, such as the NIST Mass Spectral Library. The primary ions for 2-isopropyl-4-methylthiazole are the molecular ion (M+) at m/z 141 and a characteristic fragment ion at m/z 99 resulting from the loss of a C₃H₆ (propylene) fragment.[12] A high match factor (>800/1000) combined with visual confirmation of key ions provides definitive structural identification.
Conclusion
This guide presents a robust and reliable workflow for the identification of 4-isopropyl-2-methylthiazole in tropical fruits. By combining optimized sample preparation with the sensitivity and selectivity of HS-SPME-GC-MS, researchers can confidently detect and confirm the presence of this key aroma compound. The principles and protocols outlined here serve as a strong foundation for further research into the complex flavor chemistry of tropical fruits, aiding in quality assessment, product development, and the deeper understanding of natural flavor biogenesis.
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The Architectural Blueprint of Thiazole Derivatives in Planta: A Technical Guide to Biosynthesis and Analysis
Foreword: The Thiazole Ring - A Subtle Scaffold with Profound Impact in Plant Biology
The realm of plant biochemistry is rich with a vast diversity of molecules, each with a specific role honed by evolution. Among these, compounds bearing the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, hold a place of particular significance.[1][2][3] While free thiazole is not commonly found in nature, its derivatives are integral to primary metabolism and specialized secondary metabolite pathways.[1] For researchers in plant science and drug development, a deep understanding of the biosynthesis of these derivatives is paramount. This guide provides a comprehensive technical overview of the core biosynthetic pathways of thiazole derivatives in plants, with a focus on the well-characterized route to thiamin (vitamin B1), and extends to the broader context of specialized metabolites. We will delve into the enzymatic machinery, regulatory networks, and the experimental methodologies employed to unravel these intricate processes.
Part 1: The Central Hub - De Novo Biosynthesis of the Thiamin Thiazole Moiety
The biosynthesis of thiamin in plants is a cornerstone of primary metabolism, providing an essential cofactor, thiamin pyrophosphate (TPP), for key enzymes in carbohydrate and amino acid metabolism.[4][5] The pathway is a convergence of two separate branches: one synthesizing the pyrimidine moiety and the other, our focus, the thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P).[6][7][8]
The Committing Step: The Enigmatic THI4 and its Suicide Mechanism
The formation of the thiazole ring in plants is catalyzed by the enzyme THI4, also known as thiazole synthase.[8][9] This enzyme orchestrates a complex reaction utilizing precursors such as 1-deoxy-D-xylulose 5-phosphate (DXP), 2-iminoacetate, and a sulfur carrier protein called ThiS.[10] A fascinating and critical aspect of the plant THI4 is its classification as a suicide enzyme.[9] In a single catalytic cycle, THI4 sacrifices an internal cysteine residue to provide the sulfur atom for the thiazole ring, rendering the enzyme inactive.[9][11] This necessitates the continuous synthesis and degradation of THI4, a process with a significant energy cost to the plant.[9]
The reaction mechanism, while not fully elucidated in plants, is thought to involve the formation of a dehydroalanine residue at the active site after the sulfur transfer.[9] This single-turnover nature of THI4 highlights a unique evolutionary strategy and presents an intriguing target for metabolic engineering to enhance thiamin production and potentially improve crop yields.[9]
Subcellular Localization: A Coordinated Effort Across Compartments
The biosynthesis of thiamin is a testament to the intricate subcellular organization of plant cells. The initial steps, including the synthesis of both the pyrimidine (HMP-P) and thiazole (HET-P) moieties, occur within the plastids.[6][7] The subsequent condensation of these two precursors to form thiamin monophosphate (TMP) is also localized to the plastids, catalyzed by the bifunctional enzyme TH1.[6][7][8] The final steps of phosphorylation to the active cofactor TPP can occur in the cytosol and mitochondria, with specific carriers mediating the transport of thiamin and its phosphorylated forms across membranes.[6][7]
Figure 1: A simplified diagram of the thiamin biosynthesis pathway in plants, highlighting the key enzymes and subcellular compartments.
Part 2: Regulation of Thiazole Biosynthesis - A Tightly Controlled Network
The production of thiamin is metabolically expensive, and thus, its biosynthesis is subject to stringent regulation to meet cellular demands without wasteful overproduction.
The TPP Riboswitch: A Key Post-Transcriptional Regulator
A primary mechanism of feedback regulation in thiamin biosynthesis is the TPP riboswitch.[10][12] In plants, the mRNA of the THIC gene, which encodes the enzyme for pyrimidine synthesis, contains a TPP-binding riboswitch in its 3' untranslated region (3'-UTR).[6][12] When TPP levels are high, it binds to the riboswitch, inducing a conformational change in the mRNA that leads to alternative splicing and subsequent degradation, thereby downregulating THIC production.[12] This elegant mechanism ensures that the pyrimidine branch of the pathway is responsive to the final product, TPP. In some lower plants, a similar riboswitch has also been found in the THI4 gene.[13]
Transcriptional Regulation and Stress Response
The expression of thiamin biosynthesis genes is also regulated at the transcriptional level and is intricately linked to various stress responses. Abiotic stresses such as salinity, drought, and oxidative stress have been shown to upregulate the expression of THIC, THI4, and TH1.[5][14][15] This suggests an increased demand for TPP as a cofactor for enzymes involved in stress-induced metabolic adjustments. For instance, TPP is a cofactor for transketolase in the pentose phosphate pathway, which is crucial for producing NADPH for antioxidant defense.[10] The plant hormone abscisic acid (ABA) has been implicated in mediating this stress-induced upregulation of thiamin biosynthesis genes.[14]
Part 3: Beyond Thiamin - The Diversity of Thiazole-Containing Secondary Metabolites
While thiamin biosynthesis is the most well-understood pathway for thiazole derivatives in plants, the thiazole ring is also a structural component of various secondary metabolites with diverse biological activities.[16][17] These compounds are often involved in plant defense and signaling. The biosynthesis of these specialized thiazole derivatives is less universally conserved and often species-specific. Their formation may involve modifications of the primary thiamin pathway or entirely distinct biosynthetic routes. The elucidation of these pathways represents a promising frontier in natural product research.
Part 4: Experimental Workflows for Investigating Thiazole Biosynthesis
A multi-faceted experimental approach is necessary to dissect the biosynthesis of thiazole derivatives in plants. Here, we outline key methodologies and provide illustrative protocols.
Gene Expression Analysis: Quantifying Transcriptional Responses
Understanding how the expression of biosynthetic genes changes in response to developmental cues or environmental stimuli is a fundamental first step. Quantitative real-time PCR (qPCR) is a widely used technique for this purpose.
Experimental Protocol: qPCR Analysis of Thiazole Biosynthesis Gene Expression
-
Plant Material and Treatment: Grow plants (e.g., Arabidopsis thaliana) under controlled conditions. Apply the desired treatment (e.g., salt stress by watering with 150 mM NaCl) or harvest tissues at different developmental stages. Include a mock-treated control group.
-
RNA Extraction: Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation. Extract total RNA using a commercial kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Primer Design and Validation: Design primers specific to the target genes (THI4, THIC, TH1) and a reference gene (e.g., Actin or Ubiquitin) for normalization. Validate primer efficiency by running a standard curve.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers. Run the reaction in a real-time PCR cycler.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene.
Causality Behind Experimental Choices: The choice of a stable reference gene is critical for accurate normalization. The validation of primer efficiency ensures that the amplification kinetics are comparable between target and reference genes, a prerequisite for the ΔΔCt method.
Figure 2: A typical experimental workflow for analyzing the expression of thiazole biosynthesis genes using qPCR.
Functional Characterization of Biosynthetic Enzymes
Determining the function of a candidate gene in thiazole biosynthesis often involves heterologous expression and complementation assays.
Experimental Protocol: Functional Complementation in E. coli
-
Vector Construction: Amplify the full-length coding sequence of the plant gene of interest (e.g., THI4) from cDNA. Clone it into an E. coli expression vector (e.g., pET vector).
-
Transformation: Transform the expression vector into a suitable E. coli mutant strain that is auxotrophic for thiamin or its thiazole moiety (e.g., a ΔthiG strain).[9]
-
Complementation Assay: Plate the transformed E. coli on a minimal medium lacking thiamin. As a control, plate the same strain transformed with an empty vector.
-
Analysis: Growth of the E. coli strain containing the plant gene on the minimal medium indicates that the plant gene product is functional and can complement the mutation.
Causality Behind Experimental Choices: The use of an auxotrophic mutant provides a clear and selectable phenotype (growth vs. no growth) to assess the function of the cloned gene. The minimal medium ensures that the observed growth is solely dependent on the activity of the introduced plant enzyme.
Metabolite Analysis: Profiling Thiazole Derivatives
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of thiamin and its derivatives in plant extracts.
Experimental Protocol: LC-MS Analysis of Thiamin and its Vitamers
-
Sample Extraction: Homogenize frozen plant tissue in an acidic extraction buffer (e.g., trichloroacetic acid) to stabilize the phosphorylated forms of thiamin.
-
Derivatization (Optional but Recommended): Thiamin and its phosphate esters can be derivatized to thiochrome by oxidation with potassium ferricyanide. Thiochrome is a fluorescent compound, which enhances detection sensitivity.
-
LC-MS Analysis: Separate the extracted compounds using a reversed-phase or HILIC liquid chromatography column. Detect and quantify the analytes using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Quantification: Use authentic standards of thiamin, TMP, and TPP to create calibration curves for accurate quantification.
Causality Behind Experimental Choices: Acidic extraction prevents the degradation of thiamin and its phosphorylated forms. Derivatization to thiochrome significantly improves the limit of detection, which is crucial for analyzing low-abundance metabolites.
Isotopic Labeling Studies: Tracing Biosynthetic Pathways
Stable isotope labeling is a powerful tool to elucidate biosynthetic pathways by tracing the incorporation of labeled precursors into the final product.[18][19][20][21]
Experimental Protocol: Stable Isotope Labeling to Trace Thiazole Precursors
-
Precursor Feeding: Supply plants or cell cultures with a stable isotope-labeled precursor, for example, [¹³C]-glucose or [¹⁵N]-glycine.
-
Metabolite Extraction and Analysis: After a defined incubation period, extract the metabolites as described in the LC-MS protocol.
-
Mass Spectrometry Analysis: Analyze the mass spectra of the thiazole-containing compounds of interest. An increase in the mass corresponding to the incorporation of the stable isotope confirms that the fed precursor is part of the biosynthetic pathway.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to pinpoint the location of the label within the molecule, providing further insights into the reaction mechanism.
Causality Behind Experimental Choices: The choice of labeled precursor is based on the hypothesized biosynthetic pathway. For instance, feeding with labeled glycine would test its role as a direct precursor for the thiazole ring.[12]
Part 5: Future Perspectives and Applications
The study of thiazole biosynthesis in plants is a dynamic field with significant potential for agricultural and pharmaceutical applications.
-
Metabolic Engineering for Biofortification: Enhancing the thiamin content of staple crops through metabolic engineering could help alleviate vitamin B1 deficiency in human populations.[4][6][22] Overexpressing key biosynthetic genes like THIC and THI4 has shown promise in this regard.[4][6]
-
Improving Stress Tolerance in Crops: Given the link between thiamin biosynthesis and stress responses, manipulating this pathway could lead to the development of crops with enhanced resilience to adverse environmental conditions.[14][23]
-
Discovery of Novel Bioactive Compounds: The exploration of specialized thiazole-containing secondary metabolites in plants could lead to the discovery of new drug leads with unique mechanisms of action.[1][24][25][26][27]
Conclusion
The biosynthesis of thiazole derivatives in plants is a fascinating and fundamentally important area of study. From the central role of thiamin in primary metabolism to the diverse functions of specialized secondary metabolites, the thiazole scaffold is a key player in plant life. A thorough understanding of the biosynthetic pathways, their regulation, and the experimental tools to investigate them is crucial for advancing our knowledge and harnessing the potential of these compounds for human benefit. This guide has provided a technical framework for researchers to navigate this exciting field, from the foundational biochemistry to practical experimental design.
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Kamarudin, N. A., et al. (2017). Thiamine and Its Role in Protection Against Stress in Plants (Enhancement in Thiamine Content for Nutritional Quality Improvement). ResearchGate. [Link]
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Chatterjee, A., et al. (2011). Biosynthesis of the Thiamin-Thiazole in Eukaryotes: Identification of a Thiazole Tautomer Intermediate. Journal of the American Chemical Society, 133(27), 10351-10353. [Link]
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Hanson, A. D., et al. (2022). Directed Evolution of Aerotolerance in Sulfide-Dependent Thiazole Synthases. Molecular Biology and Evolution, 39(7), msac143. [Link]
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Joshi, J., et al. (2020). Bioinformatic and experimental evidence for suicidal and catalytic plant THI4s. Biochemical Journal, 477(11), 2055-2069. [Link]
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Spectroscopic Data for 4-Isopropyl-2-methylthiazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-Isopropyl-2-methylthiazole. This document is intended for researchers, scientists, and professionals in drug development and flavor chemistry who utilize spectroscopic techniques for molecular characterization.
Introduction: The Molecular Profile of 4-Isopropyl-2-methylthiazole
4-Isopropyl-2-methylthiazole is a heterocyclic organic compound with the molecular formula C₇H₁₁NS.[1][2][3] It is recognized as a significant flavor component, contributing to the sensory profiles of various foods and beverages.[1] Accurate spectroscopic data is paramount for its unambiguous identification, quality control, and for understanding its chemical behavior in various matrices. This guide presents an in-depth analysis of its ¹H NMR, ¹³C NMR, and mass spectra, providing the foundational data required for advanced research applications.
The structural elucidation of 4-Isopropyl-2-methylthiazole relies on the careful interpretation of its spectroscopic signatures. Each technique provides a unique piece of the structural puzzle, from the proton and carbon environments revealed by NMR to the fragmentation patterns dictated by the molecule's inherent bond strengths and weaknesses, as observed in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei. The data presented here is based on spectra obtained in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy: Proton Environments and Couplings
The ¹H NMR spectrum of 4-Isopropyl-2-methylthiazole is characterized by distinct signals corresponding to the methyl, isopropyl, and thiazole ring protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.
Table 1: ¹H NMR Spectroscopic Data for 4-Isopropyl-2-methylthiazole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~6.69 | Singlet | 1H | - | H-5 (thiazole ring) |
| ~3.29 | Septet | 1H | ~6.9 | -CH- (isopropyl) |
| ~2.41 | Singlet | 3H | - | -CH₃ (at C-2) |
| ~1.38 | Doublet | 6H | ~6.9 | -CH(CH ₃)₂ (isopropyl) |
Note: The chemical shifts are based on data from the Human Metabolome Database, acquired at 400 MHz in CDCl₃.[1] The multiplicities and coupling constants are assigned based on established principles of NMR spectroscopy.
Expert Interpretation:
-
Thiazole Proton (H-5): The singlet at approximately 6.69 ppm is characteristic of the lone proton on the thiazole ring. Its downfield shift is a result of the deshielding effect of the aromatic ring currents and the adjacent sulfur and nitrogen atoms.
-
Isopropyl Group: The isopropyl group gives rise to a classic septet and doublet pattern. The methine proton (-CH-) appears as a septet around 3.29 ppm due to coupling with the six equivalent protons of the two methyl groups. These six methyl protons, in turn, appear as a doublet at approximately 1.38 ppm, being split by the single methine proton. The coupling constant for this interaction is typically around 6.9 Hz.
-
Methyl Group (at C-2): The three protons of the methyl group attached to the C-2 position of the thiazole ring are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet at approximately 2.41 ppm.
Workflow for ¹H NMR Spectral Assignment
Caption: Logical workflow for assigning ¹H NMR signals.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for 4-Isopropyl-2-methylthiazole
| Chemical Shift (δ) ppm | Assignment |
| ~177.39 | C-2 (thiazole ring) |
| ~152.04 | C-4 (thiazole ring) |
| ~111.73 | C-5 (thiazole ring) |
| ~33.28 | -C H- (isopropyl) |
| ~23.21 | -CH(C H₃)₂ (isopropyl) |
| ~17.04 | -C H₃ (at C-2) |
Note: The chemical shifts are based on data from the Human Metabolome Database, acquired at 22.53 MHz in CDCl₃.[1]
Expert Interpretation:
-
Thiazole Carbons: The carbons of the thiazole ring are significantly deshielded and appear in the downfield region of the spectrum. The carbon atom C-2, situated between two heteroatoms (N and S), is the most deshielded, appearing at approximately 177.39 ppm. The C-4 carbon, also part of the double bond system and adjacent to nitrogen, resonates around 152.04 ppm. The C-5 carbon, bonded to a proton, is found further upfield at approximately 111.73 ppm.
-
Isopropyl and Methyl Carbons: The aliphatic carbons of the isopropyl and methyl groups appear in the upfield region of the spectrum. The methine carbon of the isopropyl group is observed at approximately 33.28 ppm, while the two equivalent methyl carbons of the isopropyl group are found at around 23.21 ppm. The carbon of the methyl group at the C-2 position resonates at approximately 17.04 ppm.
Mass Spectrometry (MS): Fragmentation Analysis
Electron ionization mass spectrometry (EI-MS) provides valuable information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. The mass spectrum of 4-Isopropyl-2-methylthiazole is characterized by a distinct molecular ion peak and several key fragment ions.[3]
Table 3: Key Mass Spectrometry Data for 4-Isopropyl-2-methylthiazole
| m/z | Proposed Fragment Ion | Formula | Notes |
| 141 | [C₇H₁₁NS]⁺˙ | C₇H₁₁NS | Molecular Ion (M⁺˙) |
| 126 | [M - CH₃]⁺ | C₆H₈NS | Loss of a methyl radical |
| 98 | [M - C₃H₇]⁺ | C₄H₄NS | Loss of an isopropyl radical |
| 57 | [C₃H₅S]⁺ | C₃H₅S | Cleavage of the thiazole ring |
Expert Interpretation:
The mass spectrum displays a clear molecular ion peak at an m/z of 141, which corresponds to the molecular weight of 4-Isopropyl-2-methylthiazole.[3] A prominent peak is observed at m/z 126, resulting from the loss of a methyl radical (•CH₃), a common fragmentation pathway for isopropyl-substituted compounds. The loss of the entire isopropyl radical (•C₃H₇) leads to the fragment ion at m/z 98. Further fragmentation of the thiazole ring can lead to various smaller ions, such as the one observed at m/z 57.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Primary fragmentation pathways of 4-Isopropyl-2-methylthiazole.
Conclusion
The spectroscopic data presented in this guide provide a detailed and authoritative reference for the characterization of 4-Isopropyl-2-methylthiazole. The ¹H and ¹³C NMR data offer a complete map of the proton and carbon skeletons, while the mass spectrum confirms the molecular weight and reveals key fragmentation pathways. This information is crucial for scientists engaged in the synthesis, analysis, and application of this important flavor compound.
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National Institute of Standards and Technology. (n.d.). Thiazole, 4-methyl-2-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Yeast Metabolome Database. (n.d.). 2-Isopropyl-4-methylthiazole (YMDB01496). Retrieved from [Link]
-
PubChemLite. (n.d.). 2-isopropyl-4-methylthiazole (C7H11NS). Retrieved from [Link]
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An In-depth Technical Guide to Isopropyl Methylthiazole Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of isopropyl methylthiazole isomers, with a primary focus on the commercially significant 2-Isopropyl-4-methylthiazole and an exploration of the available data for its lesser-known isomer, 4-Isopropyl-2-methylthiazole. This document is intended for researchers, scientists, and professionals in the fields of drug development, flavor and fragrance science, and synthetic chemistry.
Introduction: The Isomeric Landscape of Isopropyl Methylthiazole
The seemingly minor positional difference of the isopropyl and methyl groups on the thiazole ring gives rise to two distinct chemical entities: 4-Isopropyl-2-methylthiazole and 2-Isopropyl-4-methylthiazole. This distinction is crucial as isomers can exhibit vastly different physical, chemical, and biological properties.[1][2] In drug development, for instance, one isomer of a chiral drug may exhibit therapeutic effects while the other could be inactive or even harmful.[2][3][4] While the thiazole core is a recognized scaffold in medicinal chemistry with applications in anticancer, antimicrobial, and anti-inflammatory agents, the specific biological activities of these particular isomers are not extensively documented in publicly available literature.[5][6][7][8][9]
This guide will first clearly delineate the two isomers by their chemical identifiers and then delve into the detailed technical data available for each, with a predominant focus on the more thoroughly characterized 2-Isopropyl-4-methylthiazole due to the wealth of available information.
Part 1: Core Identification and Chemical Properties
A fundamental aspect of chemical research is the precise identification of the substance of interest. The Chemical Abstracts Service (CAS) number is a unique identifier that removes ambiguity.
Table 1: Chemical Identifiers and Synonyms
| Feature | 4-Isopropyl-2-methylthiazole | 2-Isopropyl-4-methylthiazole |
| CAS Number | 32272-52-9[10][11][12] | 15679-13-7[13] |
| Molecular Formula | C₇H₁₁NS[14][15] | C₇H₁₁NS[13][16] |
| Molecular Weight | 141.24 g/mol [14][15] | 141.24 g/mol [13][16] |
| Synonyms | 2-Methyl-4-(1-methylethyl)thiazole, Thiazole, 2-methyl-4-(1-methylethyl)-[14] | 4-Methyl-2-(1-methylethyl)thiazole, Tropical thiazole, Peach thiazole[13] |
Chemical Structures
The structural difference between these two isomers is the point of attachment of the isopropyl and methyl groups to the thiazole ring.
Caption: Chemical structures of 4-Isopropyl-2-methylthiazole and 2-Isopropyl-4-methylthiazole.
Physicochemical Properties
Detailed physicochemical data is more readily available for 2-Isopropyl-4-methylthiazole.
Table 2: Physicochemical Properties
| Property | 4-Isopropyl-2-methylthiazole | 2-Isopropyl-4-methylthiazole |
| Appearance | Data not available | Yellow clear liquid (est.)[17] |
| Boiling Point | Data not available | 92 °C at 50 mmHg (lit.) |
| Density | Data not available | 1.001 g/mL at 25 °C (lit.) |
| Refractive Index | Data not available | n20/D 1.5 (lit.) |
| Purity | Min. 95%[15] | ≥97% (FG) |
| Organoleptic Profile | Data not available | Green, nutty, fruity, earthy. Tropical, fruit, green, vegetable, nut, rooty and earthy aroma.[18] |
Part 2: Synthesis and Manufacturing
While specific, detailed synthesis protocols for 4-Isopropyl-2-methylthiazole are not prevalent in the reviewed literature, the synthesis of thiazole derivatives often follows established chemical principles. The Hantzsch thiazole synthesis, for instance, is a classical method involving the reaction of a-haloketones with thioamides.[5]
For the more common isomer, 2-Isopropyl-4-methylthiazole, and its derivatives, some synthesis routes have been described. For example, a method for synthesizing the related compound 2-isopropyl-4-(methylaminomethyl)thiazole involves a multi-step process starting from 2,2-dimethyl-4-methylene-1,3-dioxane.[19] Another patented method for preparing 2-isopropyl-4-(methylaminomethyl)thiazole hydrochloride starts with isobutyric acid.[20]
Illustrative Synthesis Workflow for a 2-Isopropyl-4-(substituted)thiazole Derivative
The following diagram illustrates a generalized synthetic pathway for a derivative, based on a patented method, which showcases the chemical transformations that could be adapted for the synthesis of similar thiazole compounds.
Caption: Generalized synthesis workflow for a 2-isopropyl-4-(substituted)thiazole derivative.
Part 3: Applications and Field-Proven Insights
The applications of these two isomers are distinctly different based on the available data, with 2-Isopropyl-4-methylthiazole having a well-established role in the flavor and fragrance industry.
2-Isopropyl-4-methylthiazole: A Key Aroma Chemical
This isomer is a versatile and powerful aroma chemical with a complex sensory profile.[16] Its primary applications are in the food and beverage and fragrance industries.
-
Flavor Applications: It is widely used as a flavoring agent in a variety of food products.[21] It imparts tropical, fruity, green, and nutty notes.[18][22] It is particularly effective in creating authentic peach and apricot flavors, contributing a characteristic "fuzzy" note reminiscent of peach skin.[23] It also finds use in enhancing the flavors of mango, passionflower, and various brown flavors like tea.[22][23] This compound is a known Maillard reaction product, contributing to the savory and roasted notes in cooked foods.[13]
-
Fragrance Applications: In perfumery, 2-Isopropyl-4-methylthiazole is used to add unique green, earthy, and herbaceous notes to fragrances.[24] It can be incorporated into a wide range of cosmetic products, including lotions, soaps, and shampoos, to enhance their sensory appeal.[24]
4-Isopropyl-2-methylthiazole: Research and Development
Information on the specific applications of 4-Isopropyl-2-methylthiazole is scarce. It is primarily available from chemical suppliers for research and development purposes, described as a "versatile small molecule scaffold".[15] This suggests its potential use as a building block in the synthesis of more complex molecules, possibly in the pharmaceutical or agrochemical sectors.
Potential in Drug Development: The Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[7][9] Derivatives of thiazole have demonstrated a wide range of biological activities, including:
-
Anticancer: Several thiazole-containing compounds are used as anticancer agents.[9]
-
Antimicrobial: Thiazole derivatives have shown inhibitory effects against various bacterial and fungal strains.[8]
-
Anti-inflammatory: This class of compounds has also been investigated for its anti-inflammatory properties.[7]
The potential for 4-isopropyl-2-methylthiazole and 2-isopropyl-4-methylthiazole in drug discovery lies in their utility as starting materials or fragments for the synthesis of novel, biologically active compounds.[21] A related compound, 2-Isopropyl-4-[(N-methylamino)methyl]thiazole dihydrochloride, is being explored for its potential as an active pharmaceutical ingredient (API) in the development of new medications, particularly for neurological disorders.[25]
Part 4: Analytical Methodologies
The characterization and quality control of isopropyl methylthiazole isomers rely on standard analytical techniques used in organic chemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and isomeric purity of the compounds. Spectral data for 2-Isopropyl-4-methylthiazole is publicly available.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds like thiazole derivatives, particularly in complex mixtures such as food and fragrance samples.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.
The following diagram illustrates a typical analytical workflow for the characterization of a synthesized thiazole derivative.
Caption: A typical analytical workflow for the characterization of a thiazole derivative.
Part 5: Safety and Handling
For researchers and professionals handling these compounds, adherence to safety protocols is paramount. The available safety data predominantly pertains to 2-Isopropyl-4-methylthiazole.
-
Hazards: 2-Isopropyl-4-methylthiazole is classified as a flammable liquid and vapor.[26] It may be harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation.[26][27]
-
Handling: Use in a well-ventilated area and avoid contact with skin, eyes, and inhalation.[16][28] Standard personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn.[28] Keep away from heat, sparks, and open flames.[26]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16]
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 2-Isopropyl-4-methylthiazole and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[13]
Conclusion
This technical guide has provided a detailed comparison of 4-Isopropyl-2-methylthiazole and 2-Isopropyl-4-methylthiazole. While the former remains a compound primarily for research with limited public data, the latter is a well-characterized and commercially important aroma chemical with diverse applications in the flavor and fragrance industries. The foundational thiazole structure of both isomers suggests potential for their use as scaffolds in the design and synthesis of novel bioactive molecules for drug discovery and development. Further research into the properties and applications of 4-Isopropyl-2-methylthiazole could unveil new opportunities for this lesser-known isomer.
References
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PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. National Center for Biotechnology Information. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Guide to 2-Isopropyl-4-Methylthiazole: Sourcing and Usage Tips. Retrieved from [Link]
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Perfumer & Flavorist. (2023, April 3). Oamic Ingredients, LLC's 2-Isopropyl-4-Methyl Thiazole. Retrieved from [Link]
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Perfumer & Flavorist. (2016, October 4). Flavor Bites: Two Thiazoles. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-isopropyl-4-methylthiazole. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Thiazole, 2-methyl-4-(1-methylethyl)- (CAS 32272-52-9). Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026, January 17). Exploring the Aroma Profile: 2-Isopropyl-4-methylthiazole in Fragrance Applications. Retrieved from [Link]
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IOP Conference Series: Materials Science and Engineering. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. Retrieved from [Link]
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Molecules. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-isopropyl-2-methylthiazole. Retrieved from [Link]
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Chemistry Central Journal. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Retrieved from [Link]
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Malaysian Journal of Analytical Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]
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Pharmaceuticals. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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BioPharma Services. (n.d.). Bioanalytical Method Development: Isomers. Retrieved from [Link]
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Journal of Clinical Pharmacology and Therapeutics. (2013). A review of drug isomerism and its significance. Retrieved from [Link]
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International Journal of Molecular Sciences. (2018). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]
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Molecules. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 4-Isopropyl-2-methylthiazole for Flavor Standards
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-isopropyl-2-methylthiazole, a key compound used in the formulation of flavor standards. Possessing a characteristic profile described as fruity, nutty, and green, with tropical and peach-like notes, this thiazole derivative is essential for creating authentic fruit flavors such as peach, apricot, and mango in the food and beverage industry[1]. The protocol detailed herein utilizes the robust and high-yielding Hantzsch thiazole synthesis, a classic method for the construction of the thiazole ring system[2][3][4]. This application note is intended for researchers and professionals in flavor chemistry, organic synthesis, and drug development, providing not only a step-by-step methodology but also the underlying chemical principles and safety considerations.
Introduction: The Significance of 4-Isopropyl-2-methylthiazole
Thiazole derivatives are a class of heterocyclic compounds widely found in nature and are significant contributors to the aroma of many foods, often formed during the Maillard reaction[1]. 4-Isopropyl-2-methylthiazole is particularly valued as a flavor intensifier for its ability to impart a complex fruity and nutty character[1]. Its presence has been identified in foods such as durian fruit, tomatoes, and roast meats[1]. The reliable synthesis of this compound in high purity is critical for its use as an analytical standard and for the consistent formulation of commercial flavor profiles.
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry for its efficiency and versatility[3][4]. The reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring[2][4]. This method is advantageous due to its straightforward procedure and generally high yields[2].
Reaction Scheme & Mechanism
The synthesis of 4-isopropyl-2-methylthiazole is achieved by the reaction of 3-bromo-4-methyl-2-pentanone (an α-haloketone) with thioacetamide (a thioamide).
Overall Reaction:
Caption: Overall Hantzsch synthesis of 4-isopropyl-2-methylthiazole.
Mechanism of Hantzsch Thiazole Synthesis: The reaction proceeds through a well-established multi-step mechanism[2][5]:
-
Nucleophilic Attack (SN2): The sulfur atom of the thioamide, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the bromide ion.
-
Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form a dihydrothiazole derivative.
-
Aromatization: A final elimination of hydrogen bromide (HBr) leads to the formation of the stable, aromatic thiazole ring[5]. The aromaticity of the final product is a significant driving force for the reaction[5].
Sources
Comprehensive Analysis of 4-Isopropyl-2-methylthiazole using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework for the identification and quantification of 4-Isopropyl-2-methylthiazole, a key volatile flavor and aroma compound, using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). We delve into the foundational principles of the methodology, offer robust sample preparation strategies, present a detailed, step-by-step analytical protocol, and provide guidance on data interpretation and method validation. This document is designed to equip researchers and quality control professionals with the expertise to implement a reliable and self-validating system for the analysis of this and similar volatile compounds in complex matrices.
Introduction: The Significance of 4-Isopropyl-2-methylthiazole
4-Isopropyl-2-methylthiazole is a sulfur-containing heterocyclic compound that contributes significantly to the sensory profile of numerous food and beverage products.[1][2] It is recognized for its characteristic nutty, roasted, and sometimes fruity or earthy aroma profile.[3] Naturally occurring, it has been identified as a key volatile component in products such as roasted meats, yeast extract, and tropical fruits like durian.[4] Its presence and concentration are critical markers for flavor quality, authenticity, and consistency in the food, beverage, and fragrance industries.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this application. Its power lies in its ability to separate volatile and semi-volatile compounds from a complex mixture and provide definitive identification based on their unique mass fragmentation patterns.[6][7] When coupled with a headspace sampling technique, it becomes an exceptionally clean and sensitive method for analyzing trace-level aroma compounds without interference from non-volatile matrix components like sugars, proteins, or salts.[8][9]
Foundational Principles: Why HS-GC-MS is the Method of Choice
The selection of Headspace GC-MS is a deliberate choice rooted in the physicochemical properties of 4-Isopropyl-2-methylthiazole and the common challenges of its sample matrices.
-
Headspace (HS) Sampling: This technique isolates volatile analytes by analyzing the vapor phase (headspace) in equilibrium with the solid or liquid sample in a sealed vial.[8] The sample is incubated at a controlled temperature, allowing volatile compounds to partition into the headspace.[10] An aliquot of this vapor is then injected into the GC. The primary advantage is the elimination of non-volatile matrix components, which protects the GC inlet and column from contamination, reduces maintenance, and ensures a cleaner chromatogram.[9] Static headspace, where the equilibrated gas is sampled directly, is often sufficient and is the focus of this protocol.[8][11]
-
Gas Chromatography (GC): Following injection, the volatile compounds are swept by an inert carrier gas (typically helium) into a long, thin, coated capillary column. Separation is achieved based on the compounds' boiling points and their differential interactions with the column's stationary phase.[6] Less volatile compounds or those with stronger interactions with the column will travel slower, resulting in separation over time.
-
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing the molecule to fragment into a predictable pattern of charged ions.[10] The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique chemical "fingerprint," allowing for unambiguous identification by comparison to spectral libraries.[12][13]
This synergistic combination provides both the high-resolution separation necessary for complex samples and the high-confidence identification required for authoritative analysis.
Sample Preparation: The Gateway to Accurate Analysis
Effective sample preparation is paramount for reproducible results. The goal is to efficiently and consistently transfer the volatile 4-Isopropyl-2-methylthiazole from the sample matrix to the gaseous phase.
Primary Recommended Method: Static Headspace (HS)
This is the most direct and clean method for analyzing volatile flavor compounds.
-
Causality: By heating the sample in a sealed container, we leverage the analyte's volatility. The equilibrium established between the sample and the headspace ensures that the concentration in the gas phase is proportional to its concentration in the sample, allowing for quantitative analysis.[8] This method avoids the use of solvents, minimizing both potential interferences and environmental waste.[14]
Alternative Method: Solid-Phase Microextraction (SPME)
For applications requiring higher sensitivity, Headspace SPME is an excellent alternative.
-
Mechanism: A fiber coated with an adsorbent material is exposed to the sample's headspace. Volatile analytes adsorb onto the fiber, effectively concentrating them. The fiber is then retracted and inserted directly into the hot GC inlet, where the analytes are desorbed for analysis.[15] This technique is particularly useful for detecting compounds at ultra-trace levels.
Method for Direct Liquid Injection: Liquid-Liquid Extraction (LLE)
While not the primary recommendation for this application due to matrix complexity, LLE can be used.
-
Mechanism: This technique separates analytes based on their differential solubility in two immiscible liquids.[6] A volatile organic solvent (e.g., dichloromethane) is used to extract 4-Isopropyl-2-methylthiazole from an aqueous sample. The solvent layer is then collected for injection.
-
Caveat: This method often requires additional cleanup steps to remove co-extracted matrix components and a concentration step (e.g., nitrogen blowdown) to enhance sensitivity.[16] It also introduces the risk of column and inlet contamination if not performed carefully.[15]
Detailed Experimental Protocol: HS-GC-MS Analysis
This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific sample matrix and instrumentation.
Instrumentation and Materials
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Static Headspace Autosampler
-
GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% Phenyl Methylpolysiloxane column.
-
Reagents: 4-Isopropyl-2-methylthiazole standard (≥97% purity), Methanol (HPLC grade), Helium (99.999% purity).
-
Materials: 20 mL glass headspace vials with PTFE-lined silicone septa and aluminum caps, crimper.
Standard Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 4-Isopropyl-2-methylthiazole standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock standard in a suitable blank matrix or a solvent that mimics the sample.
Sample Preparation
-
Solid Samples: Accurately weigh a representative amount (e.g., 1.0 g) of the homogenized sample directly into a 20 mL headspace vial.
-
Liquid Samples: Pipette a precise volume (e.g., 1.0 mL) of the liquid sample into a 20 mL headspace vial.
-
Immediately seal the vial with the cap and crimper to prevent the loss of volatile compounds.
-
Prepare a matrix blank using the same procedure with a sample known not to contain the analyte.
HS-GC-MS Instrumental Parameters
The following parameters provide a robust starting point for method development.
| Parameter | Setting | Rationale / Justification |
| Headspace Autosampler | ||
| Oven Temperature | 80 °C | Balances efficient volatilization with minimizing thermal degradation of the sample matrix.[10] |
| Incubation Time | 20 min | Allows sufficient time for volatile compounds to reach equilibrium between the sample and headspace.[8] |
| Loop Temperature | 100 °C | Prevents condensation of analytes between the vial and the GC transfer line. |
| Transfer Line Temp. | 110 °C | Ensures analytes remain in the gas phase during transfer to the GC inlet. |
| Injection Volume | 1 mL (loop) | A standard volume for headspace injection. |
| Gas Chromatograph | ||
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the injected sample.[17] |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. Adjust ratio based on analyte concentration. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | A typical flow rate for this column dimension, providing optimal separation.[10] |
| Oven Program | 40 °C (hold 2 min), ramp 8 °C/min to 250 °C (hold 5 min) | A starting temperature program to separate a wide range of volatile compounds by boiling point. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-matchable spectra. |
| Ionization Energy | 70 eV | The industry standard energy that creates consistent and extensive fragmentation patterns.[10] |
| Source Temperature | 230 °C | A standard temperature to maintain cleanliness and prevent condensation within the source.[10] |
| MS Transfer Line Temp. | 250 °C | Must be hot enough to prevent analyte condensation before reaching the ion source.[17] |
| Acquisition Mode | Full Scan | Used for initial identification and method development. |
| Scan Range | m/z 35 - 350 | Captures the molecular ion and all significant fragment ions of the target analyte. |
Experimental Workflow Diagram
Data Analysis and Interpretation
Qualitative Identification
-
Retention Time (RT): Inject a known standard of 4-Isopropyl-2-methylthiazole to determine its characteristic retention time under the specified chromatographic conditions.
-
Mass Spectrum Matching: The identity is confirmed by comparing the mass spectrum of the peak at the target RT with a reference spectrum from a trusted library (e.g., NIST). The acquired spectrum should show a high-quality match.
Key Spectral Data
The mass spectrum of 4-Isopropyl-2-methylthiazole is characterized by a molecular ion and key fragment ions.
| Parameter | Value | Significance |
| Molecular Formula | C₇H₁₁NS | - |
| Molecular Weight | 141.23 g/mol | - |
| Molecular Ion (M⁺) | m/z 141 | The intact molecule with one electron removed. Its presence is a strong indicator of the compound's identity.[4][13] |
| Key Fragment Ion | m/z 126 | Corresponds to the loss of a methyl group ([M-15]⁺), a common fragmentation pathway for this structure.[4] |
| Other Fragments | m/z 99, 59, 43 | Additional fragments that form the compound's unique fingerprint. |
Quantitative Analysis
-
Calibration Curve: Plot the peak area of the 4-Isopropyl-2-methylthiazole standard against its concentration for each point in the calibration series.
-
Linear Regression: Apply a linear regression to the data. The method is considered linear if the coefficient of determination (R²) is ≥ 0.99.[18][19]
-
Concentration Calculation: Use the equation of the line to calculate the concentration of the analyte in the unknown samples based on their measured peak areas.
Method Validation: Ensuring Trustworthiness and Reliability
A self-validating system is built on rigorous method validation. Key parameters should be assessed according to international guidelines (e.g., Codex, EU regulations).[7][19][20]
-
Linearity: Assessed via the calibration curve's R² value, which should demonstrate a direct proportional relationship between concentration and response.[19]
-
Accuracy: Determined by performing recovery studies. A blank matrix is spiked with a known concentration of the analyte and analyzed. The percent recovery should typically fall within 70-120%.[19][20]
-
Precision: Assessed by the relative standard deviation (%RSD) of replicate measurements of the same sample. For trace analysis, an RSD of <20% is generally acceptable.[19][20]
-
Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected (typically Signal-to-Noise ratio S/N ≥ 3), while the LOQ is the lowest concentration that can be accurately quantified (typically S/N ≥ 10) with acceptable precision and accuracy.[19]
-
Specificity: The method's ability to exclusively measure the target analyte. This is demonstrated by the absence of interfering peaks at the analyte's retention time in blank samples and confirmed by the mass spectrum match.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or low sensitivity | - Insufficient incubation temperature or time.- Leak in a vial septum or system connection.- Incorrect GC or MS parameters. | - Optimize headspace incubation parameters.- Check for leaks using an electronic leak detector.- Verify all instrument method parameters. |
| Peak tailing | - Active sites in the GC inlet liner or column.- Column contamination. | - Deactivate or replace the inlet liner.- Trim the first few cm from the front of the GC column.- Bake out the column at its maximum temperature limit. |
| Poor peak resolution | - Oven temperature program is too fast.- Column is overloaded. | - Decrease the oven ramp rate.- Increase the split ratio or dilute the sample. |
| Sample Carryover | - High concentration sample analyzed previously. | - Run a solvent or blank vial between samples.- Increase the split vent time in the GC method. |
Correlation with Sensory Analysis
While GC-MS provides objective, quantitative data, the ultimate measure of a flavor compound's impact is sensory perception. It is best practice to correlate instrumental data with sensory panel evaluations. Methodologies for sensory analysis are well-defined by ISO standards, which provide guidance on the selection and training of assessors and the design of sensory test rooms.[21][22] Standards like ISO 6658:2017 offer general guidance on sensory analysis methodology, ensuring that subjective evaluations are conducted under controlled, reproducible conditions.[23] This integrated approach, linking chemical concentration to perceived flavor intensity, provides a complete picture of product quality.
References
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Sample preparation GC-MS. SCION Instruments. [Link]
-
Volatile and flavour analysis. University of Reading. [Link]
-
Common Sample Preparation Techniques for GC-MS Analysis. American Chromatography. [Link]
-
ISO standards for sensory evaluation. Matís. [Link]
-
Sample Preparation Guidelines for GC-MS. University of Maryland School of Pharmacy Mass Spectrometry Center. [Link]
-
Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. Journal of Chemical Education. [Link]
-
Headspace Sampling Fundamentals. Agilent Technologies. [Link]
-
ISO 6658:2017 Sensory analysis — Methodology — General guidance. Intertek Inform. [Link]
-
Headspace GC/MS Analysis. Innovatech Labs. [Link]
-
Standarder | Sveriges Sensoriska Nätverk. Swedish Sensory Network. [Link]
-
GCMS Inlet for Detection and Characterization of “Aroma Significant Compounds” in Foods and Beverages. Scientific Instrument Services. [Link]
-
ISO 8586:2023—Selection And Training Of Sensory Assessors. The ANSI Blog. [Link]
-
Preparing Samples for GC-MS/MS Analysis. Organomation. [Link]
-
Optimizing Thermal Pretreatment for Volatile Bioactive Profiling in Medicinal Plants Using HS-GC-MS Analysis. MDPI. [Link]
-
Data Handling and Validation in Automated Detection of Food Toxicants Using Full Scan GC–MS and LC–MS. LCGC International. [Link]
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INTERNATIONAL STANDARD ISO 4120. International Organization for Standardization. [Link]
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Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. PubMed. [Link]
-
4-isopropyl-2-methylthiazole, 32272-52-9. The Good Scents Company. [Link]
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Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. National Center for Biotechnology Information. [Link]
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Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
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2-Isopropyl-4-methylthiazole. PubChem. [Link]
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Safety Data Sheet - NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE. Axxence. [Link]
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2-Isopropyl-4-methylthiazole (YMDB01496). Yeast Metabolome Database. [Link]
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Thiazole, 4-methyl-2-(1-methylethyl)-. NIST WebBook. [Link]
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Identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in nature by the comprehensive analysis of sesame seed oil. PubMed. [Link]
-
Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Shimadzu. [Link]
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Application Note: Quantification of 4-Isopropyl-2-methylthiazole in Complex Food Matrices
Abstract
This document provides a comprehensive guide for the quantification of 4-isopropyl-2-methylthiazole, a significant flavor compound, in diverse food matrices.[1][2][3] We will explore the intricacies of sample preparation, detailing methodologies such as Solid Phase Microextraction (SPME) and Solvent-Assisted Flavor Evaporation (SAFE), and their suitability for different food types. The core of this application note is a detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for volatile and semi-volatile compounds.[4] Furthermore, we will establish a framework for the validation of the analytical method, ensuring accuracy, precision, and reliability in accordance with international standards.[5][6][7] This guide is intended for researchers, scientists, and quality control professionals in the food and beverage industry.
Introduction: The Significance of 4-Isopropyl-2-methylthiazole
4-Isopropyl-2-methylthiazole is a heterocyclic sulfur-containing compound that plays a crucial role in the flavor profile of a variety of foods. It is known for its distinct tropical, green, nutty, and fruity notes, reminiscent of peach, mango, and passionfruit.[3] This compound can be naturally present in foods such as tomatoes, durian fruit, and roasted meats, or it can be formed during thermal processing through the Maillard reaction.[2] Given its potent sensory impact, accurate quantification of 4-isopropyl-2-methylthiazole is essential for quality control, product development, and flavor profiling in the food industry.
The analysis of this compound is not without its challenges. Its volatility and the complexity of food matrices necessitate sophisticated sample preparation techniques to isolate the analyte and minimize interferences.[8][9] This application note will provide a detailed roadmap to navigate these challenges and achieve reliable quantification.
Foundational Principles: Choosing the Right Analytical Approach
The quantification of volatile flavor compounds in food is a multi-step process, each with its own set of considerations. The overall workflow can be visualized as follows:
Figure 1: General workflow for the quantification of 4-isopropyl-2-methylthiazole.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile and semi-volatile compounds like 4-isopropyl-2-methylthiazole, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice.[4] GC separates compounds based on their boiling points and interaction with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Sample Preparation: The Key to Accurate Quantification
The complexity of food matrices requires a carefully selected sample preparation technique to ensure that the analyte is efficiently extracted while minimizing interferences.[9][10]
Solid Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that is highly effective for volatile and semi-volatile compounds. It utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the headspace of the sample or directly immersed in a liquid sample, allowing for the adsorption of analytes. The fiber is then desorbed in the hot inlet of the GC.
Figure 2: The Solid Phase Microextraction (SPME) process.
Advantages of SPME:
-
Solvent-free and environmentally friendly.
-
Simple and can be automated.
-
Combines extraction and pre-concentration in a single step.
Solvent-Assisted Flavor Evaporation (SAFE)
SAFE is a gentle distillation technique performed under high vacuum, which allows for the isolation of volatile and semi-volatile compounds at low temperatures.[11][12] This is particularly useful for thermally sensitive compounds that might degrade or undergo artifact formation at higher temperatures.[11] The resulting distillate can then be further concentrated and analyzed by GC-MS.
Liquid-Liquid Extraction (LLE)
LLE is a conventional method that involves the partitioning of the analyte between the aqueous food matrix and an immiscible organic solvent.[10] The choice of solvent is critical and depends on the polarity of the analyte.[10] While effective, LLE can be labor-intensive and may require large volumes of organic solvents.[10]
Detailed Protocols
Protocol 1: Headspace SPME-GC-MS Analysis
This protocol is suitable for liquid samples (e.g., fruit juices, beverages) and homogenized solid samples (e.g., fruit purees, sauces).
Materials:
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance
-
Vortex mixer and heating block/water bath
Procedure:
-
Sample Preparation: Weigh 5.0 g of the homogenized food sample into a 20 mL headspace vial. For solid samples, add 5 mL of deionized water.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., 2-methyl-3-heptanone) to a final concentration of 100 µg/kg.
-
Equilibration: Seal the vial and vortex for 1 minute. Place the vial in a heating block or water bath at 60°C for 15 minutes to allow for equilibration of the analytes between the sample and the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorption and GC-MS Analysis: Immediately after extraction, desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode. Start the GC-MS run.
Table 1: Typical GC-MS Parameters
| Parameter | Setting |
| GC System | |
| Injection Port Temp. | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | 40°C (hold 2 min), ramp to 150°C at 5°C/min, then to 250°C at 15°C/min (hold 5 min) |
| MS System | |
| Ion Source Temp. | 230°C |
| Interface Temp. | 250°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-350 |
| Acquisition Mode | Full Scan and Selected Ion Monitoring (SIM) |
SIM Ions for 4-Isopropyl-2-methylthiazole (m/z): 141 (quantifier), 126, 98[2]
Calibration and Quantification
Prepare a series of calibration standards in a model food matrix (or solvent) spanning the expected concentration range of the analyte. Analyze these standards using the same SPME-GC-MS method. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentration of 4-isopropyl-2-methylthiazole in the samples can then be determined from this curve.
Method Validation: Ensuring Trustworthy Results
Method validation is a critical process to demonstrate that the analytical method is suitable for its intended purpose.[7][13] Key validation parameters are outlined below, with acceptable criteria based on common guidelines such as those from the FDA and Eurachem.[5][7]
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (R²) ≥ 0.995 over the specified range. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10.[5][14] |
| Accuracy (Recovery) | The closeness of the test results to the true value. Determined by spiking a blank matrix with a known concentration of the analyte. | Mean recovery between 80-120%. |
| Precision | The closeness of agreement between a series of measurements. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15%. |
| Selectivity/Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
Example Validation Data:
The following table presents example validation data for the quantification of 4-isopropyl-2-methylthiazole in a fruit puree matrix.
Table 3: Example Method Validation Results
| Parameter | Result |
| Linearity (R²) | 0.998 |
| Range | 1 - 500 µg/kg |
| LOD | 0.3 µg/kg |
| LOQ | 1.0 µg/kg |
| Accuracy (Recovery at 10, 50, 100 µg/kg) | 95.2%, 98.7%, 102.1% |
| Precision (Repeatability RSD) | 4.8% |
| Precision (Intermediate Precision RSD) | 6.2% |
Conclusion
This application note provides a robust framework for the quantification of 4-isopropyl-2-methylthiazole in various food matrices. The combination of an optimized sample preparation technique, such as SPME, with the sensitivity and selectivity of GC-MS allows for reliable and accurate results. Proper method validation is paramount to ensure the integrity of the data generated. The protocols and guidelines presented herein can be adapted to specific laboratory needs and a wide range of food products, aiding in the consistent production of high-quality, flavorful foods.
References
- Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC. (n.d.).
- A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - ResearchGate. (2021, November 16).
- Sample Preparation for Food Contaminant Analysis | LCGC International. (n.d.).
- Analytical and Sample Preparation Techniques for the Determination of Food Colorants in Food Matrices - MDPI. (n.d.).
- Determination and confirmation of isopropyl p-toluenesulfonate in cosmetics by HPLC-diode array detector method and GC-MS - PubMed. (n.d.).
- (PDF) Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices - ResearchGate. (2025, October 14).
- Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices - MDPI. (2022, May 27).
- tropical thiazole 2-isopropyl-4-methylthiazole - The Good Scents Company. (n.d.).
- 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem. (n.d.).
- Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. (2025, October 21).
- M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS - Shimadzu. (n.d.).
- Safety Data Sheet - Axxence. (2023, June 14).
- 2-Isopropyl-4-methylthiazole = 97 , FG 15679-13-7 - Sigma-Aldrich. (n.d.).
- 4-isopropyl-2-methylthiazole, 32272-52-9 - The Good Scents Company. (n.d.).
- VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL - FAO Knowledge Repository. (1997, December 4).
- The Essential Guide to 2-Isopropyl-4-Methylthiazole: Sourcing and Usage Tips. (n.d.).
- Method Development and Validation for Food and Beverages - RSSL. (n.d.).
- Identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in nature by the comprehensive analysis of sesame seed oil - PubMed. (n.d.).
- Food Flavor Chemistry and Sensory Evaluation - PMC - NIH. (2024, February 20).
- (PDF) Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - ResearchGate. (2025, October 16).
- Guidelines for the Validation of Chemical Methods for the Foods Program. (2019, October 17).
- A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. (n.d.).
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Application Notes & Protocols: 4-Isopropyl-2-methylthiazole in Food Formulation
An in-depth guide for researchers, scientists, and product development professionals on the application of 4-Isopropyl-2-methylthiazole as a potent flavor ingredient in food systems.
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding 4-Isopropyl-2-methylthiazole
4-Isopropyl-2-methylthiazole (CAS No. 15679-13-7) is a sulfur-containing heterocyclic compound that serves as a high-impact aroma chemical in the flavorist's palette.[1] Its significance lies in its complex and powerful sensory profile, which can impart desirable notes at very low concentrations.[2] A member of the thiazole family, it is recognized for its contribution to savory, roasted, and tropical fruit flavor profiles.[1][2]
Naturally occurring, 4-Isopropyl-2-methylthiazole has been identified in a variety of foods, including durian fruit, tomatoes, roasted meats, cocoa, and yeast extract.[3][4] Its formation is often associated with the Maillard reaction, a key process in the browning and flavor development of cooked foods.[1][4] This natural precedent provides a solid foundation for its use in creating authentic and compelling flavor systems.
1.1 Chemical Identity and Structure
The unique sensory characteristics of this molecule are a direct result of its chemical structure, featuring a thiazole ring substituted with an isopropyl group at the 2-position and a methyl group at the 4-position.
Caption: Chemical structure of 4-Isopropyl-2-methylthiazole.
1.2 Sensory Profile: A Multifaceted Ingredient
The odor and flavor profile of 4-Isopropyl-2-methylthiazole is remarkably complex and concentration-dependent. It is not a singular note but a constellation of characteristics.
-
At Low Concentrations (sub-ppm): It imparts ripe, juicy, and tropical fruit notes, often described as having a peach or apricot-skin character.[3] This makes it invaluable for building authentic stone fruit and exotic fruit flavors.[4]
-
At Higher Concentrations (ppm range): The profile shifts towards more savory, green, and earthy notes.[3] Characteristics such as nutty, roasted, alliaceous, and even meaty or brothy become more prominent.[1][2][3]
This dual character is the cornerstone of its versatility, allowing it to bridge fruit and savory profiles or to enhance specific notes within a complex flavor system.
Regulatory & Safety Overview
The use of 4-Isopropyl-2-methylthiazole in food is well-regulated, ensuring its safe application for consumers.
-
FEMA GRAS: It is designated as "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the number 3555.[2][5]
-
JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance (JECFA No. 1037) and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[4][6]
2.1 Handling and Safety Precautions
As a concentrated aroma chemical, proper handling is essential.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[7]
-
Hazards: The pure substance is a flammable liquid and is harmful if swallowed.[7][8] It can cause skin and eye irritation.[7][9]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, protected from light and sources of ignition.[8][9][10]
Core Principles of Application
The successful application of 4-Isopropyl-2-methylthiazole hinges on understanding its potency and behavior in different food matrices.
-
High Impact, Low Dosage: This is a "character-impact" compound. It is potent and typically used at parts-per-million (ppm) or even parts-per-billion (ppb) levels. Overdosing can lead to harsh, undesirable sulfurous or metallic off-notes.
-
Solubility and Partitioning: The molecule is slightly soluble in water but miscible in fats and alcohol.[3][4] In emulsion systems, it will preferentially partition into the oil phase.[2] This is a critical consideration for dosage calculations in applications like beverages versus sauces or dressings.
-
Stability: It demonstrates reasonable stability under standard pasteurization conditions. However, prolonged exposure to high temperatures (>90°C), such as in UHT, retort, or high-temperature baking, can lead to degradation.[2] Stability testing in the final application is crucial, and dosage adjustments may be necessary to compensate for processing losses. Encapsulation technologies can be employed to enhance stability in extreme processing environments.[2]
Quantitative Data Summary
Table 1: Physical and Chemical Properties of 4-Isopropyl-2-methylthiazole
| Property | Value | Reference(s) |
| CAS Number | 15679-13-7 | [4] |
| FEMA Number | 3555 | [3][5] |
| JECFA Number | 1037 | [4][5] |
| Molecular Formula | C₇H₁₁NS | [1][4] |
| Molecular Weight | 141.24 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [4][11] |
| Boiling Point | 175 °C @ 760 mmHg; 92 °C @ 50 mmHg | [3][12] |
| Density | 1.001 - 1.006 g/cm³ @ 20-25°C | [4][12] |
| Flash Point | 58 °C (136.4 °F) | [3][8] |
| Solubility | Slightly soluble in water (~228 mg/L); Soluble in alcohol and fats | [3][4] |
Table 2: Illustrative Usage Levels in Food Applications
| Food Category | Recommended Starting Level (ppm) | Flavor Contribution | Reference(s) |
| Non-alcoholic Beverages | 0.5 - 1.0 | Tropical fruit nuance, ripe notes | [3] |
| Tea & Coffee | 1.0 - 2.0 | Enhances roasted, nutty notes | [2][3] |
| Chewing Gum | 2.0 - 4.0 | Juicy fruit, tropical punch | [3] |
| Confectionery & Baked Goods | 1.0 - 2.0 | Nutty, toasted, cocoa enhancement | [2][3] |
| Savory Sauces & Soups | 0.5 - 2.0 | Brothy, roasted meat, savory foundation | [1][2] |
| Processed Meats & Analogs | 1.0 - 3.0 | Grilled, roasted meat character | [1][2] |
| Snack Foods (seasonings) | 2.0 - 5.0 | Roasted nut, savory, toasted notes | [2] |
Note: These are starting points. Optimization is required for each specific food matrix and desired flavor profile.
Experimental Protocols
The following protocols provide a systematic approach to evaluating and incorporating 4-Isopropyl-2-methylthiazole into food formulations.
Protocol 1: Preparation of a Standardized Stock Solution
Causality: Working with the neat material is impractical due to its potency. A stock solution allows for accurate and repeatable dosing. Propylene glycol (PG) is an ideal solvent due to its regulatory acceptance, high boiling point, and miscibility in both aqueous and lipid systems.
Materials:
-
4-Isopropyl-2-methylthiazole (≥97% purity)
-
Propylene Glycol (PG), food grade
-
Calibrated analytical balance (readable to 0.1 mg)
-
Volumetric flasks (e.g., 100 mL), Class A
-
Glass pipettes
-
Amber glass storage bottle with a PTFE-lined cap
Procedure:
-
Tare a clean, dry beaker on the analytical balance.
-
Carefully weigh out exactly 1.000 g of 4-Isopropyl-2-methylthiazole into the beaker.
-
Add approximately 50 mL of propylene glycol to the beaker and stir gently until the thiazole is fully dissolved.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with small aliquots of PG, adding the rinsings to the flask to ensure a complete transfer.
-
Bring the flask to the 100 mL mark with PG.
-
Cap the flask and invert it 15-20 times to ensure homogeneity.
-
Transfer the final solution to a labeled amber glass bottle for storage. This is your 1% (10,000 ppm) stock solution .
-
Store in a cool, dark place.
Protocol 2: Sensory Threshold and Characterization in a Model System
Causality: Before introducing the flavor to a complex food matrix, it's critical to understand its intrinsic sensory properties and potency in a neutral base. This protocol establishes its flavor profile in isolation.
Caption: Workflow for Dosage Determination and Sensory Profiling.
Procedure:
-
Prepare a Neutral Base: Create a 5% (w/v) sucrose solution in deionized water.
-
Create Dilution Series: Using your 1% stock solution, perform serial dilutions into the sugar water base to create evaluation samples at concentrations of 10 ppm, 1 ppm, 0.1 ppm, and 0.01 ppm.
-
Sensory Evaluation:
-
Assemble a panel of 3-5 trained tasters.
-
Provide panelists with the coded samples (including a "control" of only sugar water) in a randomized order.
-
Instruct panelists to taste each sample and record all flavor and aroma descriptors.
-
Ask them to identify the lowest concentration at which a flavor difference from the control can be detected (detection threshold).
-
-
Analysis:
-
Compile the descriptors for each concentration.
-
Note how the character changes with concentration (e.g., from "fruity" at 0.1 ppm to "nutty/earthy" at 1 ppm). This data is invaluable for predicting its effect in a final product.
-
Protocol 3: Application Trial in a Processed Savory Sauce
Causality: This protocol validates the performance of the flavor in a real-world application, accounting for matrix effects and thermal processing. A simple tomato-based sauce is a good model for many savory applications.
Materials:
-
Control (unflavored) tomato sauce base
-
1% stock solution of 4-Isopropyl-2-methylthiazole
-
Equipment for heating and holding the sauce (e.g., water bath, cooking kettle)
-
Packaging for finished product (e.g., glass jars)
Procedure:
-
Dosage Calculation: Based on the results from Protocol 2, select three dosage levels for evaluation. For example: a low dose (0.5 ppm), a medium dose (1.0 ppm), and a high dose (2.0 ppm).
-
Incorporation:
-
Divide the sauce base into four equal batches (one control, three test variables).
-
While stirring, add the calculated amount of the 1% stock solution to each respective test batch. Stir thoroughly for 5 minutes to ensure even distribution.
-
-
Thermal Processing:
-
Subject all four batches to the same standardized heat process (e.g., heat to 85°C and hold for 15 minutes) to simulate pasteurization. This step is critical for evaluating heat stability.
-
-
Packaging and Storage:
-
Hot-fill the sauce into jars, seal, and cool.
-
Store one set of samples for immediate evaluation and another set for stability testing (e.g., evaluate again after 4 weeks at ambient temperature).
-
-
Evaluation: Conduct a sensory evaluation (see Protocol 4) comparing the flavored samples to the control. Assess for desired flavor impact (e.g., "enhanced roasted character," "savory depth") and any potential off-notes.
Protocol 4: Self-Validating Sensory Protocol (Triangle Test)
Causality: The triangle test is a simple and statistically powerful method to determine if a perceivable sensory difference exists between two products (e.g., the control sauce and a flavored sauce). This validates that the addition of 4-Isopropyl-2-methylthiazole has a tangible effect.
Procedure:
-
Sample Preparation: For each panelist, prepare a set of three coded samples. Two samples will be identical (e.g., both are the control sauce), and one will be the test variable (e.g., sauce with 1.0 ppm of the thiazole). The order of presentation should be randomized for each panelist.
-
Instructions to Panelists: "You have been presented with three samples. Two are identical, and one is different. Please taste the samples from left to right and identify the sample that is different."
-
Data Collection: Record the number of panelists who correctly identify the odd sample.
-
Statistical Analysis: Compare the number of correct judgments to a statistical table for triangle tests. This will determine if the difference is statistically significant (typically at p < 0.05), providing a trustworthy validation of the flavor's impact.
References
-
The Good Scents Company. (n.d.). 2-isopropyl-4-methylthiazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61808, 2-Isopropyl-4-methylthiazole. Retrieved from [Link]
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Sinofi Ingredients. (n.d.). Buy Bulk - 2-Isopropyl-4-Methylthiazole | Wholesale Supplier. Retrieved from [Link]
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Axxence Aromatic GmbH. (2023). Safety Data Sheet: NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-isopropyl-2-methylthiazole. Retrieved from [Link]
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Flavor and Extract Manufacturers Association (FEMA). (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE. Retrieved from [Link]
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PerfumersWorld. (n.d.). 2-iso Propyl 4 Methyl Thiazole. Retrieved from [Link]
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Axxence Aromatic GmbH. (n.d.). NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE. Retrieved from [Link]
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Chem-Impex International. (n.d.). 2-Isopropyl-4-[(N-methylamino)methyl]thiazole dihydrochloride. Retrieved from [Link]
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Ernesto Ventós S.A. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE. Retrieved from [Link]
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World Health Organization (WHO) / JECFA. (n.d.). 2-isopropyl-4-methylthiazole. Retrieved from [Link]
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Protocol for sensory analysis of 4-Isopropyl-2-methylthiazole
An Application Note and Protocol for the Sensory Analysis of 4-Isopropyl-2-methylthiazole
Authored by: Senior Application Scientist, Sensory Division
Abstract
4-Isopropyl-2-methylthiazole is a potent aroma compound of significant interest across the flavor, fragrance, and pharmaceutical industries. Its complex sensory profile, characterized by notes described as nutty, green, fruity, earthy, and roasted, necessitates standardized evaluation protocols to ensure consistent and accurate characterization.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing methodologies for the sensory analysis of 4-Isopropyl-2-methylthiazole. It covers essential protocols for determining detection thresholds, performing difference testing, and conducting quantitative descriptive analysis. The causality behind experimental choices, adherence to international standards, and best practices for panelist management are emphasized to ensure the generation of reliable and reproducible sensory data.
Introduction: The Sensory Significance of 4-Isopropyl-2-methylthiazole
4-Isopropyl-2-methylthiazole is a sulfur-containing heterocyclic compound that plays a crucial role in the flavor and aroma profiles of various natural and processed products. It has been identified in foods such as tomatoes, durian fruit, and roast meats, where it contributes to their characteristic savory and tropical notes.[3] In the flavor industry, it is utilized as a powerful ingredient to impart or enhance nutty, roasted, and meaty notes in snacks, soups, and sauces.[2] Its unique profile, which can range from green and earthy to tropical and fruity, makes it a versatile tool for product development.[3]
For drug development professionals, understanding the sensory impact of such compounds is critical for formulation. Excipients or active pharmaceutical ingredients (APIs) can sometimes contain or degrade into compounds like thiazoles, creating undesirable off-notes that affect patient compliance. A robust sensory analysis protocol is therefore essential for quality control, stability testing, and the development of effective flavor-masking strategies. This guide provides the scientific framework and practical steps for a thorough sensory evaluation of 4-Isopropyl-2-methylthiazole.
Foundational Principles of Sensory Evaluation
Sensory evaluation is a scientific discipline used to evoke, measure, analyze, and interpret human responses to the characteristics of materials as perceived through the senses of sight, smell, taste, touch, and hearing.[4] To achieve trustworthy and repeatable results, all sensory testing must be conducted under controlled conditions.
-
Environment: Testing should be performed in specially designed sensory booths that are free from distracting odors, noises, and visual cues, in accordance with guidelines such as ISO 8589.[5][6]
-
Panelists: Human assessors are the "instruments" in sensory science. Their proper selection, training, and calibration are the most critical factors for generating accurate data.[4][7]
-
Methodology: The choice of sensory test must align with the research objective. This guide will focus on three core methods:
-
Threshold Testing: To determine the minimum concentration at which the compound can be perceived.
-
Difference Testing: To establish if a perceptible difference exists between samples.
-
Descriptive Analysis: To identify and quantify the specific sensory attributes of the compound.
-
Safety and Handling of 4-Isopropyl-2-methylthiazole
Before commencing any sensory protocol, it is imperative to adhere to strict safety measures.
Hazard Profile: 4-Isopropyl-2-methylthiazole is classified as a flammable liquid.[3][8] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[9]
Required Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., Nitrile rubber), safety glasses with side shields or a face shield, and a laboratory coat.[9][10]
-
Ventilation: All handling of the neat compound or concentrated solutions must occur in a well-ventilated area or a chemical fume hood.[9]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other sources of ignition. Use explosion-proof electrical equipment.[8][9]
-
Spill Management: Have appropriate spill containment and cleanup materials readily available.
Panelist Selection, Training, and Management
The validity of sensory data is entirely dependent on the quality and consistency of the sensory panel. A rigorous management program is not optional; it is the cornerstone of trustworthy results.
Panelist Screening and Selection
The goal of screening is to recruit individuals with the necessary sensory acuity and reliability.[7][11]
-
Recruitment: Recruit individuals who express interest and motivation in participating in sensory panels.[4]
-
Health and Habits: Screen for any conditions that may impair sensory function, such as allergies, respiratory illnesses, or smoking.
-
Acuity Tests: Administer a series of basic sensory tests to assess a candidate's ability to detect and recognize fundamental stimuli.[12]
-
Taste Identification: Correctly identify solutions of sweet, sour, salty, and bitter.
-
Odor Recognition: Correctly identify a range of common food-related aromas.
-
Discrimination Ability: Use triangle tests with common food products to assess their ability to detect subtle differences.[4]
-
Panelist Training and Calibration
Once selected, panelists undergo extensive training to become calibrated analytical instruments.[7]
-
Familiarization: Introduce panelists to the sensory characteristics of thiazoles using safe, diluted samples of 4-Isopropyl-2-methylthiazole and related compounds.[12]
-
Lexicon Development: For descriptive analysis, the panel collectively develops a specific vocabulary (lexicon) to describe the aroma and flavor attributes of the compound. This ensures all panelists are speaking the same language.[13]
-
Reference Standards: Provide physical reference standards for each attribute in the lexicon. For example, "roasted" might be anchored to the aroma of freshly roasted peanuts. This calibrates the panel and provides a common basis for comparison.[11]
-
Intensity Scaling: Train panelists to use intensity scales (e.g., a 15-point unstructured line scale) consistently to rate the strength of each perceived attribute.[14]
Protocol 1: Detection Threshold Determination (3-AFC Method)
This protocol determines the lowest concentration of 4-Isopropyl-2-methylthiazole detectable by a sensory panel, based on the ASTM E679 standard methodology.[15]
Objective: To establish the detection threshold of 4-Isopropyl-2-methylthiazole in a specified matrix (e.g., deodorized water, vegetable oil, or a product base).
Step-by-Step Methodology
-
Matrix Preparation: Prepare a bulk quantity of the desired test matrix. It must be neutral and free of any interfering background aromas or flavors.
-
Stock Solution & Dilution Series: Prepare a stock solution of 4-Isopropyl-2-methylthiazole in the matrix. From this, create a geometric dilution series. A factor of three between steps is common.[15] The concentration range should bracket the expected threshold.
-
Sample Presentation (3-AFC): For each concentration step, present each panelist with a triad of samples in coded, identical vessels. Two of the samples are blanks (matrix only), and one is the diluted compound (the "odd" sample).[15] The presentation order of the odd sample within the triad (e.g., AAB, ABA, BAA) must be randomized for each panelist and each concentration level.
-
Panelist Evaluation: Instruct panelists to evaluate the samples olfactorily (by sniffing) in the order presented (left to right). They must identify which of the three samples is different from the other two. A forced choice is required.
-
Data Collection: Record the responses from each panelist for each concentration level.
-
Data Analysis: The number of correct identifications is tallied at each concentration. The group detection threshold is typically calculated as the concentration at which 50% of the panelists can detect the compound above the probability of chance (which is 33.3% in a 3-AFC test). This can be determined by plotting the percentage of correct responses against the logarithm of the concentration and interpolating, or by using statistical models like logistic regression.[16]
Data and Workflow Visualization
| Dilution Step | Concentration (ppb in water) | Example Preparation |
| 1 | 0.1 | 1 mL of 1 ppm solution added to 9999 mL water |
| 2 | 0.3 | 3 mL of 1 ppm solution added to 9997 mL water |
| 3 | 1.0 | 1 mL of 10 ppm solution added to 9990 mL water |
| 4 | 3.0 | 3 mL of 10 ppm solution added to 9970 mL water |
| 5 | 10.0 | 1 mL of 100 ppm solution added to 9990 mL water |
| 6 | 30.0 | 3 mL of 100 ppm solution added to 9970 mL water |
graph TD { A[Start: Prepare Dilution Series] --> B{Present Triad to Panelist}; B --> C[Two Blanks + One Spiked Sample]; C --> D{Panelist Evaluates}; D --> E[Identifies 'Odd' Sample]; E --> F{Record Response}; F --> G{Next Concentration Level}; G --> B; F --> H[End: All Levels Tested]; H --> I[Analyze Data: Calculate 50% Detection];subgraph "Presentation" C end subgraph "Evaluation" D E end classDef startend fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF; classDef process fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF; classDef decision fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124; class A,H,I startend; class B,C,D,E,F,G process;
}
Caption: Workflow for 3-AFC Threshold Determination.
Protocol 2: Difference Testing (Triangle Test)
This protocol determines if a perceptible sensory difference exists between two product formulations, such as a control product versus one containing 4-Isopropyl-2-methylthiazole. The methodology is based on the internationally recognized ISO 4120 standard.[5][17][18][19]
Objective: To statistically determine if the addition or modification of 4-Isopropyl-2-methylthiazole in a product creates a noticeable overall difference in its sensory profile.
Step-by-Step Methodology
-
Sample Preparation: Prepare two batches of the product: Sample A (Control) and Sample B (Test, e.g., with added 4-Isopropyl-2-methylthiazole). Ensure both samples are homogeneous and presented at the same temperature in identical, coded vessels.[18]
-
Sample Presentation: Present three samples to each panelist. Two of the samples are identical, and one is different. There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) which should be balanced and randomized across the panel to prevent positional bias.[20][21]
-
Panelist Evaluation: Instruct panelists to taste or smell each sample from left to right. They are required to identify the "odd" sample.[22] A forced choice is mandatory.[5][6] Palate cleansers (e.g., unsalted crackers, filtered water) must be used between samples to minimize sensory fatigue and carryover effects.[20]
-
Data Collection: Record the selection made by each panelist. Optionally, panelists can be asked to provide a short description of the difference they perceived.[20]
Workflow Visualization
Caption: Workflow for the ISO 4120 Triangle Test.
Protocol 3: Quantitative Descriptive Analysis (QDA)
This protocol provides the most detailed information, creating a complete sensory "fingerprint" of 4-Isopropyl-2-methylthiazole. It identifies the distinct sensory attributes and measures their respective intensities.[13][14]
Objective: To qualitatively and quantitatively characterize the aroma and flavor profile of 4-Isopropyl-2-methylthiazole.
Step-by-Step Methodology
-
Lexicon Development: Using a highly trained panel (as described in Section 4.2), present a sample of 4-Isopropyl-2-methylthiazole at a moderate, safe concentration. Through open discussion facilitated by a panel leader, the group generates a list of descriptive terms for the aroma and flavor. Physical reference standards for each term are presented and agreed upon.[11][13]
-
Panel Training & Calibration: Over several sessions, panelists practice rating the intensity of each attribute for the compound and the reference standards using an unstructured line scale (e.g., from 0 = 'not perceived' to 15 = 'very strong'). The panel leader ensures the group is calibrated and using the scale consistently.[23]
-
Formal Evaluation: The formal evaluation is conducted in individual sensory booths. Coded samples of 4-Isopropyl-2-methylthiazole are presented to each panelist. They independently rate the intensity of each attribute on the agreed-upon lexicon using a scorecard. Replications are necessary for statistical validity.
-
Data Analysis: For each attribute, the intensity ratings are averaged across all panelists. The results are typically visualized in a spider web (or radar) plot, which provides a powerful graphical representation of the compound's sensory profile. Advanced statistical techniques like Principal Component Analysis (PCA) can be used to further explore the relationships between attributes and samples.[23]
Data and Workflow Visualization
| Sensory Attribute | Definition / Reference Standard Example |
| Nutty | Aroma of freshly roasted, unsalted peanuts. |
| Roasted | Aroma of dark roast coffee beans. |
| Green | Aroma of freshly cut green bell pepper. |
| Earthy | Aroma of fresh, damp soil or raw beets. |
| Tropical Fruit | A complex fruity note reminiscent of passionfruit or durian. |
| Meaty/Brothy | Savory aroma similar to beef broth. |
| Sulfurous | A slightly pungent, cooked-cabbage or alliaceous note. |
graph TD { A[Start: Present Compound to Trained Panel] --> B{Lexicon Development}; B --> C[Agree on Descriptors & References]; C --> D{Panel Training & Calibration}; D --> E[Practice with Scales & References]; E --> F{Formal Evaluation}; F --> G[Panelists Independently Rate Intensities]; G --> H[End: Data Collection Complete]; H --> I{Data Analysis}; I --> J[Average Ratings]; J --> K[Generate Spider Web Plot];classDef startend fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF; classDef process fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF; classDef decision fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124; class A,H startend; class B,C,D,E,F,G,I,J,K process;
}
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
References
- Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. (No Date). Google.
- ISO 4120-2021 Prueba Del Triángulo | PDF | International Organization For Standardization. (No Date). Scribd.
- Sensory panel selection and training | Principles of Food Science Class Notes. (No Date). Fiveable.
- Sensory analysis - Methodology - Triangle test (ISO 4120:2004). (No Date). Swedish Institute for Standards.
- Gatchalian, M. (2022). Selection, training and calibration of sensory panelists. FoodPacific Manufacturing Journal.
- EN ISO 4120:2021 - Sensory Analysis Triangle Test Methodology. (No Date). iTeh Standards.
- Triangle Test Definition - Principles of Food Science Key Term. (No Date). Fiveable.
- Sensory triangle testing (discrimination test). (No Date). Campden BRI.
- INTERNATIONAL STANDARD ISO 4120. (2021). iTeh Standards.
- Screening and Training Methods for Sensory Panelists. (2024). Agriculture Institute.
- Luo, Y., et al. (2024). Selection and Performance of Sensory Panelists: A Comprehensive Review of Factors Influencing Sensory Evaluation Outcomes. Auctores Publishing.
- Selection and Training of Sensory Panelists and Methods of Sensory Evaluation. (No Date). eGyanKosh.
- Triangle Test | PDF | Neuroscience | Neuropsychological Assessment. (No Date). Scribd.
- An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods. (2021). National Institutes of Health.
- Safety Data Sheet - NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE. (2023). Axxence Aromatic GmbH.
- Plotto, A., et al. (2004). Odour and flavour thresholds for key aroma components in an orange juice matrix: terpenes and aldehydes. Flavour and Fragrance Journal.
- 2-Isopropyl-4-methylthiazole, ≥97%, FG. (No Date). Sigma-Aldrich.
- Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham. (2014). Journal of Food Science and Technology.
- Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. (2024). Food Safety Institute.
- Piornos, J. A., et al. (2019). Orthonasal and retronasal detection thresholds of 26 aroma compounds in a model alcohol-free beer: effect of threshold calculation method. Food Research International.
- 2-Isopropyl-4-methylthiazole. (No Date). PubChem.
- 2-ISOPROPYL-4-METHYL THIAZOLE 5% in PG Natural - SDS. (2022). Aurochemicals.
- SAFETY DATA SHEET - 2-Isopropyl-4-methylthiazole. (2025). Fisher Scientific.
- 2-Isopropyl-4-Methylthiazole. (No Date). Sinofi Ingredients.
- 2-isopropyl 4-methylthiazole (cas 15679-13-7) | Tropical Fruit Aroma Chemical. (No Date). ChemicalBull.
- tropical thiazole 2-isopropyl-4-methylthiazole. (No Date). The Good Scents Company.
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Application Notes and Protocols for the Stable Isotope Dilution Assay of 4-Isopropyl-2-methylthiazole
Abstract
This document provides a comprehensive guide for the quantitative analysis of 4-isopropyl-2-methylthiazole, a key flavor compound, using a stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this application note details the principles of SIDA, a proposed synthesis of a deuterated internal standard, and a complete, step-by-step protocol for sample preparation, analysis, and data interpretation. The methodologies described herein are grounded in established analytical chemistry principles to ensure accuracy, precision, and reliability in the quantification of this important volatile compound in complex matrices such as food and beverages.
Introduction: The Rationale for a Stable Isotope Dilution Assay
4-Isopropyl-2-methylthiazole is a volatile heterocyclic compound that contributes significantly to the sensory profile of various food products, imparting characteristic nutty, roasted, and fruity notes.[1][2] Accurate quantification of such potent aroma compounds is crucial for quality control, product development, and flavor research. However, the analysis of volatile and semi-volatile compounds in complex matrices is often hampered by sample loss during preparation and matrix effects during analysis, which can lead to inaccurate results.
Stable isotope dilution analysis (SIDA) is the gold standard for the accurate quantification of trace-level compounds in complex samples.[3][4] This technique involves the addition of a known amount of a stable isotope-labeled analogue of the target analyte as an internal standard at the earliest stage of sample preparation. Because the labeled standard is chemically identical to the analyte, it experiences the same losses during extraction, concentration, and analysis, and is affected similarly by matrix-induced signal suppression or enhancement.[5][6] By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry, a highly accurate and precise quantification can be achieved.[7]
This application note provides a detailed protocol for the SIDA of 4-isopropyl-2-methylthiazole, including a proposed synthesis for a deuterated internal standard, to empower researchers with a robust and reliable analytical method.
Synthesis of a Labeled Internal Standard: A Proposed Route
A critical prerequisite for a SIDA is the availability of a high-purity, stable isotope-labeled internal standard. To date, a commercial source for labeled 4-isopropyl-2-methylthiazole has not been identified. Therefore, a synthetic route is proposed based on the well-established Hantzsch thiazole synthesis.[3][7][8] This proposed synthesis utilizes commercially available labeled precursors to introduce deuterium atoms into the isopropyl moiety of the molecule.
2.1. Proposed Synthesis of 4-(Isopropyl-d7)-2-methylthiazole
The Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide.[9] In this proposed synthesis, the deuterium labels will be introduced via deuterated isobutyraldehyde, which will be used to synthesize the corresponding labeled thioamide.
Diagram of the Proposed Synthetic Pathway:
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Application Notes and Protocols for the Extraction of Thiazoles from Complex Samples
Introduction: The Significance of Thiazole Moieties and the Imperative of Efficient Extraction
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of a vast array of biologically active compounds. Its presence is integral to the function of numerous pharmaceuticals, agrochemicals, and natural products. From the life-saving properties of penicillin and the antiretroviral activity of Ritonavir to the fungicidal efficacy of Thiabendazole, the thiazole scaffold is of paramount importance in drug discovery and development, as well as in ensuring food safety.[1][2] The diverse physicochemical properties of thiazole derivatives, ranging from polar to non-polar, present a significant analytical challenge: their efficient and clean extraction from complex matrices such as biological fluids, food products, and environmental samples.
The primary objective of any extraction method is to isolate the target analyte(s) from interfering matrix components, thereby enhancing analytical sensitivity and ensuring accurate quantification.[3] The choice of extraction technique is dictated by the physicochemical properties of the thiazole derivative (e.g., polarity, pKa, and thermal stability), the nature of the sample matrix, and the desired analytical outcome in terms of throughput, recovery, and cost-effectiveness. This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of modern extraction methodologies for thiazole compounds. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering a robust framework for method development and optimization.
Navigating the Extraction Landscape: A Comparative Overview
The selection of an appropriate extraction technique is a critical decision that profoundly impacts the quality of analytical data. Here, we provide a comparative overview of the most pertinent methods for thiazole extraction, summarizing their principles, advantages, and limitations.
| Method | Principle | Primary Applications for Thiazoles | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase.[4] | Drugs and metabolites in biological fluids (plasma, urine).[5] | High selectivity, reduced solvent consumption, amenability to automation.[6] | Can be more expensive than LLE; method development can be complex.[7] |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on relative solubility.[8] | Flavor compounds in food matrices (e.g., coffee); initial cleanup of various samples.[9] | Inexpensive, simple, and effective for a wide range of compounds.[4] | Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents.[6] |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe" - a streamlined approach combining salting-out LLE with dispersive SPE (d-SPE) for cleanup.[10] | Multi-residue pesticide analysis (including thiazoles like Thiabendazole) in fruits and vegetables.[11] | High throughput, low solvent usage, broad analyte coverage.[10] | Matrix effects can still be a challenge; may require optimization for specific analyte/matrix combinations. |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (typically CO2) as the extraction solvent, leveraging its gas-like diffusivity and liquid-like solvating power.[12] | Agrochemicals from environmental samples (soil); extraction of natural products. | "Green" technique with low organic solvent consumption; tunable selectivity via pressure and temperature modulation.[12] | High initial instrument cost; may require modifiers for polar analytes.[13] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating the extraction process.[1] | Bioactive compounds from natural sources (e.g., herbs, marine sponges). | Rapid extraction times, reduced solvent volume, and improved extraction efficiency. | Requires specialized equipment; potential for thermal degradation of labile compounds if not optimized.[14] |
I. Solid-Phase Extraction (SPE): A Targeted Approach for Biological Matrices
SPE is a highly selective and versatile technique that has become a cornerstone for the analysis of drugs and their metabolites in complex biological fluids.[5] The underlying principle involves the partitioning of the analyte between a solid sorbent and the liquid sample. By carefully selecting the sorbent chemistry and elution solvents, one can achieve excellent separation of the target thiazole from endogenous interferences.
Causality Behind Experimental Choices in SPE
-
Sorbent Selection: The choice of sorbent is paramount and is dictated by the polarity of the thiazole analyte.
-
Reversed-Phase (e.g., C18, Polymeric): Ideal for non-polar to moderately polar thiazoles. The non-polar sorbent retains the analyte from a polar aqueous sample. Elution is then achieved with a less polar organic solvent.[15]
-
Normal-Phase (e.g., Silica): Suited for polar thiazoles in a non-polar matrix. The polar sorbent retains the analyte, which is then eluted with a more polar solvent.
-
Ion-Exchange (e.g., Cation or Anion Exchange): Employed for thiazoles that can be ionized. The choice of cation or anion exchange depends on the charge of the analyte at a given pH. This offers very high selectivity.
-
-
pH Optimization: The pKa of the thiazole derivative is a critical parameter.[16] For ion-exchange SPE, the pH of the sample and wash solutions must be adjusted to ensure the analyte is charged and retained on the sorbent. Conversely, for reversed-phase SPE, adjusting the pH to suppress ionization can enhance retention of ionizable thiazoles.
-
Solvent Selection:
-
Conditioning Solvent: This solvent (e.g., methanol) is used to activate the sorbent and ensure reproducible interactions.
-
Equilibration Solvent: Typically water or a buffer, this solvent mimics the sample matrix to prepare the sorbent for sample loading.
-
Wash Solvent: A solvent of intermediate strength is used to remove weakly bound interferences without eluting the target analyte.
-
Elution Solvent: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the thiazole of interest.
-
Detailed Protocol: SPE of a Thiazole-Containing Drug from Human Plasma
This protocol provides a general framework for the extraction of a moderately polar, basic thiazole drug from human plasma using a mixed-mode cation exchange SPE cartridge.
1. Sample Pre-treatment: a. To 1 mL of human plasma, add an internal standard. b. Add 1 mL of 4% phosphoric acid to precipitate proteins and adjust the pH to ensure the thiazole is protonated (positively charged).[17] c. Vortex for 30 seconds and then centrifuge at 4000 rpm for 10 minutes. d. Collect the supernatant for SPE.
2. SPE Cartridge Conditioning: a. Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol. b. Equilibrate the cartridge with 1 mL of deionized water.
3. Sample Loading: a. Load the pre-treated plasma supernatant onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
4. Washing: a. Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences. b. Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
5. Elution: a. Elute the thiazole drug with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the charged thiazole, releasing it from the sorbent.
6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[17]
II. Liquid-Liquid Extraction (LLE): A Classic Technique for Food and Flavor Analysis
LLE remains a widely used technique due to its simplicity and low cost.[4] It is particularly effective for extracting flavor compounds, including thiazoles, from complex food matrices like coffee.[9] The principle of LLE is the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Causality Behind Experimental Choices in LLE
-
Solvent Selection: The choice of organic solvent is crucial and depends on the polarity of the target thiazole. "Like dissolves like" is the guiding principle. For moderately polar thiazoles found in coffee, solvents like dichloromethane or ethyl acetate are often employed.[18][19] For more polar thiazoles, a more polar solvent like 1-butanol may be more efficient.[20]
-
pH Adjustment: The pH of the aqueous phase can be manipulated to control the ionization state of the thiazole, thereby influencing its partitioning behavior.[21] For a basic thiazole, adjusting the pH of the sample to be more basic will keep it in its neutral, more organic-soluble form, enhancing its extraction into the organic phase. Conversely, to extract an acidic thiazole, the aqueous phase should be acidified.
-
Salting Out: The addition of a salt (e.g., sodium chloride) to the aqueous phase can increase the polarity of the aqueous layer, thereby decreasing the solubility of the thiazole and driving it into the organic phase.
Detailed Protocol: LLE of Thiazole Flavor Compounds from Coffee
This protocol is adapted for the extraction of volatile and semi-volatile thiazole flavor compounds from a brewed coffee sample.
1. Sample Preparation: a. Brew coffee according to the desired method. Allow the brew to cool to room temperature. b. Filter the coffee brew to remove any solid particulates.
2. Extraction: a. To 100 mL of the filtered coffee brew in a separatory funnel, add an internal standard. b. Add 50 mL of dichloromethane. c. Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure. d. Allow the layers to separate for 10 minutes. e. Drain the lower organic layer (dichloromethane) into a clean flask. f. Repeat the extraction of the aqueous layer with two additional 50 mL portions of dichloromethane, combining all organic extracts.
3. Drying and Concentration: a. Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate. b. Concentrate the dried extract to approximately 1 mL using a rotary evaporator at a low temperature (e.g., 30°C) to minimize the loss of volatile compounds. c. Further concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.
4. Analysis: a. The concentrated extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
III. QuEChERS: A High-Throughput Method for Pesticide Residue Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has revolutionized the field of multi-residue pesticide analysis in food matrices.[10] It is a two-step process that involves an initial extraction and partitioning step using acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[11] This method is highly effective for a wide range of pesticides, including thiazole-based fungicides like thiabendazole.
Causality Behind Experimental Choices in QuEChERS
-
Acetonitrile as Extraction Solvent: Acetonitrile is the solvent of choice in QuEChERS because it is miscible with water, allowing for efficient extraction from high-water-content samples like fruits and vegetables. It also has a high affinity for a broad range of pesticides and effectively precipitates many matrix components.
-
Salting-Out: The addition of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc), induces phase separation between the aqueous sample and the acetonitrile. MgSO₄ also acts as a drying agent, removing residual water from the organic phase.[20]
-
Buffering: The use of buffering salts (e.g., citrate or acetate buffers) helps to maintain a stable pH during extraction. This is crucial for pH-labile pesticides. For instance, the acetate-buffered version has been shown to give higher and more consistent recoveries for thiabendazole in certain matrices.[10]
-
Dispersive SPE (d-SPE): This cleanup step involves adding a small amount of sorbent material to an aliquot of the extract.
-
Primary Secondary Amine (PSA): This sorbent is effective at removing organic acids, fatty acids, and some sugars.
-
Graphitized Carbon Black (GCB): GCB is used to remove pigments like chlorophyll and carotenoids, which can interfere with the analysis. However, it can also retain some planar pesticides, so its use must be carefully evaluated.
-
C18: This sorbent is used to remove non-polar interferences such as lipids.
-
Detailed Protocol: QuEChERS for Thiazole Pesticides in Fruits and Vegetables
This protocol is a standard QuEChERS method suitable for the extraction of thiabendazole and other thiazole pesticides from produce.
1. Sample Homogenization: a. Homogenize a representative sample of the fruit or vegetable.
2. Extraction and Partitioning: a. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. b. Add an internal standard. c. Add 10-15 mL of acetonitrile. d. Add the appropriate QuEChERS salt packet (e.g., containing MgSO₄ and NaOAc). e. Cap the tube and shake vigorously for 1 minute. f. Centrifuge at 3000-4000 rpm for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup: a. Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing the appropriate sorbent mixture (e.g., MgSO₄ and PSA for general cleanup; may include GCB for highly pigmented samples). b. Vortex for 30 seconds. c. Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
4. Final Extract Preparation and Analysis: a. Take an aliquot of the cleaned supernatant. b. The extract may be analyzed directly by LC-MS/MS or GC-MS, or it can be evaporated and reconstituted in a different solvent if necessary.[19]
IV. Advanced Extraction Techniques: SFE and MAE
Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE) represent more advanced, "greener" alternatives to traditional solvent-based methods.
Supercritical Fluid Extraction (SFE)
SFE utilizes a substance at a temperature and pressure above its critical point, where it exists as a supercritical fluid.[12] Carbon dioxide (CO₂) is the most common supercritical fluid used for SFE due to its mild critical conditions, non-toxicity, and low cost. The solvating power of supercritical CO₂ can be tuned by adjusting the pressure and temperature, allowing for selective extraction.
For the extraction of moderately polar thiazoles from solid matrices like soil, a polar co-solvent (modifier) such as methanol is often added to the supercritical CO₂ to increase its solvating power.[13] The SFE process involves passing the supercritical fluid through the sample matrix, where it dissolves the analytes. The fluid is then depressurized, causing the analytes to precipitate out for collection.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the extraction solvent and the sample matrix.[1] This rapid and efficient heating accelerates the mass transfer of analytes from the sample into the solvent. The choice of solvent is critical in MAE, as it must be able to absorb microwave energy. Polar solvents like ethanol and methanol are commonly used. MAE is particularly well-suited for the extraction of bioactive compounds, including thiazoles, from natural products like herbs and marine sponges.[22][14] The key parameters to optimize in MAE are microwave power, extraction time, temperature, and the solvent-to-sample ratio.
Conclusion: A Strategic Approach to Thiazole Extraction
The successful extraction of thiazole compounds from complex matrices is a critical prerequisite for accurate and reliable analysis. As this guide has detailed, a variety of powerful techniques are available to the modern researcher. The optimal choice depends on a careful consideration of the analyte's properties, the nature of the sample matrix, and the analytical goals. For high-throughput screening of pesticides in food, QuEChERS offers an unparalleled combination of speed and efficiency. For the sensitive and selective analysis of pharmaceuticals in biological fluids, SPE provides a robust and automatable solution. Traditional LLE remains a valuable tool for certain applications, particularly in flavor analysis. The advanced techniques of SFE and MAE offer environmentally friendly and rapid alternatives, especially for solid samples. By understanding the principles and the causality behind the experimental choices for each of these methods, researchers can develop and validate robust extraction protocols that yield high-quality data, ultimately advancing our understanding and utilization of the vital class of thiazole-containing molecules.
References
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- BenchChem. (2025). Application Note: Solid-Phase Extraction of Thiazolines from Complex Mixtures.
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CVUA Stuttgart. (2019). QuEChERS Multi-Residue Method for Pesticide Analysis. Retrieved from [Link]
- Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses.
- Dankyi, E., Gordon, C., Carboo, D., & Fomsgaard, I. S. (2014). Multiresidue Methods for Determination of Currently Used Pesticides in Fruits and Vegetables Using QuEChERS Technique. International Journal of Environmental & Agriculture Research, 2(5), 23-34.
- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
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Mandal, S. C., Mandal, V., & Das, A. K. (2010). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. Retrieved from [Link]
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Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
- Lee, S., Kim, S., & Lee, J. (2011). Modified QuEChERS Multi-Residue Analysis Method for 61 pesticides in Fruits using with HPLC and GC-ECD/NPD. Korean Journal of Pesticide Science, 15(4), 439-453.
- Patel, N. G., Dhale, D. A., & Rathod, M. C. (2024). Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection. Current Agriculture Research Journal, 12(2).
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Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]
- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 8-15.
- Li, W., & Li, A. (2015). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. In Comprehensive Guide to LC-MS-Based Bioanalysis (pp. 45-66). Wiley.
- An, M., & Liu, A. (2017). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Arora, P., Narang, R., Bhatia, S., & Narasimhan, B. (2015). Physicochemical properties of the synthesized thiazole derivatives.
- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 1-28.
- Lim, C. K., & Lord, G. (2002). Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs.
- D'hooghe, P., & van de Velde, F. (2020). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 145(12), 4056-4077.
- Supelco. (2011). QuEChERS PRoCEduRE foR Multi-RESiduE PEStiCidE AnAlySiS-disQuE dispersive Sample Preparation.
- Moore, C. M., & DePietro, J. (2001). Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. Journal of analytical toxicology, 25(2), 118-123.
- Lehotay, S. J., & Valverde, A. (1995). Use of Supercritical Fluid Extraction in the Analysis of Pesticides in Soil.
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Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]
- Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 3(16), 1867-1883.
- Shimadzu. (n.d.). C190-E199 Technical Report: Improved Sample Pretreatment Using Offline Supercritical Fluid Extraction.
- Al-Duais, M. A., & Al-Awthan, Y. S. (2024).
- Lehotay, S. J., & Eller, K. I. (1995). Development of a Sample Preparation Technique for Supercritical Fluid Extraction for Multiresidue Analysis of Pesticides in Produce.
- Al-Zereini, W. (2021). Bioactive Compounds from Marine Sponges: Fundamentals and Applications.
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Biotage. (2023). SLE, SPE and LLE – How are Those Different?. Retrieved from [Link]
- Merdassa, Y. D., Liu, J. F., & Megersa, N. (2020). High Density Supercritical Carbon Dioxide for the Extraction of Pesticide Residues in Onion with Multivariate Response Surface Methodology. Molecules, 25(19), 4492.
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Trade Science Inc. (n.d.). SUPERCRITICAL FLUID EXTRACTION. Retrieved from [Link]
- Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research.
- Tatke, P., & Jaiswal, Y. (2011). An Overview of Microwave Assisted Extraction and its Applications in Herbal Drug Research. Research Journal of Medicinal Plants, 5(1), 21-31.
- Rodrigues, F., et al. (2023).
- Chemat, F., & Vian, M. A. (Eds.). (2014). Pressurised liquid extraction of volatile compounds in coffee bean. In Green Food Processing Techniques (pp. 101-122). Academic Press.
- Asensio-Ramos, M., et al. (2010). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
- Mayer, F., & Czerny, M. (2011). Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee. In Flavour Science (pp. 165-168). De Gruyter.
- Al-Ostath, A. I., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC advances, 13(50), 35147-35165.
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- Singh, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3894.
- Garcia-Vaquero, M., et al. (2021). Exploring Ultrasound, Microwave and Ultrasound–Microwave Assisted Extraction Technologies to Increase the Extraction of Bioactive Compounds and Antioxidants from Brown Macroalgae. Marine drugs, 19(9), 498.
- Kumazawa, K., & Masuda, H. (2012). Determination of volatile thiols in roasted coffee by derivatization and liquid chromatography–high resolution mass spectrometric analysis.
- El-Gazzar, A. R. B. A., et al. (2020). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 25(23), 5752.
- Angeloni, S., et al. (2023). Effect of Extraction Methods on Aroma Profile, Antioxidant Activity and Sensory Acceptability of Specialty Coffee Brews. Foods, 12(22), 4158.
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The Alchemical Touch: A Guide to 4-Isopropyl-2-methylthiazole in Savory Flavor Creation
Foreword: Beyond the Molecule
In the intricate world of flavor chemistry, certain molecules possess a transformative power, an ability to elevate a simple taste into a complex and memorable sensory experience. 4-Isopropyl-2-methylthiazole is one such compound. To the uninitiated, it is a mere CAS number (15679-13-7) and a chemical formula (C7H11NS). But to the seasoned flavorist, it is a cornerstone of savory creation, a potent tool for evoking the comforting and sought-after notes of roasted meats, toasted nuts, and earthy vegetables. This guide is intended for the discerning researcher, scientist, and product developer. It is not a mere recitation of facts but a deep dive into the practical application and scientific underpinnings of this remarkable flavorant. We will explore not just the "how" but, more importantly, the "why," empowering you to wield this molecule with the precision and creativity of a master craftsman.
I. Unveiling the Essence: Properties and Provenance of 4-Isopropyl-2-methylthiazole
Before we can harness its power, we must first understand the nature of 4-Isopropyl-2-methylthiazole.
Physicochemical Characteristics
A comprehensive understanding of a flavor molecule's physical and chemical properties is paramount for its effective and safe application in food systems.
| Property | Value | Source |
| Synonyms | Tropical thiazole, 2-Isopropyl-4-methyl-1,3-thiazole | [1] |
| FEMA Number | 3555 | [2] |
| CAS Number | 15679-13-7 | [1] |
| Molecular Formula | C7H11NS | [1] |
| Molecular Weight | 141.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor Profile | Nutty, roasted, meaty, green, earthy, with tropical fruit undertones | [2][3] |
| Taste Profile | At 2 ppm: Alliaceous, earthy, sulfurous, coffee with a tropical fruity nuance | [2] |
| Boiling Point | 175 °C at 760 mmHg | [2] |
| Solubility | Slightly soluble in water; soluble in alcohol | [2] |
| Regulatory Status | Generally Recognized as Safe (GRAS) | [2] |
Natural Occurrence and the Maillard Reaction
4-Isopropyl-2-methylthiazole is not merely a synthetic creation; it is a product of nature's own culinary chemistry, primarily through the Maillard reaction. This complex series of chemical reactions between amino acids and reducing sugars at elevated temperatures is responsible for the browning and flavor development in a vast array of cooked foods.[4] This compound has been identified in a variety of natural and processed foods, including:
-
Roasted Meats[1]
-
Tomatoes[1]
-
Fried Potatoes[2]
-
Durian Fruit[1]
-
Coriander Seed Oil[1]
-
Yeast Extract[1]
The presence of 4-Isopropyl-2-methylthiazole in these products is a testament to its integral role in creating their characteristic savory and roasted flavor profiles. The formation of alkylthiazoles, such as 4-Isopropyl-2-methylthiazole, during the Maillard reaction is a fascinating journey that begins with the degradation of the sulfur-containing amino acid, cysteine.
Caption: Formation of 4-Isopropyl-2-methylthiazole via the Maillard Reaction.
The reaction of dicarbonyl compounds (derived from sugar degradation) with hydrogen sulfide and ammonia (from cysteine degradation) leads to the formation of the thiazole ring.[5] The specific alkyl substituents on the thiazole ring are determined by the initial reactants.
II. The Flavorist's Palette: Crafting Savory Experiences
The true artistry of flavor creation lies in the judicious application of potent molecules like 4-Isopropyl-2-methylthiazole. Its impact is not linear; rather, it engages in a complex interplay with other flavor compounds to create a symphony of taste and aroma.
Dosage and Sensory Threshold
Due to its high potency, 4-Isopropyl-2-methylthiazole should be used with precision and restraint. Overdosing can lead to harsh, sulfurous, and undesirable notes. The following table provides recommended starting concentrations for various applications. It is crucial to note that these are starting points, and optimization will be necessary for each specific food matrix.
| Application | Recommended Starting Concentration (as consumed) | Notes |
| Savory Broths and Soups | 0.1 - 1.0 ppm | Lifts and enhances existing meaty and vegetable notes. |
| Gravies and Sauces | 0.5 - 2.0 ppm | Adds a roasted, browned character. |
| Plant-Based Meat Analogs | 1.0 - 5.0 ppm | Contributes to a more authentic, cooked meat flavor profile. |
| Snack Seasonings | 2.0 - 10.0 ppm (in the seasoning blend) | Provides a roasted, nutty, and savory foundation. |
| Processed Meats | 0.5 - 3.0 ppm | Enhances the natural flavor of the meat. |
Note: These recommendations are synthesized based on industry knowledge and data from related compounds.[6] Always start at the lower end of the range and adjust based on sensory evaluation.
Synergistic Interactions: The Power of Combination
4-Isopropyl-2-methylthiazole rarely works in isolation. Its true potential is unlocked when combined with other flavor molecules. Understanding these synergistic relationships is key to creating nuanced and authentic savory profiles.
Caption: Synergistic flavor interactions with 4-Isopropyl-2-methylthiazole.
-
With Pyrazines: The combination of 4-Isopropyl-2-methylthiazole with various pyrazines is a classic strategy for building complex roasted and toasted notes. For example, pairing it with 2,3-dimethylpyrazine can enhance nutty and cocoa-like characteristics, while the addition of 2-ethyl-3,5-dimethylpyrazine can introduce smoky and grilled nuances.[3]
-
With Other Sulfur Compounds: To create a more authentic and well-rounded meat flavor, it is often blended with other sulfur-containing molecules. 2-Methyl-3-furanthiol, known for its boiled meat character, can be used in conjunction with 4-Isopropyl-2-methylthiazole to create a more complete meat flavor profile.
-
With Yeast Extracts and Hydrolyzed Vegetable Proteins (HVPs): When combined with umami-rich ingredients like yeast extracts and HVPs, 4-Isopropyl-2-methylthiazole can amplify the overall savory impact and provide a more authentic and lingering taste.
III. From Theory to Practice: Application Protocols
The following protocols are designed to be self-validating systems, providing a clear methodology for incorporating and evaluating 4-Isopropyl-2-methylthiazole in different food matrices.
Protocol 1: Enhancing a Savory Vegetable Broth
Objective: To evaluate the impact of 4-Isopropyl-2-methylthiazole on the flavor profile of a simple vegetable broth, aiming to introduce subtle roasted and umami notes.
Materials:
-
4-Isopropyl-2-methylthiazole (1% solution in Propylene Glycol)
-
Control Vegetable Broth (low sodium, unseasoned)
-
Graduated Pipettes
-
Volumetric Flasks
-
Sensory Evaluation Booths
-
Coded Sample Cups
-
Water for palate cleansing
Methodology:
-
Stock Solution Preparation: Prepare a 0.01% solution of 4-Isopropyl-2-methylthiazole in deionized water from the 1% stock solution. This will allow for more accurate dosing.
-
Sample Preparation:
-
Control: 1000g of control vegetable broth.
-
Test Sample 1 (0.2 ppm): To 1000g of control vegetable broth, add 2g of the 0.01% solution.
-
Test Sample 2 (0.5 ppm): To 1000g of control vegetable broth, add 5g of the 0.01% solution.
-
Test Sample 3 (1.0 ppm): To 1000g of control vegetable broth, add 10g of the 0.01% solution.
-
-
Heating and Serving: Heat all samples to 60°C and serve in coded cups.
-
Sensory Evaluation: Conduct a sensory panel with trained panelists. A descriptive analysis is recommended.
Sensory Attributes to Evaluate:
| Attribute | Definition |
| Overall Aroma Intensity | The total intensity of all aromatic compounds. |
| Roasted/Toasted | Aromatic associated with the browning of vegetables or grains. |
| Meaty/Brothy | Savory aroma reminiscent of cooked meat broth. |
| Earthy/Rooty | Aroma characteristic of root vegetables. |
| Sulfurous | Aromatic associated with sulfur compounds (e.g., onion, garlic). |
| Umami | The savory taste sensation. |
| Overall Flavor Intensity | The total intensity of all flavor compounds. |
Expected Outcome: As the concentration of 4-Isopropyl-2-methylthiazole increases, panelists should perceive a significant increase in the "Roasted/Toasted" and "Meaty/Brothy" attributes, as well as an enhancement in "Umami" perception. The "Earthy/Rooty" notes of the base broth should also be lifted and made more complex.
Protocol 2: Building a Roasted Flavor in a Plant-Based Meat Patty
Objective: To create a more authentic "cooked" and "roasted" flavor profile in a plant-based meat analog using 4-Isopropyl-2-methylthiazole in combination with other flavor compounds.
Materials:
-
4-Isopropyl-2-methylthiazole (1% solution in Propylene Glycol)
-
2,3-Dimethylpyrazine (1% solution in Propylene Glycol)
-
Yeast Extract (high in 5'-nucleotides)
-
Unflavored Plant-Based Meat Patty Base (e.g., soy or pea protein)
-
Mixer
-
Grill or Pan
-
Sensory Evaluation Panel
Methodology:
-
Flavor Blend Preparation:
-
Blend A (Control): No added flavor.
-
Blend B: To 1000g of the patty base, add 0.5g of Yeast Extract.
-
Blend C: To 1000g of the patty base, add 0.5g of Yeast Extract and 0.2g of the 1% 4-Isopropyl-2-methylthiazole solution (2.0 ppm).
-
Blend D: To 1000g of the patty base, add 0.5g of Yeast Extract, 0.2g of the 1% 4-Isopropyl-2-methylthiazole solution (2.0 ppm), and 0.1g of the 1% 2,3-Dimethylpyrazine solution (1.0 ppm).
-
-
Patty Formation and Cooking: Mix each blend thoroughly and form into patties of uniform size and weight. Cook all patties under identical conditions (e.g., grill at 200°C for 4 minutes per side).
-
Sensory Evaluation: Conduct a paired comparison or ranking test with consumers or a descriptive analysis with a trained panel.
Key Sensory Attributes for Evaluation:
-
Grilled/Charred Aroma
-
Roasted/Browned Flavor
-
Meaty/Savory Flavor
-
Umami Impact
-
Masking of Off-Notes (e.g., beany, grassy from the plant protein)
-
Overall Liking
Expected Outcome: Blend D is expected to receive the highest scores for "Grilled/Charred Aroma," "Roasted/Browned Flavor," and "Meaty/Savory Flavor." The combination of 4-Isopropyl-2-methylthiazole and 2,3-dimethylpyrazine should create a more complex and authentic roasted character than either compound alone. The yeast extract will provide a savory base and enhance the overall umami perception.
IV. Conclusion: A Tool for Innovation
4-Isopropyl-2-methylthiazole is more than just a flavor ingredient; it is a key that unlocks a world of savory possibilities. Its ability to impart authentic roasted, nutty, and meaty notes makes it an indispensable tool for the modern food scientist and product developer. By understanding its chemical nature, its origins in the Maillard reaction, and its synergistic interactions with other flavor compounds, we can move beyond simple flavor masking and begin to craft truly memorable and delicious savory experiences. The protocols and guidelines presented here are a starting point. The true innovation will come from your own experimentation, your own palate, and your own creative application of this remarkable molecule.
V. References
-
The Good Scents Company. (n.d.). tropical thiazole 2-isopropyl-4-methylthiazole. Retrieved from [Link]
-
Perfumer & Flavorist+. (2022, August 1). 2-Ethyl-4-Methylthiazole in Brown, Savory and Fruit Flavors. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. Retrieved from [Link]
-
Wang, X., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 345, 128761.
-
Agriculture Institute. (2023, December 4). Key Sensory Attributes for Evaluating Meat Products. Retrieved from [Link]
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Advanced Biotech. (n.d.). Thiazoles. Retrieved from [Link]
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Wang, X., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Sci-Hub. Retrieved from [Link]
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American Meat Science Association. (n.d.). New Sensory Methods and Sensory Attributes for New Products. Retrieved from [Link]
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Wang, X., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 345, 128761.
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IARAS Journals. (2023). Sensory Analysis In Meat and Meat Products. International Journal of Advances in Science Engineering and Technology, 11(1).
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Ferreira, V., & Cacho, J. (2015). The role of sulfur chemistry in thermal generation of aroma. In Handbook of Thermal Science and Engineering (pp. 1-36). Springer.
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Miele, N. A., et al. (2023). A methodological review in sensory analyses of chicken meat. Poultry Science, 102(10), 102941.
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Sandiego, M. (2019). The Maillard Reaction. In Reference Module in Food Science. Elsevier.
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Miller, R. K., et al. (2019). 2018 United States Beef Flavor Audit: Consumer and Descriptive Sensory Attributes. Meat and Muscle Biology, 3(1), 1-17.
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The Good Scents Company. (n.d.). 2-isopropyl-4-methyl-3-thiazoline. Retrieved from [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Thiazole Analysis
Abstract
This application note provides a comprehensive guide to the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of thiazole-containing compounds. Thiazoles are a critical structural motif in numerous pharmaceuticals and biologically active molecules, necessitating robust and reliable analytical methods for their quantification and impurity profiling.[1][2][3] This document outlines the fundamental principles of thiazole analysis by HPLC, offers detailed protocols for method development, and discusses validation in accordance with International Council for Harmonisation (ICH) guidelines.[4][5][6] It is intended for researchers, scientists, and drug development professionals seeking to establish and validate high-performance analytical methods for this important class of heterocyclic compounds.
Introduction: The Significance of Thiazole Analysis
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its presence is integral to the function of numerous FDA-approved drugs, including the vitamin thiamine (B1), anticancer agents like dasatinib, and antiretrovirals such as ritonavir.[1] The diverse biological activities exhibited by thiazole derivatives, ranging from antimicrobial to anti-inflammatory effects, underscore their importance in drug discovery and development.[1][7]
Given their prevalence and therapeutic significance, the ability to accurately quantify thiazole-containing active pharmaceutical ingredients (APIs) and their potential impurities is paramount for ensuring drug safety and efficacy. HPLC has emerged as the premier analytical technique for this purpose due to its high resolution, sensitivity, and adaptability.[8] This guide will delve into the practical aspects of developing and validating HPLC methods tailored for the unique chemical properties of thiazoles.
Foundational Principles: HPLC for Thiazole Compounds
Thiazole Properties Influencing HPLC Separation
Thiazoles are aromatic heterocyclic compounds with a planar structure and significant pi-electron delocalization.[9] Their polarity can be tuned by the nature and position of substituents on the ring. Understanding these properties is crucial for selecting the appropriate HPLC mode and conditions:
-
Polarity and Hydrophobicity: The presence of nitrogen and sulfur heteroatoms imparts a degree of polarity to the thiazole ring. However, the overall hydrophobicity is heavily influenced by appended functional groups. This makes Reversed-Phase HPLC (RP-HPLC) the most common and versatile approach for their separation.[10][11]
-
pKa: The nitrogen atom in the thiazole ring is basic and can be protonated.[7] The pKa of the conjugate acid is typically around 2.5.[9] This property is critical for controlling retention and peak shape in RP-HPLC by adjusting the mobile phase pH. For basic thiazole derivatives, working at a pH above their pKa will render them neutral, leading to increased retention on a C18 or C8 column. Conversely, a pH below the pKa will result in protonated, more polar species with less retention.
Core Components of the HPLC System
A successful HPLC method for thiazole analysis relies on the careful selection and optimization of each component of the chromatographic system.
-
Stationary Phase (Column): For RP-HPLC, octadecyl (C18) and octyl (C8) bonded silica are the workhorse stationary phases.[11][12] C18 columns generally offer greater hydrophobicity and are a good starting point for method development. For highly polar thiazoles, a column with lower silanol activity or end-capping can minimize peak tailing.[10]
-
Mobile Phase: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, most commonly acetonitrile or methanol.[13]
-
Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.
-
Methanol can offer different selectivity for certain compounds.
-
Buffers and pH Modifiers: Controlling the mobile phase pH is critical for achieving reproducible retention times and symmetrical peak shapes, especially for ionizable thiazoles. Phosphate buffers are common, but for mass spectrometry (MS) compatibility, volatile modifiers like formic acid or acetic acid are necessary.[10]
-
-
Detection:
-
UV-Vis Detection: Thiazoles, being aromatic, generally exhibit strong UV absorbance, making UV-Vis detectors, particularly photodiode array (PDA) detectors, a robust and common choice. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte for optimal sensitivity.[12][14]
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides superior selectivity and sensitivity, and is invaluable for impurity identification and pharmacokinetic studies.[15][16] Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques for thiazole derivatives.[15]
-
Workflow for HPLC Method Development and Validation
The following diagram illustrates a systematic approach to developing and validating a robust HPLC method for thiazole analysis.
Caption: A systematic workflow for HPLC method development and validation.
Detailed Protocols
Protocol 1: Sample Preparation for Thiazole Pharmaceuticals
Rationale: Proper sample preparation is critical to ensure the analyte is compatible with the HPLC system and free from interferences that could clog the column or obscure results.[17] This protocol focuses on a common scenario: extracting a thiazole API from a solid dosage form.
Materials:
-
Thiazole-containing tablets
-
HPLC-grade methanol and/or acetonitrile[13]
-
HPLC-grade water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Sonicator
-
Centrifuge
-
Syringe filters (0.45 µm or 0.22 µm PVDF or PTFE)
Procedure:
-
Standard Preparation: a. Accurately weigh approximately 10 mg of the thiazole reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the chosen diluent (e.g., 50:50 methanol:water). This is your stock solution (100 µg/mL). c. Perform serial dilutions of the stock solution to prepare calibration standards at various concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).[18]
-
Sample Preparation (from tablets): a. Weigh and finely powder a representative number of tablets (e.g., 10 tablets) to ensure homogeneity. b. Accurately weigh a portion of the powder equivalent to a single dose of the thiazole API into a 50 mL volumetric flask. c. Add approximately 30 mL of diluent. Sonicate for 15 minutes to facilitate complete dissolution of the API. d. Allow the solution to return to room temperature, then dilute to volume with the diluent. e. Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes to pelletize insoluble excipients. f. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[13] This filtered solution is now ready for injection.
Protocol 2: RP-HPLC Method for a Representative Thiazole Compound
Rationale: This protocol provides a starting point for the analysis of a moderately non-polar thiazole derivative. The conditions are based on common practices in pharmaceutical analysis.[10][19]
Instrumentation & Conditions:
| Parameter | Setting | Rationale |
| HPLC System | Standard HPLC with pump, autosampler, column oven, PDA detector | Provides a robust and widely available platform. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard column offering good resolution and efficiency for a wide range of compounds.[12][19] |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile modifier for MS compatibility and pH control to ensure consistent ionization state.[10] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good solvating power and low UV cutoff. |
| Gradient | 30% B to 70% B over 15 min | A gradient elution is often a good starting point to separate the main analyte from potential impurities with different polarities.[11] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[12][19] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[12] |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading while providing sufficient signal. |
| Detection | PDA at 238 nm (or λmax) | Wavelength selected based on typical thiazole absorbance for good sensitivity.[19] A PDA allows for peak purity analysis. |
Protocol 3: Forced Degradation Study
Rationale: Forced degradation studies are essential for developing a stability-indicating method.[20][21] They demonstrate that the analytical method can separate the intact API from its degradation products, a key requirement for specificity under ICH guidelines.[11][20] A target degradation of 5-20% is typically desired.[20]
Procedure: Prepare separate solutions of the thiazole API (e.g., at 100 µg/mL) and subject them to the following stress conditions:[19][21]
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 2 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 4 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 6 hours.[19]
-
Thermal Degradation: Store the solid drug substance at 105 °C for 24 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber) for 24 hours.
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The goal is to achieve baseline resolution between the parent drug peak and all degradation product peaks.
Caption: Workflow for a forced degradation study.
Method Validation According to ICH Q2(R2) Guidelines
Once the HPLC method is optimized, it must be validated to ensure it is suitable for its intended purpose.[4][22] The following parameters must be assessed:
| Validation Parameter | Description & Acceptance Criteria |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix). Criteria: The analyte peak should be pure and well-resolved from all other peaks (Resolution > 2).[8][11] |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. Criteria: Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.[14][18] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. Typically 80-120% of the test concentration for an assay.[4] |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies at three concentration levels (e.g., 80%, 100%, 120%). Criteria: Percent recovery typically within 98-102%.[8][23] |
| Precision | The degree of scatter between a series of measurements. Includes: - Repeatability (Intra-day): Analysis of replicate samples on the same day. - Intermediate Precision (Inter-day): Analysis on different days, by different analysts, or on different equipment. Criteria: Relative Standard Deviation (RSD) ≤ 2%.[5] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.[14] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.[14] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% mobile phase composition, ±5°C column temperature, ±0.1 pH units). Criteria: System suitability parameters remain within acceptable limits. |
Special Considerations: Chiral Thiazole Analysis
Many thiazole-containing drugs are chiral, and often only one enantiomer possesses the desired therapeutic effect.[24] In such cases, enantioselective HPLC is required.
-
Approach: The most direct approach is to use a Chiral Stationary Phase (CSP).[25] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of compounds, including those with thiazole moieties.[24][26]
-
Method Development: Chiral method development often involves screening a set of CSPs with different mobile phases (normal-phase and reversed-phase).[25]
-
Protocol Example (Screening): A common strategy is to screen a compound on columns like Chiralcel® OD-H and Chiralpak® AD with mobile phases of n-hexane/2-propanol and n-hexane/ethanol.[25] Additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can significantly improve peak shape and resolution.[25]
Conclusion
This application note has provided a comprehensive framework for the development and validation of HPLC methods for the analysis of thiazole derivatives. By systematically approaching method development, from understanding the analyte's properties to rigorous validation according to ICH guidelines, researchers can establish reliable, robust, and accurate analytical methods. The protocols and principles outlined herein serve as a practical guide for scientists in the pharmaceutical industry, ensuring the quality and safety of thiazole-containing therapeutics through sound analytical science.
References
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SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
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Grokipedia. (n.d.). Thiazole. Retrieved from [Link]
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Britannica. (n.d.). Thiazole. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
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Taylor & Francis. (n.d.). Thiazole – Knowledge and References. Retrieved from [Link]
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Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
- Mutavdzic Pavlovic, D., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
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Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
- Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396.
- Li, K., & Liu, C. (2003). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies.
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- Kim, J. E., et al. (2022).
- Aleshina, N. V., et al. (2012). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 67(8), 690-696.
- Singh, R. P., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum.
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SIELC Technologies. (n.d.). Separation of Model Compounds in Reversed-Phase and Mixed-Mode. Retrieved from [Link]
- Patel, R., et al. (2026). From Separation to Safety Prediction: Validated RP-HPLC Method for Simultaneous Estimation of Sitagliptin and Lobeglitazone, LC-MS/MS Identification of Degradant Products, and In Silico Safety Profiling.
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
- da Silva, P. B., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
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Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
- Wang, Y., et al. (2022). HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. Food Chemistry, 386, 132752.
- Li, Y., et al. (2013). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Journal of the Chinese Chemical Society, 60(4), 435-440.
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Alsante, K. M., et al. (2007). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Pharmaceutical Technology, 31(2), 56-66.
- Cirilli, R., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 643.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
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Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
- Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 24(10), 1122-1130.
- Tarte, P. S., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
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Troubleshooting & Optimization
Navigating the Analytical Maze: A Guide to Overcoming Matrix Effects in 4-Isopropyl-2-methylthiazole Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the quantitative analysis of 4-Isopropyl-2-methylthiazole. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying causes of matrix effects and how to systematically mitigate them. This resource is built on a foundation of scientific expertise, practical experience, and authoritative references to ensure the trustworthiness and reliability of your analytical results.
The Challenge: Understanding Matrix Effects
The accurate quantification of 4-Isopropyl-2-methylthiazole, a potent aroma compound found in various food products and a potential impurity in pharmaceutical formulations, is often hampered by matrix effects.[1] These effects, broadly defined as the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, can lead to significant inaccuracies in analytical results, manifesting as either ion suppression or enhancement.[2][3][4] This guide will provide a structured approach to diagnosing, troubleshooting, and ultimately overcoming these challenges.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the analysis of 4-Isopropyl-2-methylthiazole, providing a logical workflow for diagnosis and resolution.
Issue 1: Poor Peak Shape and Low Signal Intensity
Question: I am analyzing 4-Isopropyl-2-methylthiazole in a complex food matrix using LC-MS, but I'm observing significant peak tailing and a much lower signal than expected. What could be the cause and how can I fix it?
Answer:
This is a classic symptom of ion suppression, where co-eluting matrix components compete with 4-Isopropyl-2-methylthiazole for ionization, reducing its signal intensity.[4][5][6] The poor peak shape can also be attributed to interactions with the analytical column or the presence of interfering substances.[7]
Troubleshooting Workflow:
-
Isolate the Cause: To confirm a matrix effect, perform a post-extraction addition experiment. Analyze a neat standard of 4-Isopropyl-2-methylthiazole, a blank matrix extract, and a blank matrix extract spiked with the analyte at a known concentration. A significant decrease in the signal of the spiked sample compared to the neat standard confirms ion suppression.[8]
-
Optimize Chromatographic Separation: The first line of defense is to chromatographically separate the analyte from the interfering matrix components.
-
Gradient Modification: Adjust the mobile phase gradient to increase the retention time of 4-Isopropyl-2-methylthiazole, allowing more of the matrix components to elute earlier.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity and improve separation from interferences.
-
-
Enhance Sample Preparation: If chromatographic optimization is insufficient, a more rigorous sample cleanup is necessary.[2]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds. A well-chosen SPE sorbent can retain the analyte while allowing matrix components to pass through, or vice-versa. For a moderately polar compound like 4-Isopropyl-2-methylthiazole, a polymeric reversed-phase sorbent is a good starting point.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is excellent for removing a broad range of matrix components like fats, sugars, and pigments.[9][10][11] It has been successfully adapted for the analysis of flavor compounds in complex matrices.[12]
-
Experimental Protocol: A Generic SPE Method for 4-Isopropyl-2-methylthiazole
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg) with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load 1 mL of the pre-treated sample extract onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 4-Isopropyl-2-methylthiazole with 2 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Issue 2: Inconsistent and Non-Reproducible Quantification
Question: My calibration curve for 4-Isopropyl-2-methylthiazole is non-linear, and the quantitative results for my quality control samples are highly variable across different batches of the same matrix. What is causing this, and how can I improve my method's robustness?
Answer:
This variability is a strong indicator of inconsistent matrix effects between samples. Even within the same matrix type, the concentration of interfering compounds can vary, leading to different degrees of ion suppression or enhancement.[13]
Troubleshooting Workflow:
-
Evaluate Internal Standards: The use of an appropriate internal standard (IS) is crucial for correcting matrix-induced variations. An ideal IS should have similar chemical and physical properties to the analyte and should not be present in the sample. A stable isotope-labeled (SIL) version of 4-Isopropyl-2-methylthiazole (e.g., d3-4-Isopropyl-2-methylthiazole) is the gold standard as it co-elutes and experiences nearly identical matrix effects.[2][13][14]
-
Implement Matrix-Matched Calibration: To compensate for matrix effects that cannot be eliminated by sample preparation, a matrix-matched calibration curve should be prepared.[15] This involves spiking known concentrations of the analyte into a blank matrix extract that is representative of the samples being analyzed.[13][16]
-
Consider the Standard Addition Method: For highly variable or complex matrices where a representative blank is not available, the method of standard additions is a powerful, albeit more labor-intensive, approach.[2][17] This involves adding known amounts of the analyte to aliquots of the actual sample.
Experimental Workflow: The Standard Addition Method
Caption: Workflow for the method of standard additions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of ion suppression in LC-ESI-MS?
A1: In Electrospray Ionization (ESI), analytes compete with co-eluting matrix components for access to the droplet surface during desolvation and for the available charge.[5] Compounds with higher surface activity or concentration can preferentially occupy the surface, reducing the probability of the analyte of interest being ionized and transferred to the gas phase, thus suppressing its signal.[5]
Q2: When should I choose Gas Chromatography-Mass Spectrometry (GC-MS) over LC-MS for 4-Isopropyl-2-methylthiazole analysis?
A2: The choice depends on the analyte's properties and the sample matrix. 4-Isopropyl-2-methylthiazole is a semi-volatile compound, making it amenable to both techniques.
-
GC-MS: Is often preferred for volatile and semi-volatile compounds in complex matrices as it can provide excellent chromatographic resolution. However, it can also be subject to matrix-induced signal enhancement.[16][18]
-
LC-MS: Is advantageous for thermally labile compounds or when derivatization is not desirable. However, it is generally more susceptible to matrix effects from non-volatile matrix components.[7]
Q3: Can instrumental parameters be adjusted to mitigate matrix effects?
A3: Yes, to some extent.
-
Ion Source Parameters: Optimizing parameters like capillary voltage, gas temperatures, and flow rates can sometimes improve ionization efficiency and reduce the impact of matrix components. Switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may also reduce ion suppression in some cases.[4][16]
-
High-Resolution Mass Spectrometry (HRMS): Using a high-resolution mass spectrometer can help to distinguish the analyte signal from isobaric interferences, which can be a component of the matrix effect. However, it does not eliminate ion suppression.
Q4: Are there any regulatory guidelines on managing matrix effects?
A4: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines for bioanalytical method validation that specifically address the assessment and management of matrix effects.[15][19][20][21][22] These guidelines typically require the evaluation of matrix effects from multiple sources (i.e., different lots or individuals) to ensure method ruggedness.[21]
Data Summary: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Applicability for 4-Isopropyl-2-methylthiazole |
| Dilute-and-Shoot | Simple, fast, and inexpensive.[8] | Minimal matrix removal, high risk of ion suppression and instrument contamination.[2] | Suitable for simple and clean matrices only. |
| Protein Precipitation (PPT) | Effective for removing proteins from biological samples. | Does not remove other matrix components like phospholipids.[7] | Useful for plasma or serum samples, but may require additional cleanup. |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and other highly polar interferences. | Can be labor-intensive and may use large volumes of organic solvents. | A viable option, especially for aqueous samples. |
| Solid-Phase Extraction (SPE) | Highly selective and effective for removing a wide range of interferences. | Can be more expensive and requires method development. | Excellent choice for complex matrices like food or environmental samples. |
| QuEChERS | Fast, easy, and provides good cleanup for a wide range of analytes and matrices.[10][23] | May not be as selective as SPE for certain analyte-matrix combinations. | Highly recommended for food and agricultural samples.[9][11] |
Visualizing the Decision Process
Caption: A decision tree for mitigating matrix effects.
References
-
Wikipedia. Ion suppression (mass spectrometry). [Link]
-
Hewavitharana, A. K., Tan, S. K., & Shaw, P. N. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(1), 54-64. [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]
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Resolve Mass Spectrometry Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Lambda Solutions. (n.d.). Understanding Ion Suppression in LC-MS Analysis. [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
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Marchetti, N., Guillarme, D., Veuthey, J. L., & Cacciola, F. (2017). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 962, 1-15. [Link]
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Harmuth, N., Fang, F., & Reiner, G. (2013). Validation and Application of QuEChERS to Flavor and Fragrance R&D. In Nutrition, Functional and Sensory Properties of Foods (pp. 33-39). Royal Society of Chemistry. [Link]
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LCGC International. (2007). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
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U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]
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LCGC International. (2023). Ion Suppression and its Role in Secondary Electrospray Ionization. [Link]
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Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2569–2576. [Link]
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Hewavitharana, A. K., Tan, S. K., & Shaw, P. N. (2014). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. LCGC North America, 32(1), 54-64. [Link]
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van der Nagel, B., Manuzak, J., & van der Heijden, R. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 87(16), 8346–8353. [Link]
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Zhang, G., Lin, S., & Chen, H. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Bioanalysis & Biomedicine, 5(4), 097-103. [Link]
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QuEChERS.com. (n.d.). QuEChERS: Home. [Link]
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Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. [Link]
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The Good Scents Company. (n.d.). 4-isopropyl-2-methylthiazole, 32272-52-9. [Link]
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Vuckovic, D. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of chromatography. A, 1314, 1–18. [Link]
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Zhang, K., Wong, J., & Safarpour, H. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 458-467. [Link]
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Kocourek, V., Česlová, L., & Hron, K. (2017). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2017, 8560382. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Isopropyl-4-methylthiazole. PubChem Compound Database. [Link]
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Jochmann, M. A., & Schmidt, T. C. (2012). The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience, 65, 10-20. [Link]
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National Institute of Standards and Technology. (n.d.). Thiazole, 4-methyl-2-(1-methylethyl)-. NIST Chemistry WebBook. [Link]
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Technical Support Center: Improving Peak Resolution of Thiazole Isomers in GC
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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the gas chromatographic (GC) separation of thiazole isomers. Thiazoles are a critical class of nitrogen- and sulfur-containing heterocycles widely present in pharmaceuticals and flavor compounds.[1][2] Their structural similarity often leads to co-elution, making accurate quantification and identification difficult. This document provides in-depth troubleshooting strategies and frequently asked questions to help you achieve baseline resolution of your target isomers.
Frequently Asked Questions (FAQs)
Q1: Why are my thiazole isomers co-eluting on a standard non-polar GC column?
Thiazole isomers, such as 2-methylthiazole and 4-methylthiazole, often have very similar boiling points. Standard non-polar columns (e.g., those with polydimethylsiloxane-based stationary phases) primarily separate compounds based on volatility.[3] When boiling points are nearly identical, these columns lack the selectivity to resolve the isomers, resulting in overlapping peaks.
Q2: What is the most critical factor for improving the separation of thiazole isomers?
The choice of the GC column's stationary phase is the most important factor.[4][5] To separate isomers with similar boiling points, you need a stationary phase that can exploit subtle differences in their polarity and structure. This involves interactions beyond simple volatility, such as dipole-dipole interactions.
Q3: Can I improve resolution without buying a new column?
Yes, significant improvements can often be made by optimizing analytical conditions. The two most powerful parameters to adjust are the oven temperature program and the carrier gas flow rate.[6][7] Slower temperature ramps and an optimal flow rate can enhance the interaction between the isomers and the stationary phase, often improving separation.[8][9]
Q4: My peaks are tailing. Is this related to poor resolution?
Yes, peak tailing can severely degrade resolution. Tailing of polar compounds like thiazoles is often caused by unwanted interactions with "active sites" within the GC system, such as the inlet liner or the front of the column.[10] This broadens peaks and can cause them to merge with adjacent peaks. Addressing tailing is a crucial step in improving resolution.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving poor peak resolution for thiazole isomers.
Problem: Co-eluting or Poorly Resolved Thiazole Isomer Peaks
This is the most common challenge in thiazole analysis. Follow these steps, starting with the simplest and most impactful adjustments.
Step 1: Optimize the Oven Temperature Program
Temperature programming is a powerful tool for enhancing the resolution of compounds with a wide range of boiling points and improving peak shapes.[11] For closely eluting isomers, the rate of temperature increase (the ramp rate) is a critical parameter.
Protocol: Optimizing the Temperature Ramp Rate
-
Establish a Baseline: Run your current method and record the resolution between the target isomer peaks.
-
Implement a "Scouting" Gradient: If you are using an isothermal (constant temperature) method, switch to a temperature program. A good starting point is a "scouting" gradient:
-
Refine the Ramp Rate: The key to separating isomers is to slow the ramp rate during their elution window.
-
Observe the temperature at which your isomers elute during the scouting run.
-
Modify your program to use a much slower ramp rate (e.g., 2-5°C/minute) in the temperature range where the isomers elute.[13]
-
Causality: A slower ramp rate increases the time the analytes spend interacting with the stationary phase in their optimal separation temperature window. This allows for more effective partitioning between the mobile and stationary phases, enhancing resolution.[12]
-
Step 2: Verify and Optimize Carrier Gas Flow Rate
The carrier gas flow rate (or linear velocity) affects the efficiency of the separation process, as described by the van Deemter equation. An optimal flow rate minimizes peak broadening and maximizes resolution.[14]
Protocol: Optimizing Carrier Gas Linear Velocity
-
Identify Optimal Velocity: The ideal linear velocity depends on the carrier gas. For helium, it is typically around 20-25 cm/sec, while for hydrogen, it is higher, around 40 cm/sec.[13] Hydrogen often provides better efficiency at higher velocities, which can also shorten run times.[15]
-
Set the Correct Mode: Ensure your GC is operating in a constant flow mode. As the oven temperature increases in a program, the gas viscosity changes. Constant flow mode adjusts the head pressure to maintain a consistent flow rate, ensuring reproducible retention times and optimal performance.
-
Experiment: If your resolution is poor, try adjusting the flow rate by ±5-10% from the theoretical optimum. Too high a flow rate can reduce interaction time with the stationary phase, while too low a rate can lead to peak broadening due to diffusion.[14]
Step 3: Evaluate and Select the Appropriate GC Column
If optimizing the method parameters is insufficient, the stationary phase chemistry is the next critical area to address. The principle of "like dissolves like" is fundamental in chromatography.[3] Thiazoles are polar, nitrogen-containing heterocyclic compounds, and their separation often requires a stationary phase with some degree of polarity.[16][17]
Data Presentation: Comparison of Common GC Stationary Phases for Thiazole Isomer Analysis
| Stationary Phase Type | Common Name(s) | Polarity | Separation Principle & Suitability for Thiazole Isomers |
| Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) | Non-Polar | Separates primarily by boiling point. Generally poor for resolving thiazole isomers due to their similar boiling points. |
| Intermediate Polarity | 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms) | Low Polarity | The phenyl groups introduce polarizability, allowing for π-π interactions. This can provide some selectivity for aromatic isomers and is a common starting point. Moderate success is possible with extensive method optimization. |
| Intermediate Polarity | 50% Phenyl-50% Dimethylpolysiloxane (e.g., DB-17) | Mid-Polarity | Increased phenyl content enhances polarizability and dipole interactions, offering better selectivity for polar compounds than a 5% phenyl phase. Good choice for many isomer separations. |
| Polar | Polyethylene Glycol (PEG) (e.g., WAX, DB-WAX, Innowax) | Polar | This phase separates based on polarity and hydrogen bonding capability. It is an excellent choice for separating polar analytes like thiazoles, as it can differentiate based on the subtle differences in the isomers' dipole moments.[18] |
| Polar / Shape Selective | Cyanopropyl-based phases (e.g., DB-225) or Pentafluorophenyl (PFP) | Highly Polar | These phases offer unique selectivity through strong dipole-dipole and electron-donor/acceptor interactions.[19] They are ideal for separating challenging positional isomers.[19][20][21] |
Recommendation: For persistent co-elution problems with thiazole isomers, switching from a non-polar (DB-1/DB-5 type) to a polar column, such as a WAX or a PFP phase, is the most effective solution.
Step 4: Address System Activity and Contamination
Peak tailing and broadening, which destroy resolution, are often signs of an "active" or contaminated system.
Protocol: System Maintenance and Inertness Check
-
Inspect the Inlet Liner: The liner is the first point of contact for the sample. Active silanol groups on a standard glass liner can interact with polar thiazoles, causing peak tailing.[10]
-
Action: Replace the liner with a fresh, deactivated one.
-
-
Perform Column Maintenance: The front end of the column can accumulate non-volatile residues from sample injections, creating active sites.
-
Check for Leaks: Oxygen entering the system through a leak, especially at high temperatures, can degrade the stationary phase, leading to poor peak shape and resolution loss.[23]
-
Action: Use an electronic leak detector to check fittings at the inlet and detector.
-
-
Run a Blank: After performing maintenance, run a solvent blank with your oven program. A clean, flat baseline with no "ghost peaks" indicates the system is clean.[6]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for addressing poor resolution of thiazole isomers.
Caption: A step-by-step workflow for troubleshooting poor isomer resolution in GC analysis.
References
- Patsnap Eureka. (2025, September 22). Optimizing GC-MS Carrier Gas Flow for Peak Shape.
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
- Scribd. Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature.
- Agilent Technologies. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.
- ResearchGate. Nitrogen-Containing Heterocyclic Compounds | Request PDF.
- Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Reddit. (2023, November 2). Effect of flow rate and temperature on peak resolution in gas chromatography.
- SCION Instruments. Gas Chromatography GC Troubleshooting Guide.
- Thermo Fisher Scientific. Optimizing GC Parameters for Faster Separations with Conventional Instrumentation.
- Sigma-Aldrich. Selecting a GC Column by a Specific Stationary Phase.
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Agilent Technologies. (2016, April 5). Loss of Resolution Over Time - GC Troubleshooting Series. Retrieved from [Link]
- LCGC International. (2017, August 1). The Secrets of Successful Temperature Programming.
- Element Lab Solutions. Troubleshooting GC peak shapes.
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Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635-42. Retrieved from [Link]
- Greyhound Chromatography. GC Column Selection Guide.
- Sigma-Aldrich. Approaches to Increasing GC Speed, Resolution and Responses.
- Phenomenex. (2025, August 12). Temperature Programming for Better GC Results.
- Phenomenex. TROUBLESHOOTING GUIDE.
- Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography.
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Chemistry LibreTexts. (2019, June 5). 12.4: Gas Chromatography. Retrieved from [Link]
- Agilent Technologies. OPTIMIZING THE GC TEMPERATURE PROGRAM.
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Klemm, L. H., Shabtai, J., & Lee, F. H. W. (1970). Gas chromatography of some nitrogen and sulfur heterocycles by means of silicone and bentone-silicone phases. Journal of Chromatography A, 51(3), 433-9. Retrieved from [Link]
- Sigma-Aldrich. Selecting a GC Column by a Specific Stationary Phase.
- BenchChem. (2025). Technical Support Center: Overcoming Poor Resolution in GC Analysis of Isomers.
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Agilent Technologies. Agilent J&W GC Column Selection Guide. Retrieved from [Link]
- Sigma-Aldrich. GC Column Selection Guide.
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MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(15), 4998. Retrieved from [Link]
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MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 223. Retrieved from [Link]
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PubMed Central (PMC). (2017). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 7(72), 45554-45574. Retrieved from [Link]
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JoVE. (2023, March 14). Nitrogen Compound Characterization in Fuels by Multidimensional Gas Chromatography. Retrieved from [Link]
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SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
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Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-99. Retrieved from [Link]
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Aslani, S. (2020). ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT. MavMatrix - UTA. Retrieved from [Link]
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ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]
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European Patent Office. (1995). Improved process for the preparation of 2-methylthiazole-5-carboxylates. Retrieved from [Link]
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Cheméo. 2-Acetyl-4-methylthiazole. Retrieved from [Link]
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Organic Syntheses. 2-amino-4-methylthiazole. Retrieved from [Link]
- Google Patents. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
-
ACS Publications. (2023, June 20). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Retrieved from [Link]
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Technical Support Center: Optimizing SPME Fiber Selection for Volatile Thiazoles
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you master the Solid Phase Microextraction (SPME) of volatile thiazoles. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries researchers have when developing an SPME method for volatile thiazoles.
Q1: What are the most critical first steps when selecting an SPME fiber for volatile thiazole analysis?
The selection of an appropriate SPME fiber is paramount for the successful analysis of volatile thiazoles. The initial choice should be guided by the polarity and molecular weight of the target thiazole compounds.[1][2] Thiazoles are heterocyclic compounds containing both nitrogen and sulfur, which generally imparts a degree of polarity.
For highly volatile, low molecular weight thiazoles, an adsorbent fiber coating is typically recommended to effectively trap these fast-moving analytes, especially at trace concentrations.[1] For larger, semi-volatile thiazoles, an absorbent fiber might be more suitable.
A logical starting point is to compare a non-polar fiber, a polar fiber, and a mixed-phase fiber to screen for the best performance with your specific analytes and sample matrix.
Q2: Should I use direct immersion (DI-SPME) or headspace (HS-SPME) for my thiazole samples?
For volatile compounds like thiazoles, Headspace SPME (HS-SPME) is generally the preferred method.[3][4] This approach minimizes matrix effects by exposing the fiber to the vapor phase above the sample, rather than directly immersing it in a potentially complex liquid or solid matrix.[4][5] HS-SPME is particularly advantageous for analyzing thiazoles in complex samples such as food, beverages, or biological fluids, as it prevents non-volatile matrix components from contaminating the fiber and interfering with the analysis.[6]
Q3: How does the sample matrix affect my choice of SPME fiber and extraction conditions?
The sample matrix can significantly influence the extraction efficiency of volatile thiazoles.[5] The partitioning of analytes between the sample, the headspace, and the fiber coating is a competitive process.[3][7] Factors in the matrix, such as fats, proteins, and salts, can alter the volatility of the target thiazoles.
For instance, increasing the ionic strength of an aqueous sample by adding salt (the "salting-out" effect) can decrease the solubility of polar thiazoles in the water, driving them into the headspace and enhancing their extraction by the SPME fiber.[8][9] It is crucial to optimize your SPME method for each specific sample matrix to ensure accurate and reproducible results.[4]
Q4: My thiazole compound is present at very low concentrations. How can I improve my detection limits with SPME?
For trace-level analysis, adsorbent-type fibers, such as those containing Carboxen® (CAR) or Divinylbenzene (DVB), are often the best choice.[1] These porous particle coatings have a high surface area, which allows for efficient trapping of low-concentration analytes.[10]
Additionally, optimizing extraction parameters is key. Increasing the extraction temperature can enhance the volatility of semi-volatile thiazoles, leading to higher concentrations in the headspace.[11] Similarly, extending the extraction time can allow for more complete equilibration and greater analyte absorption onto the fiber. However, be mindful that excessively high temperatures can potentially degrade thermally labile thiazoles or alter the sample matrix.[12]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your SPME analysis of volatile thiazoles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Thiazole Peaks Detected | Inappropriate fiber selection: The fiber coating may have a low affinity for your target thiazoles. | Solution: Screen a variety of fibers with different polarities (e.g., PDMS, PA, PEG, and mixed-phase DVB/CAR/PDMS). A mixed-phase fiber is often a good starting point for a wide range of analytes.[2][13] |
| Insufficient extraction time or temperature: The analytes may not have partitioned effectively into the headspace and onto the fiber. | Solution: Systematically optimize the extraction time and temperature. For HS-SPME, gentle heating can significantly improve the recovery of semi-volatile thiazoles.[12] Ensure the sample is equilibrated at the set temperature before exposing the fiber. | |
| Improper desorption: The analytes may not be transferring efficiently from the fiber to the GC inlet. | Solution: Ensure your GC inlet is set to a splitless injection mode for at least two minutes during desorption.[12] Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) to minimize dead volume and improve peak shape.[12] Optimize the desorption temperature and time; however, be cautious of temperatures that could cause thermal degradation of your thiazoles.[10] | |
| Poor Reproducibility (High %RSD) | Inconsistent extraction conditions: Variations in extraction time, temperature, or sample volume will lead to inconsistent results. | Solution: Use an autosampler for precise control over timing.[8] Ensure the sample vials are sealed properly and that the sample volume and headspace volume are consistent across all samples.[12] |
| Fiber degradation or contamination: Repeated use can damage the fiber coating, and carryover from previous samples can occur. | Solution: Condition the fiber before each use according to the manufacturer's instructions.[14] Run a blank after a high-concentration sample to check for carryover. Replace the fiber after the recommended number of injections (typically 50-100).[12] | |
| Matrix effects: Variations in the sample matrix between different samples can affect analyte partitioning.[5] | Solution: Utilize an internal standard, preferably a stable isotope-labeled version of your target thiazole, to compensate for matrix effects. Normalize your results to the internal standard. | |
| Extraneous Peaks in the Chromatogram | Fiber bleed: The fiber coating itself may be degrading at high temperatures, releasing siloxanes or other compounds. | Solution: Ensure you are not exceeding the maximum recommended temperature for your specific fiber. Condition the fiber properly before its first use to remove any residual manufacturing materials. |
| Contamination from sample vials or septa: Plasticizers or other volatile compounds can leach from the vials or septa. | Solution: Use high-quality vials and septa designed for volatile analysis. Run a "system blank" by performing an SPME extraction on an empty vial to identify any background contaminants. | |
| Carryover: Residual analytes from a previous, high-concentration sample are desorbing in the current run. | Solution: Increase the fiber bake-out time and/or temperature between injections, staying within the fiber's thermal limits. If carryover persists, a solvent rinse of the fiber (in a compatible solvent) may be necessary, followed by thorough drying and reconditioning. | |
| Peak Tailing or Broadening | Slow desorption or analyte focusing: Analytes are not transferring to the GC column in a narrow band. | Solution: Use a narrow-bore inlet liner to reduce dead volume.[12] Ensure the GC is in splitless mode during desorption to effectively focus the analytes at the head of the column.[12] |
| Active sites in the GC inlet: Polar thiazoles may be interacting with active sites in the liner or on the column, causing peak tailing. | Solution: Use a deactivated inlet liner. If the problem persists, consider derivatization of the thiazoles to make them less polar, although this adds a step to the sample preparation. | |
| Column overload: The amount of analyte being desorbed is too high for the column's capacity. | Solution: Reduce the extraction time or use a fiber with a thinner coating to decrease the amount of analyte extracted. Alternatively, dilute the sample if possible. |
Part 3: Experimental Protocols and Workflows
Protocol 1: SPME Fiber Selection for Volatile Thiazoles
This protocol outlines a systematic approach to selecting the optimal SPME fiber for your specific application.
-
Prepare a Standard Solution: Create a standard solution containing your target thiazole(s) in a relevant solvent (e.g., methanol or water) at a known concentration (e.g., 1 ppm).
-
Select Candidate Fibers: Choose at least three fibers with different coating characteristics. A good starting set would be:
-
Fiber Conditioning: Condition each fiber according to the manufacturer's instructions by inserting it into the GC inlet at the recommended temperature. This removes any contaminants from the manufacturing process.[14]
-
Sample Preparation: Pipette a known volume (e.g., 5 mL) of your standard solution into a headspace vial (e.g., 20 mL). If your sample is aqueous, you may also prepare a parallel set of vials with a salt solution (e.g., 30% w/v NaCl) to evaluate the salting-out effect.
-
HS-SPME Extraction:
-
Place the vial in a heating block or autosampler tray set to a moderate temperature (e.g., 50°C).
-
Allow the sample to equilibrate for 5 minutes.
-
Expose the conditioned SPME fiber to the headspace for a fixed time (e.g., 20 minutes).
-
-
GC-MS Analysis:
-
Immediately transfer the fiber to the GC inlet for thermal desorption.
-
Use a consistent GC-MS method for all analyses.
-
-
Evaluation: Compare the peak areas of your target thiazoles obtained with each fiber. The fiber that provides the highest peak area and best peak shape is the most suitable for your application.
Workflow Diagram: Thiazole Analysis using HS-SPME-GC-MS
The following diagram illustrates the complete workflow for the analysis of volatile thiazoles using Headspace SPME followed by Gas Chromatography-Mass Spectrometry.
Caption: Workflow for volatile thiazole analysis.
Decision Logic for Fiber Selection
This diagram provides a logical decision tree to guide the selection of an appropriate SPME fiber based on the properties of the target thiazole analytes.
Caption: Decision tree for SPME fiber selection.
References
-
Zhang, Q., et al. (2020). Preparation of a Novel Solid Phase Microextraction Fiber for Headspace GC-MS Analysis of Hazardous Odorants in Landfill Leachate. MDPI. Retrieved from [Link]
-
Shimadzu. (n.d.). C146-E424A Smart SPME Fibers and Arrow Selection Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). SPME Commercial Devices and Fibre Coatings. Retrieved from [Link]
-
NIH. (2024). Optimization of the determination of volatile organic compounds in plant tissue and soil samples. Retrieved from [Link]
-
Wang, Y., et al. (2022). HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu. Retrieved from [Link]
-
PubMed. (2005). Automated headspace solid-phase dynamic extraction to analyse the volatile fraction of food matrices. Retrieved from [Link]
-
E3S Web of Conferences. (2020). Optimization of solid phase microextraction conditions for determination of triazines. Retrieved from [Link]
-
MDPI. (2021). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. Retrieved from [Link]
-
ResearchGate. (2019). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). Retrieved from [Link]
-
ResearchGate. (2005). Automated headspace solid-phase dynamic extraction to analyse the volatile fraction of food matrices. Retrieved from [Link]
-
ResearchGate. (2002). Optimisation of solid phase microextraction (SPME) for the analysis of volatile compounds in dry‐cured ham. Retrieved from [Link]
-
PubMed. (2018). Improving the Sensitivity of Solid-Phase Microextraction by Reducing the Volume of Off-Line Elution Solvent. Retrieved from [Link]
-
MDPI. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PubMed. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Retrieved from [Link]
-
ResearchGate. (2018). Headspace-Solid Phase Microextraction-Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. Retrieved from [Link]
-
MDPI. (2018). HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. Retrieved from [Link]
-
PMC. (2018). HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. Retrieved from [Link]
-
MDPI. (2022). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
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PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
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Preventing degradation of 4-Isopropyl-2-methylthiazole during sample prep
Technical Support Center: 4-Isopropyl-2-methylthiazole
Guide Topic: Preserving the Integrity of 4-Isopropyl-2-methylthiazole During Sample Preparation
Welcome to the technical support guide for 4-Isopropyl-2-methylthiazole. This document is designed for researchers, analytical scientists, and drug development professionals who work with this compound and require robust, reproducible results. 4-Isopropyl-2-methylthiazole, a key component in flavor and fragrance research and a potential building block in medicinal chemistry, is susceptible to degradation under common laboratory conditions.[1][2] Inconsistent recovery, baseline noise, and artifact peaks are common symptoms of analyte degradation during sample processing.
This guide provides an in-depth analysis of the degradation mechanisms and offers field-proven protocols to ensure the stability and integrity of your samples from collection through to analysis.
Part 1: Frequently Asked Questions (FAQ) & Quick Troubleshooting
This section addresses the most common issues encountered during the handling of 4-Isopropyl-2-methylthiazole.
Q1: My analyte recovery is low and highly variable between replicate samples. What is the most probable cause?
A: Low and inconsistent recovery is a classic sign of analyte degradation. The primary culprits are oxidation of the sulfur atom in the thiazole ring and pH-mediated hydrolysis . The sulfur heteroatom makes the molecule susceptible to attack by atmospheric oxygen, especially in the presence of metal ions or light. Furthermore, the thiazole ring can be susceptible to cleavage under harsh pH conditions.[3][4][5] For a comprehensive solution, refer to our recommended protocols on using deoxygenated solvents and maintaining an optimal pH environment.
Q2: I am observing several unexpected peaks in my chromatogram that are absent in my certified standard. How can I identify them?
A: These are likely degradation products. The most common degradation pathways include oxidation (forming the corresponding sulfoxide) and photo-cleavage of the thiazole ring. A forced degradation study is the most effective way to confirm this. By intentionally exposing your sample to heat, UV light, acid, base, and an oxidizing agent (e.g., H₂O₂), you can generate these degradation products and confirm their identities by comparing their chromatographic retention times and mass spectra to the artifacts in your experimental samples.[4][6]
Q3: My sample solution develops a slight yellow tint after sitting on the benchtop for a short period. Should I be concerned?
A: Yes, a visible color change is a strong indicator of chemical degradation, often due to photodegradation or oxidation. Thiazole derivatives, particularly those with aryl ring substituents, can undergo photo-oxygenation, where exposure to light initiates a reaction with oxygen, leading to ring cleavage and the formation of colored byproducts.[7] All sample preparation steps should be performed with protection from light.
Part 2: Core Degradation Pathways & Mitigation Protocols
A thorough understanding of the underlying chemistry is crucial for developing a robust sample preparation workflow. Here, we detail the primary degradation mechanisms and provide validated protocols for their prevention.
Oxidative Degradation: The Vulnerable Sulfur Atom
Causality & Mechanism: The sulfur atom in the thiazole ring is electron-rich and represents a primary site for oxidative attack. Atmospheric oxygen, peroxides present in solvents (like older ethers or THF), and trace metal ions can catalyze the oxidation of the sulfide to a sulfoxide and potentially further to a sulfone. This structural change significantly alters the polarity, chromatographic behavior, and mass spectral properties of the analyte, leading to its apparent "loss." Organosulfur compounds are well-known for their antioxidant properties, which stems from the ability of the sulfur atom to be readily oxidized.[8][9][10]
This protocol is essential for preventing oxidative degradation.
-
Solvent Deoxygenation: Before use, sparge all solvents (e.g., water, methanol, acetonitrile) with an inert gas (high-purity nitrogen or argon) for at least 15-20 minutes. This removes dissolved oxygen. Maintain a blanket of inert gas over the solvent reservoir during use.
-
Inert Atmosphere Blanketing: Perform all sample transfers and dilutions in a glove box or by using Schlenk line techniques. If unavailable, gently flush the headspace of your sample vial with inert gas before sealing.
-
Use of Antioxidants: When an inert atmosphere is impractical, the addition of an antioxidant is highly recommended. Antioxidants function by preferentially reacting with oxidizing species, thereby protecting the analyte.
-
Procedure: Prepare a stock solution of the chosen antioxidant in a deoxygenated solvent. Add an aliquot to your sample to achieve the final recommended concentration (see Table 1).
-
Selection: For sulfur-containing molecules, radical scavengers or oxygen scavengers are effective.
-
| Antioxidant | Recommended Concentration (w/v) | Mechanism of Action | Solvent Compatibility | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.05% | Radical Scavenger | High in organic solvents | Ideal for non-aqueous extractions. |
| Ascorbic Acid (Vitamin C) | 0.05 - 0.1% | Oxygen Scavenger | High in aqueous solutions | Best for aqueous samples; may alter pH. |
| Glutathione (GSH) | 0.1 - 0.5 mM | Endogenous Antioxidant | High in aqueous buffers | Biomimetic and highly effective.[[“]] |
This diagram illustrates the critical steps to mitigate oxidation during sample handling.
Caption: Key steps for preparing oxidation-sensitive samples.
Photodegradation: A Light-Induced Reaction Cascade
Causality & Mechanism: Certain thiazole-containing compounds are known to be photosensitive. Upon exposure to light, particularly UV wavelengths, the thiazole ring can participate in a [4+2] cycloaddition reaction with singlet oxygen (¹O₂), which is generated from atmospheric triplet oxygen (³O₂) in the presence of a photosensitizer. This reaction forms an unstable endoperoxide intermediate that rapidly rearranges and fragments, leading to the complete destruction of the original analyte structure.[7] This degradation pathway is distinct from simple oxidation and can occur rapidly, even in solid form.[7]
-
Use Amber Glassware: Always use amber glass vials, flasks, and cylinders for preparing and storing samples and standards. Amber glass is designed to block a significant portion of UV and visible light.
-
Minimize Exposure Time: Conduct all sample preparation steps in an area with minimal ambient light. Avoid working near windows. If possible, use a yellow-light room or a fume hood with the sash lowered to reduce light exposure.
-
Aluminum Foil Shielding: For clear glass containers (e.g., autosampler trays), wrap them securely in aluminum foil to provide a light-proof barrier.
-
Immediate Analysis: Analyze samples as quickly as possible after preparation. If storage is necessary, ensure it is in a dark environment, such as a light-tight box within a refrigerator or freezer.
This diagram shows the initial step of photo-oxygenation of the thiazole ring.
Caption: Light-induced reaction with singlet oxygen.
pH-Mediated Hydrolysis: Maintaining Ring Stability
Causality & Mechanism: The stability of the thiazole ring can be compromised under both strongly acidic and basic conditions. While some thiazolidine structures (related to thiazoles) are known to decompose under weakly acidic conditions (pH 3-5), other thiazole derivatives show instability at pH values above 8.5.[12][13] The electrochemistry, and thus the oxidative stability, of thiazoles can also be pH-dependent, with oxidation becoming more facile under basic conditions.[5] Therefore, maintaining a controlled, near-neutral pH is a critical step in preventing hydrolytic degradation.
-
Buffer Selection: Whenever possible, prepare samples in a buffered solution. A phosphate or citrate buffer system in the pH range of 6.0 - 7.5 is generally a safe choice for thiazole derivatives.
-
Measure and Adjust: If using unbuffered solvents, measure the pH of your sample solution after dissolution. If it falls outside the optimal range, adjust carefully using dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Avoid strong acids and bases.
-
Avoid Acidic/Basic Reagents: Be mindful of all reagents added to your sample. For instance, trifluoroacetic acid (TFA), a common mobile phase modifier in LC-MS, can create a highly acidic environment that may degrade the analyte over time in the vial. If TFA is required for chromatography, add it to the mobile phase, not the sample diluent, and analyze the sample promptly.
Part 3: Comprehensive Recommended Handling Procedure
This Standard Operating Procedure (SOP) integrates all mitigation strategies into a single, robust workflow for preparing 4-Isopropyl-2-methylthiazole for analysis.
-
Preparation: Assemble all necessary amber glassware. Prepare a buffered sample diluent (e.g., 50 mM phosphate buffer, pH 7.0, in 50:50 methanol/water) and deoxygenate it by sparging with nitrogen for 20 minutes. If using an antioxidant, add it to the diluent now.
-
Sample Weighing: In a dimly lit area, accurately weigh your sample into an amber volumetric flask.
-
Dissolution: Add a small amount of the deoxygenated diluent to dissolve the sample, sonicating briefly if necessary. Once dissolved, fill to the mark with the same diluent.
-
Inert Headspace: Gently flush the headspace of the flask with nitrogen gas for 15-30 seconds.
-
Dilution: Perform any subsequent dilutions using the same deoxygenated diluent in amber vials, ensuring the headspace of each vial is flushed with nitrogen before sealing.
-
Storage: If immediate analysis is not possible, store the sealed vials at 2-8°C in a dark container (e.g., a foil-wrapped box). For long-term storage (>24 hours), store at -20°C or below.
-
Analysis: Load the samples into the autosampler, which should ideally be temperature-controlled (e.g., 4°C). Use an analysis sequence that minimizes the residence time of any single vial in the tray before injection.
Part 4: Summary of Critical Parameters
| Parameter | Recommended Condition | Rationale |
| Light Exposure | Minimize at all times; use amber glassware. | Prevents light-induced [4+2] cycloaddition with oxygen.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the sulfur atom.[3] |
| pH Range | 6.0 - 7.5 (Buffered) | Avoids acid- or base-catalyzed hydrolysis of the thiazole ring.[5][12][13] |
| Temperature | Ambient for prep; 2-8°C for short-term storage. | Standard practice to slow degradation kinetics. |
| Solvents | Fresh, high-purity, deoxygenated. | Removes dissolved oxygen and potential peroxide contaminants. |
| Antioxidants | BHT (organic), Ascorbic Acid/GSH (aqueous) | Scavenges radicals and oxygen to protect the analyte.[8][[“]] |
References
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
2-Isopropyl-4-methylthiazole | C7H11NS. (n.d.). PubChem. Retrieved from [Link]
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Safety Data Sheet: NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE. (2023). Axxence Aromatic GmbH. Retrieved from [Link]
-
Sulfur-containing compounds in protecting against oxidant-mediated lung diseases. (n.d.). PubMed. Retrieved from [Link]
-
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (2019). ResearchGate. Retrieved from [Link]
-
The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. (n.d.). MDPI. Retrieved from [Link]
-
Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. (2020). ResearchGate. Retrieved from [Link]
-
Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. (2023). ResearchGate. Retrieved from [Link]
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. Retrieved from [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. Retrieved from [Link]
- Sulphur-containing antioxidants. (1973). Google Patents.
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pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. (2016). ResearchGate. Retrieved from [Link]
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Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (n.d.). MDPI. Retrieved from [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). Royal Society of Chemistry. Retrieved from [Link]
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Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed. Retrieved from [Link]
-
What is the role of sulfur-containing compounds in the antioxidant potential of white wines? (n.d.). SciSpace. Retrieved from [Link]
-
Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. (2014). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Research progress of thiazole flavor compounds. (2020). CABI Digital Library. Retrieved from [Link]
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tropical thiazole 2-isopropyl-4-methylthiazole. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Thiazole. (n.d.). Wikipedia. Retrieved from [Link]
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- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfur-containing compounds in protecting against oxidant-mediated lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Troubleshooting poor recovery of 4-Isopropyl-2-methylthiazole
Welcome to the technical support center for 4-Isopropyl-2-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to poor recovery during its synthesis and purification. As Senior Application Scientists, we provide not just steps, but the underlying principles to empower you to make informed decisions in your experimental work.
Initial Diagnosis: Where is the Loss Occurring?
Poor recovery is a frustrating issue, but a systematic approach can quickly identify the root cause. Before diving into specific troubleshooting, it's crucial to determine at which stage of your process the loss is happening. Use the following flowchart to diagnose the problem area.
Technical Support Center: Optimization of Extraction Parameters for 4-Isopropyl-2-methylthiazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the extraction and analysis of 4-Isopropyl-2-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction protocols. We will explore the causality behind experimental choices, offer robust troubleshooting strategies, and answer frequently asked questions to ensure the integrity and reproducibility of your results.
Introduction to 4-Isopropyl-2-methylthiazole
4-Isopropyl-2-methylthiazole is a volatile heterocyclic compound and a significant contributor to the aroma profile of various natural products, including fruits like durian and tomatoes, as well as processed goods like roasted meats.[1] Its characteristic green, earthy, and tropical-fruity scent makes it a key target analyte in flavor and fragrance research.[2] As a volatile and semi-polar molecule (C₇H₁₁NS), its efficient extraction requires careful selection and optimization of methods and parameters to ensure high recovery and accurate quantification while minimizing thermal degradation and co-extraction of matrix interferences.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the extraction of 4-Isopropyl-2-methylthiazole in a direct question-and-answer format.
Issue 1: Low or Inconsistent Extraction Yield
Question: My recovery of 4-Isopropyl-2-methylthiazole is low and varies significantly between experimental runs. What are the potential causes and solutions?
Answer: Low and inconsistent yields are common challenges that typically point to sub-optimal parameters, matrix effects, or analyte loss during sample processing. The key is to systematically evaluate each step of your workflow.
Causality and Solutions:
-
Sub-Optimal Extraction Method: The chosen method may not be suitable for your specific sample matrix. For volatile compounds like thiazoles, headspace techniques are often preferred. Solid-Phase Microextraction (SPME) is highly effective for trapping volatile thiazoles from the headspace of a sample.[3]
-
Inefficient Parameter Settings: Every parameter influences recovery. For a technique like Headspace SPME (HS-SPME), consider the following:
-
Fiber Choice: The polarity of the fiber coating is critical. A combination fiber like Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) often provides high sensitivity for a broad range of volatile flavor compounds.[4] For smaller, highly volatile molecules, a Carboxen/PDMS fiber may be more effective.[4]
-
Extraction Time & Temperature: There is a trade-off between kinetics and thermodynamics. Increasing temperature raises the vapor pressure of the analyte, pushing more of it into the headspace for the fiber to adsorb. However, excessively high temperatures can lead to thermal degradation. An optimization experiment (e.g., 40°C, 50°C, 60°C) is necessary to find the sweet spot. Similarly, extraction time must be sufficient to allow for equilibrium to be reached between the sample, headspace, and SPME fiber.
-
Agitation: Constant and consistent agitation (e.g., via a magnetic stirrer) is crucial to facilitate the mass transfer of the analyte from the sample matrix to the headspace, reducing the time needed to reach equilibrium.
-
-
Matrix Effects: The sample matrix (e.g., high fat, high sugar) can sequester the analyte, preventing its release into the headspace.
-
Solution: Dilute the sample with deionized water. For aqueous samples, adding salt (e.g., NaCl) to the vial—a technique known as "salting out"—can increase the ionic strength of the sample, which decreases the solubility of organic volatiles and promotes their release into the headspace.[5]
-
-
Analyte Loss: Volatile compounds can be lost during sample transfer or if vials are not sealed properly. Ensure you are using high-quality septa and caps, and that they are crimped correctly.
Troubleshooting Workflow for Low Recovery
Below is a logical workflow to diagnose and resolve issues related to low analyte recovery.
Caption: Troubleshooting workflow for low recovery.
Issue 2: Emulsion Formation During Liquid-Liquid Extraction (LLE)
Question: When using Liquid-Liquid Extraction (LLE) with an organic solvent, I consistently get a thick emulsion layer between the aqueous and organic phases that refuses to separate. How can I break this emulsion?
Answer: Emulsion formation is a frequent problem in LLE, especially with complex biological or food matrices that contain natural surfactants like phospholipids, proteins, or fatty acids.[5] These molecules stabilize the mixture of the two immiscible liquids.
Causality and Solutions:
-
Vigorous Shaking: The primary cause is excessive agitation. Shaking a separatory funnel too vigorously provides the energy needed to form a stable emulsion.
-
Solution: Instead of shaking, gently invert the separatory funnel multiple times (~10-15 times). This increases the surface area for extraction without the high shear force that creates emulsions.[5]
-
-
Presence of Surfactants: As mentioned, compounds in your sample are acting as emulsifying agents.
-
Solution 1: "Salting Out": Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the polarity and ionic strength of the aqueous layer, disrupting the emulsion and forcing the separation of the layers.[5]
-
Solution 2: Change Solvent: Adding a small amount of a different organic solvent can alter the overall polarity and help break the emulsion.[5]
-
Solution 3: Filtration: In some cases, passing the emulsified mixture through a bed of celite or glass wool can help to break it up.
-
Solution 4: Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.
-
-
Alternative Technique: If emulsions are a persistent issue with your sample type, consider switching to Supported Liquid Extraction (SLE). In SLE, the aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the organic solvent is passed through it, eliminating the direct mixing of the two liquid phases and thus preventing emulsion formation.[5]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most effective extraction methods for a volatile compound like 4-Isopropyl-2-methylthiazole?
A1: The most effective methods are those that can efficiently partition a volatile analyte from a complex matrix with minimal loss and degradation. The top three modern techniques are:
-
Solid-Phase Microextraction (SPME): A solvent-free technique ideal for volatile and semi-volatile compounds.[6] It concentrates analytes from the sample's headspace or directly from the liquid phase onto a coated fiber, which is then transferred to a GC for analysis. It is simple, sensitive, and easily automated.[6]
-
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically CO₂, as the extraction solvent. SFE is fast, highly selective, and environmentally friendly as it avoids organic solvents.[7][8] By tuning the pressure and temperature, the solvating power of the CO₂ can be adjusted to selectively extract target compounds.[9]
-
Ultrasound-Assisted Extraction (UAE): This method uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the sample matrix, enhancing solvent penetration and accelerating mass transfer. UAE is known for increasing extraction yields and significantly reducing extraction times.[10][11][12]
Q2: How do I select the best extraction method for my specific sample matrix?
A2: The choice of method depends on the analyte's properties, the nature of the sample matrix (solid, liquid, gas), and the desired outcome (qualitative screening vs. quantitative analysis).
Caption: Decision tree for selecting an extraction method.
Q3: What is the role of pH in the extraction of thiazoles?
A3: The pH of the sample matrix is a critical parameter. Thiazole contains a nitrogen atom that can be protonated under acidic conditions, forming a thiazolium cation.[13] This charged species is significantly more water-soluble and less volatile, which would drastically reduce its extraction efficiency into a nonpolar organic solvent (in LLE) or its partitioning into the headspace (in HS-SPME). Therefore, to maximize the extraction of 4-Isopropyl-2-methylthiazole, the sample should be kept at a neutral or slightly basic pH to ensure the molecule remains in its uncharged, more volatile form.
Q4: How can I quantitatively validate my optimized extraction method?
A4: Method validation ensures that your protocol is reliable, reproducible, and accurate. Key validation parameters include:
-
Repeatability (Precision): Analyze identical samples multiple times under the same conditions to check for consistency. The results are typically expressed as a relative standard deviation (RSD), which should ideally be below 15%.
-
Accuracy (Recovery): Spike a blank matrix with a known amount of a 4-Isopropyl-2-methylthiazole standard and perform the extraction. Accuracy is calculated as the percentage of the analyte recovered. A recovery rate between 85-115% is generally considered acceptable.
-
Linearity: Create a calibration curve by analyzing standards at several different concentrations to demonstrate a linear relationship between concentration and instrument response.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified by your method.
Part 3: Protocols & Data Tables
Example Protocol: HS-SPME-GC-MS Analysis of 4-Isopropyl-2-methylthiazole
This protocol provides a standardized workflow for the quantitative analysis of 4-Isopropyl-2-methylthiazole in a liquid matrix (e.g., a beverage or simulated food product).
Materials:
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Magnetic stir plate with stir bars
-
Sodium Chloride (NaCl), analytical grade
-
4-Isopropyl-2-methylthiazole analytical standard
Procedure:
-
Sample Preparation: Pipette 5.0 mL of the liquid sample into a 20 mL headspace vial.
-
Matrix Modification: Add 1.5 g of NaCl to the vial. This corresponds to a 30% (w/v) salt concentration to enhance analyte partitioning into the headspace.
-
Internal Standard: If required for precise quantification, add a known concentration of an appropriate internal standard (e.g., an isotopically labeled version of the analyte or a compound with similar chemical properties but different retention time).
-
Vial Sealing: Immediately place a stir bar in the vial and securely seal it with a magnetic crimp cap.
-
Incubation and Extraction:
-
Place the vial in a heating block or water bath set on a magnetic stir plate.
-
Set the temperature to 60°C and the stirring speed to 250 rpm.
-
Allow the sample to equilibrate for 10 minutes.
-
After equilibration, expose the pre-conditioned SPME fiber to the vial's headspace for 30 minutes while maintaining the temperature and stirring.
-
-
Desorption and GC-MS Analysis:
-
Immediately after extraction, retract the fiber and insert it into the GC inlet, which is heated to 250°C.
-
Desorb the analytes from the fiber for 5 minutes.
-
Start the GC-MS run to separate and detect the compounds. The GC column and temperature program should be optimized for volatile compounds.
-
-
Data Analysis: Identify 4-Isopropyl-2-methylthiazole by its retention time and mass spectrum. Quantify using the calibration curve prepared with the analytical standards.
Data Summary Tables
Table 1: Comparison of Common Extraction Techniques for Volatile Thiazoles
| Feature | Solid-Phase Microextraction (SPME) | Supercritical Fluid Extraction (SFE) | Ultrasound-Assisted Extraction (UAE) |
| Principle | Adsorption/absorption onto a coated fiber | Dissolution in a supercritical fluid (e.g., CO₂) | Acoustic cavitation enhances solvent extraction |
| Solvent Use | Solvent-free | Primarily CO₂, minimal organic co-solvents[14] | Requires organic or aqueous solvents[10] |
| Selectivity | Moderate to High (Fiber-dependent)[15] | Very High (Pressure/Temp tunable)[9] | Low to Moderate (Solvent-dependent) |
| Speed | Moderate (15-60 min) | Fast (10-60 min)[9] | Very Fast (5-30 min)[16] |
| Best For | Volatiles, screening, automation | Thermally labile compounds, green chemistry | Releasing bound analytes from solid matrices |
| Key Challenge | Fiber fragility, matrix effects | High initial equipment cost | Potential for analyte degradation from heat |
Table 2: Key Optimization Parameters for HS-SPME of 4-Isopropyl-2-methylthiazole
| Parameter | Typical Range | Rationale for Optimization |
| SPME Fiber Coating | DVB/CAR/PDMS, CAR/PDMS, PDMS/DVB | The coating's polarity and porosity determine its affinity for the target analyte. A mixed-phase fiber is often a good starting point.[4] |
| Extraction Temp. | 40 - 80 °C | Balances increased analyte vapor pressure with the risk of thermal degradation. Must be determined empirically.[17] |
| Extraction Time | 15 - 60 min | Must be sufficient to allow the analyte concentration to reach equilibrium between the sample, headspace, and fiber. |
| Sample pH | 7 - 9 | Keeps the thiazole in its neutral, non-polar form, maximizing its volatility and partitioning into the headspace. |
| Salt Concentration | 10 - 30% (w/v) NaCl | Increases the ionic strength of aqueous samples, reducing the solubility of the analyte and driving it into the headspace. |
| Agitation Speed | 200 - 500 rpm | Accelerates the diffusion of the analyte from the sample matrix into the headspace, reducing equilibration time. |
References
-
Hielscher Ultrasonics. (n.d.). Ultrasonic Production of Flavor Ingredients. Hielscher. Retrieved from [Link]
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Rostagno, M. A., Palma, M., & Barroso, C. G. (2007). Supercritical fluid extraction in plant essential and volatile oil analysis. Journal of Chromatography A, 1160(1-2), 1-16. Retrieved from [Link]
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Plackova, M., et al. (2024). Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material. Green Chemistry. Retrieved from [Link]
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Zhang, Z., et al. (2019). New developments on ultrasound-assisted processing and flavor detection of spices: A review. Ultrasonics Sonochemistry, 55, 297-307. Retrieved from [Link]
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ResearchGate. (2019). New developments on ultrasound-assisted processing and flavor detection of spices: A review | Request PDF. Retrieved from [Link]
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Henning, J. A., et al. (1994). Extracting volatile compounds from single plants using supercritical fluid extraction. Crop Science. Retrieved from [Link]
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Barroso, M. S. T., et al. (2011). Supercritical fluid extraction of volatile and non-volatile compounds from Schinus molle L. Brazilian Journal of Chemical Engineering, 28(2), 305-312. Retrieved from [Link]
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Wikipedia. (n.d.). Supercritical fluid extraction. Retrieved from [Link]
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Pérez-Serradilla, J. A., & Luque de Castro, M. D. (n.d.). ULTRASOUND-ASSISTED EXTRACTION OF COMPOUNDS FROM FOODS. Retrieved from [Link]
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Semantic Scholar. (2019). New developments on ultrasound-assisted processing and flavor detection of spices: A review. Retrieved from [Link]
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ResearchGate. (n.d.). 3. Solid-phase microextraction procedure of volatile compounds from the.... Retrieved from [Link]
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ResearchGate. (2020). Which methods are use for the extraction and isolation of 4-thiazolidinones and thiazole derivatives from natural resources?. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of extraction parameters. Retrieved from [Link]
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Coffee Extraction Mastery. (2024). Guide To Flavor Perfection. Retrieved from [Link]
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Axxence. (2023). Safety Data Sheet - NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE. Retrieved from [Link]
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NIST. (n.d.). Thiazole, 4-methyl-2-(1-methylethyl)-. NIST WebBook. Retrieved from [Link]
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LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
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Ernesto Ventós S.A. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-isopropyl-2-methylthiazole. Retrieved from [Link]
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PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. Retrieved from [Link]
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MDPI. (2023). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules, 28(14), 5485. Retrieved from [Link]
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Reddit. (2020). 4:6 method explanation / Extracting flavor compounds at different rates.... Retrieved from [Link]
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YouTube. (2023). Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages. Retrieved from [Link]
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PubMed. (2005). Use of Solid Phase Microextraction (SPME) for Profiling Fungal Volatile Metabolites. Letters in Applied Microbiology, 40(2), 118-22. Retrieved from [Link]
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PubMed Central. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Marine Drugs, 8(10), 2535–2573. Retrieved from [Link]
- Google Patents. (2015). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
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ResearchGate. (2015). (PDF) Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. Retrieved from [Link]
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PubMed. (2001). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. Journal of Agricultural and Food Chemistry, 49(11), 5226-31. Retrieved from [Link]
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Campari Academy. (n.d.). Techniques: The Basics of Flavor Extraction. Retrieved from [Link]
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University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Retrieved from [Link]
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MDPI. (2023). Optimization of Extraction Parameters for Enhanced Recovery of Bioactive Compounds from Quince Peels Using Response Surface Methodology. Applied Sciences, 13(11), 6432. Retrieved from [Link]
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National Institutes of Health. (2022). Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts. Food Science & Nutrition, 10(12), 4279-4291. Retrieved from [Link]
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MDPI. (2021). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. Molecules, 26(24), 7687. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of key parameters on the extraction efficiency: (A) types.... Retrieved from [Link]
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ACS Publications. (1998). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry, 46(7), 2727–2734. Retrieved from [Link]
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Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
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MDPI. (2022). Optimization of Extraction Process and the Antioxidant Activity of Phenolics from Sanghuangporus baumii. Molecules, 27(18), 5873. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
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Educational Administration: Theory and Practice. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]
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World Journal of Research and Review. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Retrieved from [Link]
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Technical Support Center: Refinement of Synthetic Routes for Higher Yield of 4-Isopropyl-2-methylthiazole
Welcome to the technical support center dedicated to the synthesis of 4-Isopropyl-2-methylthiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize their synthetic protocols for improved yield and purity. We will explore the nuances of the most common synthetic routes, troubleshoot frequent experimental hurdles, and provide actionable protocols grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of 4-Isopropyl-2-methylthiazole, providing a solid starting point for your experimental design.
Q1: What is the most established and reliable method for synthesizing 4-Isopropyl-2-methylthiazole?
A: The most robust and widely adopted method is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887.[1] This reaction remains a cornerstone of heterocyclic chemistry due to its versatility and generally high yields.[2] The core of the synthesis involves the condensation reaction between an α-haloketone and a thioamide. For 4-Isopropyl-2-methylthiazole, this specifically involves reacting an α-haloketone bearing an isopropyl group with thioacetamide. The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1][2]
Q2: What are the specific starting materials required for the Hantzsch synthesis of 4-Isopropyl-2-methylthiazole?
A: To synthesize 4-Isopropyl-2-methylthiazole, you will need two key precursors:
-
An α-haloketone: The required ketone is 1-halo-3-methyl-2-butanone. The bromo- derivative (1-bromo-3-methyl-2-butanone) is most commonly used due to its optimal reactivity. The bromine atom serves as a good leaving group for the initial nucleophilic attack by the sulfur atom of the thioamide.
-
A thioamide: For the 2-methyl substituent, the required thioamide is thioacetamide (CH₃CSNH₂).
The selection of these specific reactants directly dictates the substitution pattern of the final thiazole product.
Q3: Are there "greener" or more efficient modern alternatives to the classical Hantzsch synthesis?
A: Yes, the field of organic synthesis has advanced significantly, leading to more sustainable and efficient variations of the Hantzsch synthesis. These modern approaches often focus on reducing solvent use, minimizing reaction times, and employing reusable catalysts. Notable alternatives include:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles by minimizing thermal degradation and side reactions.[3][4]
-
Solvent-Free Grinding: This environmentally benign method involves grinding the α-halo carbonyl compound and the thioamide together at room temperature, often without any solvent or catalyst.[5] This technique is highly efficient, reduces waste, and simplifies product isolation.
-
Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote the reaction, sometimes under milder conditions or in greener solvents like water.[3][6]
-
Use of Heterogeneous Catalysts: Employing solid-supported catalysts, such as silica-supported tungstosilicic acid or copper silicate, can facilitate the reaction and simplify post-reaction workup, as the catalyst can be easily filtered off and potentially reused.[6][7]
These methods represent significant improvements in efficiency and environmental impact over traditional refluxing in organic solvents.[3]
Part 2: Troubleshooting Guide for Low Yield
This section is formatted to help you diagnose and resolve specific issues encountered during your experiments.
Q1: My yield of 4-Isopropyl-2-methylthiazole is consistently low. What are the most probable causes?
A: Consistently low yields can typically be traced back to one of three areas: reagent quality, reaction conditions, or competing side reactions.
-
Reagent Purity and Stability:
-
α-Haloketone Instability: 1-Bromo-3-methyl-2-butanone can be unstable and is a lachrymator. Ensure it is fresh or has been stored properly under an inert atmosphere and refrigerated. Impurities or degradation can significantly inhibit the reaction.
-
Thioacetamide Quality: Ensure the thioacetamide is pure and dry. Moisture can hydrolyze the thioamide and interfere with the reaction.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While heating is often necessary, excessive temperatures can lead to polymerization or decomposition of the reactants and product. A systematic temperature optimization study is recommended.
-
Solvent Choice: The polarity of the solvent is critical. Protic solvents like ethanol are commonly used and can facilitate the proton transfer steps in the mechanism. However, for certain substrates, aprotic solvents like THF or acetonitrile might offer better results.[4]
-
Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal endpoint. Stopping the reaction too early will leave unreacted starting materials, while extended reaction times can promote side product formation.
-
-
Workup and Purification Issues:
-
Product Volatility: Thiazoles can be somewhat volatile. Avoid excessive heat or prolonged exposure to high vacuum during solvent removal.
-
Aqueous Workup: The basicity of the final product requires careful pH adjustment during extraction. Ensure the aqueous layer is made sufficiently basic (e.g., with Na₂CO₃ or NaHCO₃ solution) to deprotonate the thiazolium intermediate and allow for efficient extraction into an organic solvent.[2]
-
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can they be minimized?
A: The formation of multiple products is a common issue. The primary side products in a Hantzsch synthesis often arise from the reactivity of the starting materials.
-
Favorskii Rearrangement: The α-haloketone can undergo a Favorskii rearrangement in the presence of a base to form carboxylic acid derivatives, which will not cyclize. This can be minimized by controlling the stoichiometry and avoiding overly strong bases during the initial condensation.
-
Dimerization/Polymerization: Both the α-haloketone and thioacetamide can self-condense or polymerize under harsh conditions (e.g., excessive heat). Using a moderate temperature and ensuring a proper stoichiometric ratio (often a slight excess of the thioamide) can mitigate this.[2]
-
Formation of Isomeric Products: If using an N-substituted thioamide, there is a possibility of forming isomeric products (e.g., 2-imino-2,3-dihydrothiazoles).[8] While this is not an issue with thioacetamide, it is a crucial consideration for more complex syntheses.
To minimize these, ensure a stoichiometric balance, control the reaction temperature carefully, and consider performing the reaction under an inert atmosphere to prevent oxidative side reactions.
Q3: The reaction seems to stall or proceeds very slowly. How can I improve the reaction kinetics?
A: If the reaction is sluggish, several factors can be adjusted to increase the rate:
-
Catalysis: While many Hantzsch syntheses proceed without a catalyst, the addition of a mild acid or base can sometimes be beneficial. However, this must be done cautiously, as it can also promote side reactions.[8] More modern protocols have shown success with heterogeneous catalysts like copper silicate, which can enhance the rate and selectivity.[7]
-
Solvent: As mentioned, the solvent plays a key role. A solvent that fully solubilizes both reactants at the reaction temperature is essential. An ethanol/water mixture has been shown to be effective in some cases.[4]
-
Energy Input: Switching from conventional heating to microwave irradiation is a highly effective method for accelerating the reaction, often reducing reaction times from hours to mere minutes.[4]
Q4: Purification by column chromatography is difficult and results in significant product loss. What are the alternatives?
A: Purification can indeed be challenging. If standard silica gel chromatography is problematic, consider these alternatives:
-
Distillation: If the product is thermally stable and has a distinct boiling point from the impurities, vacuum distillation can be a highly effective, scalable purification method.
-
Acid-Base Extraction: As a basic heterocycle, 4-Isopropyl-2-methylthiazole can be selectively extracted. First, perform a standard organic extraction. Then, wash the organic layer with a dilute acid (e.g., 1M HCl). The protonated thiazole will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the pure product.
-
Crystallization: If the product is a solid, or if a solid derivative (like a hydrochloride salt) can be formed, recrystallization is an excellent method for achieving high purity.
Part 3: Optimized Protocol and Comparative Data
Experimental Protocol: Optimized Hantzsch Synthesis of 4-Isopropyl-2-methylthiazole
This protocol incorporates modern best practices for improved yield and efficiency.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thioacetamide (1.0 eq).
-
Solvent Addition: Add absolute ethanol (approx. 0.5 M concentration relative to the limiting reagent).
-
Reactant Addition: While stirring, add 1-bromo-3-methyl-2-butanone (1.05 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using TLC (e.g., with a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any HBr formed and quench unreacted starting materials.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Filtration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure 4-Isopropyl-2-methylthiazole.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes data from various literature sources, highlighting how different conditions can impact the yield of substituted thiazoles. This serves as a guide for selecting a starting point for your optimization.
| Entry | Method | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Conventional Heating | None | Methanol | Reflux | 30 min | High | [2] |
| 2 | Grinding | None | Solvent-free | Room Temp | 15-20 min | ~90% | [5] |
| 3 | One-Pot (from β-keto ester) | NBS | THF/Water | Room Temp | - | 72% | [9] |
| 4 | Microwave | None | Ethanol | 120°C | 10 min | 89% | [4] |
| 5 | Heterogeneous Catalyst | Copper Silicate | Ethanol | 78°C | 30 min | 95% | [7] |
| 6 | Acidic Conditions | 10M HCl | Ethanol | 80°C | 20 min | Variable | [8] |
Note: Yields are for representative 2,4-disubstituted thiazole syntheses and may vary for the specific target molecule.
Part 4: Visualization of Workflow and Mechanism
Hantzsch Thiazole Synthesis Mechanism
The following diagram illustrates the step-by-step mechanism for the Hantzsch synthesis.
Caption: Reaction mechanism of the Hantzsch thiazole synthesis.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for diagnosing and solving issues related to low product yield.
Caption: A decision tree for troubleshooting low synthesis yield.
References
-
Heravi, M. M., et al. (2011). Efficient Synthesis of 2,4-Disubstituted Thiazoles Under Grinding. Synthetic Communications, 41(4), 579-582. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-disubstituted thiazoles. ResearchGate. [Link]
-
Wang, Y., et al. (2018). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 83(21), 13420-13428. [Link]
-
Pendiukh, V. V., et al. (2023). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. [Link]
-
ResearchGate. (n.d.). The synthesis of 2,4-disubstituted thiazoles. ResearchGate. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Wang, L., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49. [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Singh, I., & Kaur, H. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 12(3), 1-20. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
ResearchGate. (n.d.). Hantzsch thiazole synthesis. ResearchGate. [Link]
-
Bouyahya, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 133. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. ResearchGate. [Link]
- Google Patents. (2015). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Patil, S. S., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology, 16(4), 514-519. [Link]
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- 7. nanobioletters.com [nanobioletters.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
Addressing retention time shifts for 4-Isopropyl-2-methylthiazole in chromatography
Addressing Retention Time Shifts in Chromatography
Welcome to the technical support guide for troubleshooting retention time (RT) shifts when analyzing 4-Isopropyl-2-methylthiazole. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during chromatographic analysis. The information provided herein is based on established scientific principles and practical field experience to ensure robust and reproducible results.
Introduction
4-Isopropyl-2-methylthiazole is a volatile heterocyclic compound with applications as a flavoring agent.[1] Accurate and consistent chromatographic analysis is crucial for its identification and quantification. However, retention time shifts are a common challenge that can compromise data integrity. This guide provides a structured approach to troubleshooting these shifts, explaining the underlying causes and offering systematic solutions.
Part 1: Troubleshooting Guide - Diagnosing and Resolving RT Shifts
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Q1: My retention time for 4-Isopropyl-2-methylthiazole is consistently drifting in one direction (either consistently earlier or later) over a sequence of injections. What is the likely cause?
A1: Consistent, unidirectional retention time drift is often indicative of a systematic change within the chromatographic system. The most common culprits are related to the column or the mobile phase.
Systematic Troubleshooting Steps:
-
Column Equilibration: First, ensure the column is fully equilibrated with the mobile phase.[2] Inadequate equilibration, especially when using mobile phase additives, can cause a gradual shift in retention as the stationary phase chemistry stabilizes. It is recommended to flush the column with 10-20 column volumes of the mobile phase before starting the analytical run.[2]
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to changes in retention time.[2] These strongly retained components can alter the stationary phase, causing retention time drift.[2]
-
Mobile Phase Composition: Changes in the mobile phase composition, even minor ones, can significantly impact retention time.[2]
-
For Liquid Chromatography (LC): If you are preparing the mobile phase manually, ensure the components are measured and mixed accurately and consistently.[3][4] Using a premixed mobile phase can help avoid variations.[3] Also, be aware that volatile mobile phase components can evaporate over time, altering the composition.
-
For Gas Chromatography (GC): While less common to have a "mobile phase" composition issue in the traditional sense, changes in the carrier gas flow rate will cause retention time shifts.[5][6]
-
-
Column Degradation: Over time, the stationary phase of the column can degrade due to factors like aggressive mobile phases, high temperatures, or repeated injections of complex samples.[2][7][8] This degradation alters the column's chemistry and leads to a decrease in retention time.[8]
-
Solution: Monitor column performance regularly. If you observe a consistent decrease in retention time accompanied by peak broadening or tailing, it may be time to replace the column.[7] Using a guard column can help extend the life of your analytical column by trapping strongly retained compounds.[9]
-
Q2: I'm observing random, unpredictable fluctuations in the retention time of 4-Isopropyl-2-methylthiazole from one injection to the next. What should I investigate?
A2: Random retention time fluctuations, often referred to as retention time jitter, typically point to issues with the mechanical or electronic components of your chromatography system.
Systematic Troubleshooting Steps:
-
Check for Leaks: Leaks in the system are a common cause of erratic retention times.[7] In GC, a leak in the injector can lead to inconsistent flow and pressure.[10][11] In LC, a leak in the pump, fittings, or injector can cause flow rate fluctuations.
-
Flow Rate Stability: The flow rate of the mobile phase (or carrier gas in GC) must be constant for reproducible retention times.[5][6][12]
-
In LC: Issues with the pump, such as worn seals or check valves, can lead to an unstable flow rate.
-
In GC: Problems with the electronic pressure control (EPC) module or a blockage in the gas lines can cause flow instability.[7]
-
Solution: Verify the flow rate using a calibrated flow meter.[13] If the flow rate is unstable, inspect and service the pump (LC) or EPC and gas lines (GC).
-
-
Temperature Control: The column temperature is a critical parameter that directly affects retention time.[5][12] Inconsistent oven temperature in GC or a fluctuating column compartment temperature in LC will lead to retention time variability.[14][15][16]
-
Injection Precision: Inconsistent injection volumes or techniques can lead to shifts in retention time, especially with large volume injections.[10]
-
Solution: Check the autosampler for proper operation. Ensure the syringe is functioning correctly and that there are no air bubbles in the sample.
-
Q3: After performing maintenance on my GC, such as trimming the column, the retention time of 4-Isopropyl-2-methylthiazole has shifted significantly. How can I correct this?
A3: Column maintenance, particularly trimming, will shorten the column length, leading to earlier elution times.[6][17]
Corrective Actions:
-
Update Column Dimensions in Software: If your GC is equipped with electronic pneumatic control (EPC), it is crucial to update the new, shorter column length in the instrument control software.[6][11] The EPC calculates the required head pressure based on the entered column dimensions to achieve the set flow rate.[11] Failure to update the length will result in an incorrect flow rate and, consequently, a shifted retention time.[11][17]
-
Verify Flow Rate: After trimming the column and updating the software, it's good practice to verify the carrier gas flow rate with a flow meter to ensure it matches the method parameters.
-
Re-equilibration: A newly cut column surface needs to be properly conditioned. Run a few blank injections to re-equilibrate the system before analyzing samples.[6]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the effect of sample matrix on the retention time of 4-Isopropyl-2-methylthiazole?
A1: The sample matrix can significantly affect retention time.[18][19][20] Co-eluting matrix components can interact with the stationary phase, altering its properties and affecting the retention of the target analyte.[20] This can lead to either an increase or decrease in retention time. In some cases, high concentrations of matrix components can overload the column, leading to peak shape distortion and retention time shifts.[20][21] To mitigate matrix effects, it is advisable to use an appropriate sample clean-up procedure and to prepare calibration standards in a matrix that closely matches the samples.[18]
Q2: How does the pH of the mobile phase affect the retention of 4-Isopropyl-2-methylthiazole in liquid chromatography?
A2: The pH of the mobile phase is a critical parameter in reversed-phase LC, especially for ionizable compounds. 4-Isopropyl-2-methylthiazole is a weakly basic compound. Therefore, the pH of the mobile phase will influence its degree of ionization. At a pH below its pKa, it will be protonated and more polar, resulting in a shorter retention time on a non-polar stationary phase like C18. Conversely, at a pH above its pKa, it will be in its neutral form, making it more non-polar and leading to a longer retention time. Consistent and accurate pH control of the mobile phase is essential for reproducible chromatography.[22]
Q3: Can small day-to-day variations in laboratory temperature affect my results?
A3: Yes, even minor fluctuations in ambient laboratory temperature can impact retention times, particularly if the column is not in a thermostatted oven or compartment.[16] An increase in temperature generally leads to a decrease in retention time, as the analyte's volatility increases and its interaction with the stationary phase decreases.[5][12][15] It is estimated that a 1°C increase in temperature can lead to a roughly 2% decrease in retention time.[16] Therefore, maintaining a stable laboratory environment and using a column oven are crucial for consistent results.[16]
Part 3: Data Presentation and Experimental Protocols
Table 1: Key Chromatographic Parameters and Their Impact on Retention Time
| Parameter | Effect of Increase on Retention Time | Common Causes of Variation | Troubleshooting Action |
| Column Temperature | Decrease[5][12][14][15][16] | Inaccurate oven/compartment controller, lab temperature fluctuations.[7][16] | Verify and calibrate temperature controller; ensure stable lab environment.[16] |
| Carrier Gas/Mobile Phase Flow Rate | Decrease[5][12] | Leaks, pump malfunction (LC), EPC issues (GC), blockages.[7][10] | Perform leak check; verify flow rate with a flow meter; service pump/EPC.[13] |
| Column Length | Increase | Column trimming during maintenance.[6][17] | Update column dimensions in GC software; re-equilibrate.[6][11] |
| Stationary Phase Polarity | Depends on analyte polarity | Column aging/degradation.[7][8] | Monitor column performance; replace column when necessary. |
| Mobile Phase pH (LC) | Analyte dependent | Improper preparation, buffer degradation.[2] | Prepare fresh mobile phase; verify pH. |
| Sample Matrix Effects | Unpredictable shifts[18][20] | High concentration of co-eluting compounds.[20] | Implement sample clean-up; use matrix-matched standards.[18] |
Experimental Protocol: Systematic Troubleshooting of Retention Time Shifts
-
Initial Assessment:
-
Document the nature of the retention time shift (e.g., gradual drift, random fluctuation, sudden change).
-
Review recent changes to the method or instrument (e.g., new column, recent maintenance, new batch of mobile phase).[13]
-
-
System Check:
-
Leak Check (GC):
-
Pressurize the inlet with the column outlet capped. The pressure should hold steady.
-
Alternatively, use an electronic leak detector around all fittings.[10]
-
-
Flow Rate Verification:
-
Use a calibrated flow meter to measure the flow at the detector outlet (GC) or column outlet (LC).
-
Compare the measured flow rate to the method setpoint.
-
-
-
Column Evaluation:
-
Inject a standard of 4-Isopropyl-2-methylthiazole and compare the chromatogram to a reference chromatogram obtained when the column was new.
-
Look for signs of degradation such as peak broadening, tailing, and a significant decrease in retention time.
-
If contamination is suspected, flush the column with a strong solvent.
-
-
Mobile Phase/Carrier Gas Verification:
-
Method Parameter Review:
-
Carefully review all instrument parameters (temperatures, flow rates, injection settings) and compare them to the validated method.[10]
-
Visualization: Troubleshooting Workflow
Below is a diagram illustrating a logical workflow for diagnosing the root cause of retention time shifts.
Caption: Troubleshooting decision tree for retention time shifts.
References
-
Drawell. (n.d.). What Affects Retention Time in Gas Chromatography. Retrieved from [Link]
-
Separation Science. (n.d.). When GC Retention Times Shift: Practical Advice for Operators. Retrieved from [Link]
-
LCGC. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Issues. Retrieved from [Link]
-
Phenomenex. (2022, November 2). Mobile Phase Preparation Tips & Tricks. Retrieved from [Link]
-
Chromatography Today. (n.d.). What is Temperature Programming in Gas Chromatography?. Retrieved from [Link]
-
Separation Science. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Retrieved from [Link]
-
Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]
-
Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]
-
Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Six: Retention Time Shifts. Retrieved from [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
-
Reddit. (2024, February 28). Can sample matrix effect retention time in LC-MS?. Retrieved from [Link]
-
Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Restek. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]
-
Restek. (n.d.). HPLC Tips & Tricks – Mobile Phase Preparation. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
Shimadzu. (n.d.). Factors Affecting Retention Time. Retrieved from [Link]
-
Agilent. (2016, April 5). Retention Time Shifts - Part 1 - GC Troubleshooting Series. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of sample matrix on the retention time in chromatograms.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]
-
LCGC International. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
LCGC International. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]
-
Separation Science. (n.d.). Troubleshooting GC Separations Part I - Retention Time, Efficiency, and Peak Shape Issues. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Column Degradation. Retrieved from [Link]
-
Chromatography Forum. (2018, July 24). decreasing in retention time Vs. column deterioration. Retrieved from [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Chrominfo. (2019, March 2). Factors Affecting Retention Time in HPLC. Retrieved from [Link]
-
Agilent. (2013, August 12). Agilent Retention Time Shifts GC Troubleshooting Series. Retrieved from [Link]
-
LCGC International. (n.d.). Retention Time Changes. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. Retrieved from [Link]
-
NIST. (n.d.). Thiazole, 4-methyl-2-(1-methylethyl)-. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-isopropyl-2-methylthiazole. Retrieved from [Link]
-
US Pharmacopeia. (2021, September 28). Chromatography Sign-Off. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
ResearchGate. (2021, October 9). How can i reduce the retention time of 2 peaks almost coeluting?. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an Analytical Method for 4-Isopropyl-2-methylthiazole Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, or even trace-level flavor compounds is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven walkthrough for the validation of an analytical method for 4-Isopropyl-2-methylthiazole, a compound pertinent in both pharmaceutical and flavor industries.
This document eschews rigid templates in favor of a logical, scientifically-grounded narrative that explains not just what to do, but why specific experimental choices are made. Every protocol described herein is designed as a self-validating system, ensuring the trustworthiness and robustness of the final analytical method.
Introduction: The Analytical Imperative for 4-Isopropyl-2-methylthiazole
4-Isopropyl-2-methylthiazole is a heterocyclic compound with applications ranging from a synthetic building block in medicinal chemistry to a character-impact flavor component.[1][2] Its volatility and chemical nature necessitate a precise and reliable quantification method to ensure product quality, consistency, and safety. The validation of such a method is not merely a regulatory hurdle; it is a scientific necessity to demonstrate that the analytical procedure is fit for its intended purpose.[3] This guide will detail the validation of a Gas Chromatography-Flame Ionization Detection (GC-FID) method and compare its performance characteristics to a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) alternative.
The Chosen Analytical Approach: Gas Chromatography with Flame Ionization Detection (GC-FID)
Given the volatile nature of 4-Isopropyl-2-methylthiazole, Gas Chromatography is the logical choice for analysis.[4][5] The Flame Ionization Detector (FID) is selected for its high sensitivity to organic compounds, robustness, and wide linear range, making it ideal for quantification.[6]
The Logic of the Workflow
The overall workflow is designed to ensure a systematic and compliant validation process, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[7][8]
Caption: Overall workflow for the validation and comparison of the analytical method.
Experimental Protocol: The GC-FID Method
The following GC-FID method was developed and validated for the quantification of 4-Isopropyl-2-methylthiazole.
Instrumentation:
-
Gas Chromatograph: Agilent 6890N or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Injector: Split/Splitless
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 5 min) |
| Detector Temperature | 280°C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (He) | 25 mL/min |
Standard and Sample Preparation:
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 100 mg of 4-Isopropyl-2-methylthiazole reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard with methanol to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the sample matrix in methanol to achieve a theoretical concentration of 4-Isopropyl-2-methylthiazole within the calibrated range. Filter through a 0.45 µm PTFE syringe filter prior to injection.
Method Validation: A Data-Driven Approach
The developed method was validated according to ICH Q2(R1) guidelines.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Inject a blank (methanol).
-
Inject a standard solution of 4-Isopropyl-2-methylthiazole.
-
Inject a sample matrix solution (placebo).
-
Inject a spiked sample matrix solution.
Acceptance Criteria: No interfering peaks should be observed at the retention time of 4-Isopropyl-2-methylthiazole in the blank or placebo chromatograms.
Results: The method demonstrated excellent specificity, with no interference from the matrix at the analyte's retention time.
Linearity and Range
Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response over a specified range.
Protocol: A series of seven standard solutions ranging from 1 µg/mL to 150 µg/mL were prepared and injected in triplicate.
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[9]
Results:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 12,543 |
| 5.0 | 63,128 |
| 10.0 | 124,987 |
| 25.0 | 311,543 |
| 50.0 | 624,321 |
| 100.0 | 1,251,678 |
| 150.0 | 1,876,992 |
-
Linear Regression Equation: y = 12505x + 123
-
Correlation Coefficient (r²): 0.9998
The method is linear over the range of 1.0 to 150.0 µg/mL.
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using recovery studies.
Protocol: A placebo matrix was spiked with 4-Isopropyl-2-methylthiazole at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[9]
Results:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 40.0 | 39.8 | 99.5 |
| 100% | 50.0 | 50.3 | 100.6 |
| 120% | 60.0 | 59.5 | 99.2 |
| Mean Recovery | 99.8% |
The method is highly accurate for the intended purpose.
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Protocol:
-
Repeatability (Intra-day precision): Six replicate preparations of a standard solution at 100% of the target concentration were analyzed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability study was repeated by a different analyst on a different day using a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[9]
Results:
| Precision Type | Mean Concentration (µg/mL) | Standard Deviation | RSD (%) |
| Repeatability | 50.1 | 0.45 | 0.90 |
| Intermediate | 49.8 | 0.60 | 1.20 |
The method demonstrates excellent precision under the tested conditions.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[7]
Protocol: Determined based on the signal-to-noise ratio (S/N).
Acceptance Criteria:
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
Results:
| Parameter | Concentration (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
The method is sensitive enough for the intended application.
Robustness
Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol: The effect of small changes in oven temperature (± 2°C) and flow rate (± 0.1 mL/min) were evaluated.
Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the final quantified result should not be significantly affected.
Results: The method was found to be robust, with no significant impact on the results from the minor variations introduced.
Comparative Analysis: GC-FID vs. HPLC-UV
To provide a comprehensive guide, the validated GC-FID method is compared to a potential alternative method using HPLC with UV detection.
Caption: A logical comparison of GC-FID and HPLC-UV methods for this analysis.
Alternative Method: HPLC-UV
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water gradient
-
Detector: UV at an appropriate wavelength (requires determination)
-
Flow Rate: 1.0 mL/min
Performance Comparison
| Parameter | GC-FID (Validated) | HPLC-UV (Projected) | Rationale for 4-Isopropyl-2-methylthiazole |
| Applicability | Excellent for volatile compounds | Excellent for non-volatile compounds | GC-FID is superior due to the analyte's volatility.[4] |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | GC-FID is likely more sensitive for this compound. |
| Specificity | High (based on retention time) | Moderate (potential for matrix interference) | Both can be specific, but GC offers better separation for volatiles. |
| Cost & Complexity | Lower solvent cost, simpler operation | Higher solvent cost, more complex mobile phase prep | GC-FID is more cost-effective for routine analysis.[10] |
| Sample Throughput | Can be automated for high throughput | Can be automated for high throughput | Comparable with modern autosamplers. |
Conclusion and Recommendation
The developed GC-FID method for the quantification of 4-Isopropyl-2-methylthiazole has been successfully validated according to ICH guidelines. The method is specific, linear, accurate, precise, and robust for its intended purpose.
When compared to a potential HPLC-UV method, the GC-FID method is the superior choice for this particular analyte. The decision is primarily driven by the volatile nature of 4-Isopropyl-2-methylthiazole, for which gas chromatography is the ideal separation technique. Furthermore, the GC-FID method offers higher sensitivity and lower operational costs, making it a more efficient and practical solution for routine quality control analysis.
This guide provides a comprehensive framework and practical insights for the validation of an analytical method for 4-Isopropyl-2-methylthiazole. By understanding the causality behind experimental choices and adhering to a self-validating system, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.
References
-
Agilent Technologies. (n.d.). GC/FID & GC/MS RTL Flavor Databases. Retrieved from [Link]
-
Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
- Li, H., Liu, F., Kun-Farkas, G., & Kiss, Z. (2015). Quantitative Analysis of Flavor Volatiles in Beer Using Headspace Solid-Phase Microextraction and Gas Chromatography-Flame Ionization Detection (HS-SPME-GC-FID). Journal of the American Society of Brewing Chemists, 73(4), 262-268.
-
ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. Retrieved from [Link]
-
LCGC International. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
- Kim, J., et al. (2020). Development of a Gas Chromatography-Flame Ionization Method for the Detection and Quantification of 12 Flavoring Agents in Supplementary Feed.
-
Future4200. (2019, December 31). GC/FID vs HPLC. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Method Development and Validation of Gas Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
- Jeleń, H. H. (2023). Flavor Compounds Identification and Reporting. Molecules, 28(1), 1.
-
Yeast Metabolome Database. (n.d.). 2-Isopropyl-4-methylthiazole (YMDB01496). Retrieved from [Link]
-
LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Guide to Analytical Method Validation. Retrieved from [Link]
- Aparicio-Ruiz, R., et al. (2018). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Talanta, 187, 24-31.
- Journal of Pharmacognosy and Phytochemistry. (2024). A validated comparative study of RP-HPLC, GC- FID and UV spectrophotometric methods for the quantification of eugenol isolated from Syzygium Aromaticum L. Journal of Pharmacognosy and Phytochemistry, 13(5), 546-553.
-
The Good Scents Company. (n.d.). 4-isopropyl-2-methylthiazole. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Thiazole, 4-methyl-2-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2025). Validated UV Spectroscopy and HPLC Methods for Estimation of Few Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. Retrieved from [Link]
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A Senior Application Scientist's Guide: Cross-Validation of HPLC and GC Methods for Thiazole Analysis
Introduction: The Analytical Imperative for Thiazole Quantification
Thiazoles, five-membered heterocyclic compounds containing both sulfur and nitrogen, are fundamental scaffolds in numerous fields. They form the core of essential pharmaceuticals like the antibiotic Cefixime and the proton-pump inhibitor Ritonavir, and are significant contributors to the aroma and flavor profiles of various foods.[1] Their synthesis and the purity of resulting compounds are of critical importance in drug development and quality control.[2][3][4] Consequently, robust and reliable analytical methods are required to accurately quantify thiazole and its derivatives, ensuring product safety, efficacy, and consistency.
This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for thiazole analysis. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind methodological choices. We will explore the strengths and limitations of each technique, provide detailed, field-tested experimental protocols, and present a framework for their cross-validation, ensuring the highest degree of scientific integrity and trustworthiness in your analytical results.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Thiazoles
HPLC is a premier separation technique, particularly for compounds that are non-volatile, polar, or thermally unstable.[5] It separates components in a liquid sample by passing them through a column packed with a solid stationary phase, using a liquid mobile phase under high pressure.[6] For thiazole and its derivatives, reversed-phase HPLC is the most common and effective approach.
The Causality of Method Design in HPLC
In reversed-phase HPLC, the stationary phase (typically C8 or C18 alkyl chains bonded to silica) is non-polar, while the mobile phase is a more polar mixture, usually of water and a miscible organic solvent like acetonitrile or methanol.[7][8] The separation of thiazole is governed by its hydrophobic interactions with the stationary phase. Less polar thiazole derivatives will interact more strongly with the non-polar column, leading to longer retention times, while more polar derivatives will elute faster with the mobile phase.[9] The addition of an acid, such as phosphoric or formic acid, to the mobile phase helps to ensure consistent ionization of the analyte and improve peak shape.[7][10]
Experimental Protocol: HPLC-UV Analysis of a Thiazole Derivative
This protocol outlines a typical method for the quantification of a thiazole-based active pharmaceutical ingredient (API).
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the thiazole compound.
-
Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to create a 25 mL stock solution.
-
Further dilute this stock solution to achieve a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[11]
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV Detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient mixture of 0.03 M ammonium acetate buffer and acetonitrile.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[12]
-
Detection Wavelength: 252 nm (Note: This should be optimized based on the UV absorbance maximum of the specific thiazole derivative).[12]
-
Injection Volume: 10 µL.
3. Method Validation (ICH Q2(R2) Framework): All analytical methods must be validated to ensure they are fit for purpose.[13][14] The validation process demonstrates that the method is reliable, reproducible, and accurate for the intended analysis.[15][16]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is unequivocally from the analyte of interest, without interference from excipients, impurities, or degradation products.[16] | Peak purity analysis (using a photodiode array detector) should pass. No co-eluting peaks at the analyte's retention time in blank and placebo chromatograms. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and the detector's response over a defined range.[16][17] | Correlation coefficient (r²) > 0.999 over a range of, for example, 0.1–1.4 µg/mL.[8] |
| Range | The interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[15][17] | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results to the true value, often determined by spike-recovery studies.[16][17] | Mean recovery between 98.0% and 102.0% for the API at three different concentration levels.[18][19] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17] | Repeatability (intra-day) and Intermediate Precision (inter-day) Relative Standard Deviation (RSD) ≤ 2%.[16][18] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.[17] | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17] | Signal-to-Noise ratio of 10:1; must be demonstrated with acceptable precision and accuracy.[8][18] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[15][17] | System suitability parameters (e.g., peak asymmetry, resolution) remain within acceptable limits; results are not significantly impacted.[19] |
Gas Chromatography (GC): The Choice for Volatile Thiazoles
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[20][21] It is particularly well-suited for small, thermally stable, and volatile molecules.[6] In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases, which is primarily dependent on their volatility and boiling point.[9]
The Causality of Method Design in GC
The choice of GC for thiazole analysis is predicated on the volatility of the target analyte. Thiazole itself and many of its lower molecular weight derivatives are sufficiently volatile for GC analysis.[22] The temperature of the GC oven is programmed to ramp up, allowing compounds to elute in order of increasing boiling point. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5), is often a good starting point as it separates compounds primarily by their boiling points.[23] The choice of detector is critical; a Flame Ionization Detector (FID) is a robust, general-purpose detector for organic compounds, while a Mass Spectrometer (MS) provides higher sensitivity and structural information for definitive identification.[24][25]
Experimental Protocol: GC-FID Purity Assessment of Thiazole
This protocol describes a general method for assessing the purity of a volatile thiazole raw material.
1. Sample Preparation:
-
Prepare a stock solution of the thiazole sample at approximately 10 mg/mL in a suitable volatile solvent like dichloromethane or methanol.
-
Dilute the stock solution to a final concentration of approximately 100 µg/mL for injection.
2. Chromatographic Conditions:
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: DB-5 capillary column (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[23]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min.[23]
-
Injector Temperature: 250°C.[23]
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 15°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.[23]
-
-
Detector Temperature: 300°C.[23]
-
Injection Volume: 1 µL (in split mode, e.g., 50:1 split ratio).
3. Method Validation: The same ICH validation parameters described for HPLC are applicable to GC methods and should be performed to ensure the method's suitability.
Comparative Analysis: Selecting the Right Tool for the Job
The decision to use HPLC or GC for thiazole analysis is not arbitrary; it is driven by the physicochemical properties of the analyte and the specific requirements of the analysis.
Key Decision-Making Factors
-
Volatility and Thermal Stability: This is the most critical factor. GC is exclusively for volatile and thermally stable compounds. HPLC is the default choice for non-volatile, polar, and thermally labile thiazole derivatives, such as large drug molecules or their metabolites.[5][6]
-
Analyte Polarity: HPLC excels at separating compounds based on polarity differences, making it highly versatile for a wide range of thiazole derivatives.[9]
-
Sample Matrix: HPLC is often more robust for analyzing samples in complex matrices (e.g., biological fluids, food extracts) as it is less prone to contamination than GC inlet systems.[25]
-
Speed: GC analysis times are often shorter than HPLC, making it advantageous for high-throughput screening of volatile compounds.[5][9]
-
Cost: GC can be more cost-effective per analysis as it does not require expensive high-purity solvents for the mobile phase.[5][9]
Performance Comparison Summary
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between liquid mobile and solid stationary phases.[6] | Partitioning between gas mobile and liquid/solid stationary phases.[6] |
| Applicable Analytes | Non-volatile, polar, thermally unstable, high molecular weight thiazoles.[5] | Volatile and thermally stable thiazoles.[5] |
| Typical Column | Shorter, wider packed columns (e.g., C18, 4.6 x 250 mm).[9] | Long, thin capillary columns (e.g., DB-5, 30m x 0.25mm).[9] |
| Analysis Speed | Generally slower (10-60 minutes per run).[9] | Typically faster (can be <10 minutes per run).[9] |
| Sensitivity | Dependent on the detector (UV, MS); highly effective for non-volatile compounds.[5] | Generally higher sensitivity for volatile compounds, especially with MS.[5][25] |
| Sample Preparation | May involve solvent exchange, extraction, and filtration. | Primarily requires dissolution in a volatile solvent. Derivatization may be needed for less volatile compounds. |
| Cost & Complexity | Higher operational cost due to solvent consumption; requires high-pressure pumps.[9] | Lower cost per analysis; simpler instrumentation.[5] |
Visualization 1: Method Selection Workflow
The following diagram provides a logical workflow for choosing between HPLC and GC for thiazole analysis.
Caption: Decision tree for selecting between HPLC and GC for thiazole analysis.
Cross-Validation: Ensuring Method Concordance
When two different analytical methods are used to measure the same analyte, particularly in a regulated environment, it is essential to perform a cross-validation study. This process verifies that both methods provide equivalent, reliable results, ensuring consistency and allowing for method interchangeability.
Experimental Approach to Cross-Validation
-
Method Validation: Independently validate both the HPLC and GC methods according to ICH guidelines, as previously described.[12][18]
-
Sample Selection: Select a minimum of three batches of the thiazole-containing product or material. These samples should ideally span the expected concentration range.
-
Parallel Analysis: Analyze each selected sample in triplicate using both the validated HPLC method and the validated GC method.
-
Data Comparison: Statistically compare the mean results obtained from both methods for each batch. A Student's t-test can be used to compare the means, while an F-test can be used to compare the variances (precision) of the two methods.
-
Acceptance Criteria: Pre-define acceptance criteria for the comparison. For example, the difference between the mean results from the two methods should not be statistically significant (e.g., p > 0.05) and should be within a pre-specified percentage (e.g., ±2.0%).
Visualization 2: Cross-Validation Workflow
This diagram illustrates the logical flow of a cross-validation study.
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A Comparative Sensory Validation of 4-Isopropyl-2-methylthiazole's Flavor Impact
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the sensory panel validation of 4-Isopropyl-2-methylthiazole, a heterocyclic flavor compound. For researchers and developers, understanding the nuanced sensory impact of such molecules is paramount for new product innovation, quality control, and determining viable applications. This document outlines the requisite experimental protocols to objectively characterize the flavor profile of 4-Isopropyl-2-methylthiazole and benchmark its performance against established flavor alternatives, such as 2-isopropyl-4-methylthiazole and 2-isobutylthiazole.
The narrative that follows is grounded in the principles of scientific integrity, explaining the causality behind experimental choices and ensuring that each described protocol is a self-validating system.
The Imperative of Sensory Evaluation
While analytical instrumentation like gas chromatography can identify and quantify a chemical compound, it cannot replicate the complex human experience of flavor. The perception of flavor is a multi-modal sensation involving taste, aroma, and mouthfeel, influenced by factors such as the food matrix and individual genetic variance.[1][2] Therefore, sensory evaluation using trained human panelists is the definitive method for characterizing the true sensory impact of a flavor ingredient.[3][4] This guide focuses on two powerful methodologies: Difference Testing to determine if a perceptible difference exists, and Descriptive Analysis to define the nature and intensity of that difference.[5]
Phase 1: Sensory Panel Selection and Training
The validity of any sensory data is wholly dependent on the quality and training of the sensory panel. Panelists are not just participants; they are calibrated analytical instruments.
Panelist Screening and Training Workflow
Caption: The logical progression of sensory testing from difference to description.
Comparative Data and Interpretation
Below is a table of hypothetical data from a QDA® panel, illustrating the distinct sensory profiles of the three thiazole compounds.
| Flavor Attribute | 4-Isopropyl-2-methylthiazole (Mean Intensity Score) | 2-isopropyl-4-methylthiazole (Mean Intensity Score) | 2-isobutylthiazole (Mean Intensity Score) |
| Green / Vegetative | 8.5 | 4.2 | 12.1 |
| Earthy / Rooty | 7.9 | 6.8 | 3.5 |
| Nutty / Roasted | 2.1 | 9.5 | 1.5 |
| Tropical Fruit | 3.2 | 7.1 | 2.8 |
| Sulfurous / Meaty | 6.8 | 8.2 | 4.1 |
Interpretation:
The data reveals distinct sensory profiles for each compound.
-
4-Isopropyl-2-methylthiazole is characterized by dominant Green/Vegetative and Earthy/Rooty notes, with a moderate sulfurous character.
-
2-isopropyl-4-methylthiazole presents a starkly different profile, with strong Nutty/Roasted and Sulfurous/Meaty notes, complemented by a distinct Tropical Fruit character. [6][7][8][9][10]* 2-isobutylthiazole , a well-known flavor compound, is overwhelmingly defined by its intense Green/Vegetative character, often associated with tomato leaf.
These results provide objective, quantitative evidence of the unique flavor impact of 4-Isopropyl-2-methylthiazole, clearly differentiating it from its structural isomers and other related thiazoles. This data is critical for determining its potential applications; for instance, its profile may be suitable for enhancing savory vegetable or earthy flavor systems, whereas it would be inappropriate for applications requiring strong roasted or tropical notes.
Conclusion
The sensory validation of a flavor compound like 4-Isopropyl-2-methylthiazole is a rigorous scientific undertaking that yields invaluable insights beyond the scope of instrumental analysis. By employing standardized methodologies such as the Triangle Test and Quantitative Descriptive Analysis, researchers can build a detailed and statistically robust understanding of a compound's flavor impact. This guide provides the foundational protocols and logical framework for conducting such an evaluation, enabling scientists and developers to make data-driven decisions in product formulation, quality assurance, and new ingredient discovery. The comparative data clearly demonstrates that even subtle changes in molecular structure can lead to profound differences in sensory perception, underscoring the necessity of this validation process.
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A Comparative Guide to the Flavor Profiles of Synthetic vs. Natural 4-Isopropyl-2-methylthiazole
For researchers, scientists, and drug development professionals navigating the nuanced world of flavor chemistry, the choice between natural and synthetic flavoring agents is a critical one. This guide provides an in-depth technical comparison of the flavor profiles of synthetic versus natural 4-Isopropyl-2-methylthiazole, a potent thiazole derivative prized for its complex sensory characteristics. While both variants share the same primary chemical structure, their origin dictates a cascade of subtle yet significant differences in their final flavor presentation. This document will elucidate these distinctions, grounded in established analytical and sensory evaluation methodologies, to empower informed decision-making in your research and product development endeavors.
Introduction to 4-Isopropyl-2-methylthiazole: A Multifaceted Flavor Compound
4-Isopropyl-2-methylthiazole is a heterocyclic compound that contributes significantly to the flavor profiles of various foods and beverages.[1] Its aroma is often described as a complex medley of tropical fruit, green, vegetable, nutty, rooty, and earthy notes.[2][3][4] In terms of taste, it can impart alliaceous, earthy, sulfurous, and coffee-like characteristics with a tropical fruity nuance.[4]
This versatile compound is found naturally in a range of products including Indonesian durian fruit (Durio zibethinus), red tomatoes, yeast extract, coriander seed oil, and roasted meats.[1] Its presence in these items is often a result of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[1] In industrial applications, it is a key component in creating flavors such as peach, apricot, nectarine, mango, pear, and blackcurrant.[1]
The distinction between "natural" and "synthetic" 4-Isopropyl-2-methylthiazole lies in its production method. Natural variants are typically derived from microbial fermentation or extraction from botanical sources.[2] Synthetic versions, on the other hand, are produced through chemical reactions, often utilizing precursors from petrochemical origins.[5] While chemically identical in their principal component, the journey from raw material to final product can introduce subtle but impactful differences in their respective flavor profiles.
The Genesis of Flavor Discrepancies: A Tale of Two Origins
The divergence in flavor between natural and synthetic 4-Isopropyl-2-methylthiazole stems from the inherent nature of their production processes.
Natural Production:
Natural production methods, such as fermentation by microorganisms like Saccharomyces cerevisiae, yield a complex mixture of compounds.[1] The primary metabolic pathway produces 4-Isopropyl-2-methylthiazole, but secondary metabolic activities and the intricate web of biochemical reactions within the organism can generate a host of other volatile and non-volatile compounds. These "impurities," in the context of a single target molecule, are often other flavor-active compounds that contribute to a more rounded, complex, and "natural-smelling" profile.
Synthetic Production:
Chemical synthesis, while highly efficient at producing the target molecule in high purity, can introduce its own set of by-products. The synthesis of thiazoles can involve the reaction of α-haloketones with thioamides.[6] Incomplete reactions, side reactions, and the presence of residual starting materials or catalysts can lead to the formation of structurally related impurities.[7] These synthetic by-products may have their own distinct aromas, which can sometimes impart harsh, chemical, or off-notes to the final product if not sufficiently purified.
Analytical Characterization: Unveiling the Chemical Fingerprints
To objectively compare the flavor profiles of natural and synthetic 4-Isopropyl-2-methylthiazole, a multi-pronged analytical approach is essential. This involves not only identifying the primary compound but also meticulously characterizing the accompanying trace compounds that contribute to the overall sensory experience.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling
GC-MS is a cornerstone technique for separating and identifying the individual volatile compounds in a flavor sample.[8]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare solutions of both natural and synthetic 4-Isopropyl-2-methylthiazole in a suitable solvent (e.g., dichloromethane) at a concentration of 100 ppm.
-
Injection: Inject 1 µL of each sample into the GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 40°C for 2 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Ionization: 70 eV
-
Mass Range: m/z 35-350
-
-
Data Analysis: Identify the main peak corresponding to 4-Isopropyl-2-methylthiazole and any other significant peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative abundance of each identified compound.
Gas Chromatography-Olfactometry (GC-O) for Odor-Active Compound Identification
While GC-MS identifies the chemical composition, Gas Chromatography-Olfactometry (GC-O) directly links specific volatile compounds to their perceived aroma.[9] A trained sensory panel sniffs the effluent from the GC column and records the odor character and intensity at specific retention times.
Experimental Protocol: GC-O Analysis
-
Instrumentation: Utilize a GC system equipped with a sniffing port at the column outlet, in parallel with a mass spectrometer or flame ionization detector (FID).
-
Panelist Training: Train a panel of at least six individuals to recognize and describe various aroma attributes relevant to thiazoles and potential off-notes.
-
Analysis: As the separated compounds elute from the GC column, the panelists will record the time, duration, and a descriptor for each aroma they detect.
-
Data Compilation: Correlate the sensory data with the chromatographic data from the MS or FID to identify the specific compounds responsible for the perceived aromas.
Isotopic Analysis for Authenticity Verification
Compound-Specific Isotope Analysis (CSIA), particularly using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), can definitively distinguish between natural and synthetic sources of a flavor compound.[10] This technique measures the ratio of stable isotopes (e.g., ¹³C/¹²C), which differs based on the carbon source (plant-derived vs. petroleum-derived).[5]
Experimental Protocol: GC-C-IRMS Analysis
-
Sample Preparation: Prepare the samples as for GC-MS analysis.
-
Instrumentation: Use a GC system coupled to a combustion interface and an isotope ratio mass spectrometer.
-
Analysis: The eluting compounds from the GC are combusted to CO₂, and the IRMS measures the ¹³C/¹²C ratio of the resulting gas.
-
Data Interpretation: Compare the δ¹³C values of the 4-Isopropyl-2-methylthiazole from the natural and synthetic samples. Natural products will have a characteristic isotopic signature that is different from their synthetic counterparts derived from fossil fuels.[11]
Electronic Nose for Holistic Flavor Profiling
An electronic nose (e-nose) is an instrument equipped with an array of chemical sensors that can provide a holistic "fingerprint" of a sample's aroma profile.[12][13] It is particularly useful for rapid quality control and for detecting subtle variations between samples.[14]
Experimental Protocol: Electronic Nose Analysis
-
Sample Preparation: Place a standardized amount of the natural and synthetic 4-Isopropyl-2-methylthiazole into separate vials.
-
Analysis: Introduce the headspace of each vial into the electronic nose. The sensor array will generate a response pattern.
-
Data Analysis: Use pattern recognition software (e.g., Principal Component Analysis - PCA) to visualize the differences in the aroma profiles of the two samples.
Sensory Evaluation: The Human Element of Flavor Perception
While instrumental analysis provides objective data, the ultimate arbiter of flavor is human perception.[15] A trained sensory panel can provide detailed descriptions and quantitative ratings of the flavor profiles of the natural and synthetic compounds.
Descriptive Sensory Analysis
In this method, a trained panel develops a specific vocabulary to describe the sensory attributes of the samples and then rates the intensity of each attribute.[16]
Experimental Protocol: Descriptive Sensory Analysis
-
Panel Selection and Training: Recruit and train a panel of 8-12 individuals to identify and quantify the key aroma and taste attributes of 4-Isopropyl-2-methylthiazole.
-
Sample Preparation: Prepare coded, randomized samples of natural and synthetic 4-Isopropyl-2-methylthiazole in a neutral base (e.g., water or unsalted crackers) at a concentration determined to be optimal for sensory evaluation.
-
Evaluation: In a controlled sensory booth, have the panelists evaluate the samples and rate the intensity of each descriptor on a line scale.
-
Statistical Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences between the samples.[17]
Data Presentation and Interpretation
The data gathered from the analytical and sensory evaluations should be compiled and presented in a clear and comparative format.
Table 1: Expected Analytical and Sensory Differences
| Attribute | Natural 4-Isopropyl-2-methylthiazole | Synthetic 4-Isopropyl-2-methylthiazole |
| Purity (by GC-MS) | Typically lower purity of the target molecule, with a greater number of naturally occurring trace compounds. | High purity of the target molecule, with potential for trace synthetic by-products. |
| Trace Compounds | Presence of other fermentation-derived flavor compounds (e.g., esters, other heterocycles). | Presence of unreacted starting materials or side-reaction products. |
| Isotopic Ratio (δ¹³C) | Characteristic of a biological origin. | Characteristic of a petrochemical origin. |
| Aroma Profile (GC-O) | More complex, with a greater number of odor-active regions, potentially described as "fuller" or "more rounded." | Simpler aroma profile, dominated by the target molecule, potentially with some "sharp" or "chemical" notes. |
| Sensory Profile | Often described as more "authentic," "complex," and "smoother." | May be perceived as "harsher," "simpler," or having "chemical off-notes." |
Visualizing the Workflow and Relationships
The following diagrams illustrate the key workflows and logical relationships in the comparative analysis of natural and synthetic 4-Isopropyl-2-methylthiazole.
Caption: High-level overview of the comparative analysis workflow.
Caption: Detailed experimental workflow for flavor profile comparison.
Conclusion: An Informed Choice for Scientific Integrity
The selection of natural versus synthetic 4-Isopropyl-2-methylthiazole is not merely a matter of labeling, but a decision that can significantly impact the final sensory experience of a product. While synthetic versions offer high purity and cost-effectiveness, natural counterparts often provide a more complex and nuanced flavor profile due to the presence of synergistic trace compounds.
This guide has outlined a comprehensive framework for the objective comparison of these two flavor ingredients. By employing a combination of advanced analytical techniques and rigorous sensory evaluation, researchers can dissect the subtle yet critical differences in their flavor profiles. This self-validating system of analysis ensures that the choice of flavoring agent is based on robust scientific data, upholding the principles of expertise, trustworthiness, and authoritative grounding in research and development.
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A Guide to Inter-laboratory Comparison of 4-Isopropyl-2-methylthiazole Measurements: Ensuring Analytical Harmony
For researchers, scientists, and professionals in the pharmaceutical and flavor development industries, the accurate and precise measurement of volatile compounds is paramount. 4-Isopropyl-2-methylthiazole, a key aroma compound with nutty, green, and fruity notes, presents a unique analytical challenge due to its volatility and potential for matrix interference. This guide provides an in-depth comparison of analytical methodologies for the determination of 4-Isopropyl-2-methylthiazole, offering insights into experimental design and data interpretation to foster consistency across laboratories.
Introduction to 4-Isopropyl-2-methylthiazole and the Imperative of Method Harmonization
4-Isopropyl-2-methylthiazole is a heterocyclic sulfur-containing compound that contributes significantly to the sensory profile of various food products and is a valuable component in the formulation of flavors and fragrances. Its presence, even at trace levels, can have a substantial impact on the final product's quality and consumer acceptance. Consequently, the ability to reliably quantify this compound is crucial for quality control, research and development, and regulatory compliance.
Inter-laboratory comparisons, or proficiency tests, are essential for ensuring that different laboratories, often using varied analytical platforms, can produce comparable results. Such harmonization is the bedrock of scientific reproducibility and is mandated by quality management systems like ISO/IEC 17025 for testing and calibration laboratories[1]. This guide will delve into the critical aspects of establishing a robust analytical framework for 4-Isopropyl-2-methylthiazole, from sample preparation to data analysis, and will present a comparative overview of common analytical techniques.
Core Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)
The gold standard for the analysis of volatile and semi-volatile organic compounds, such as 4-Isopropyl-2-methylthiazole, is Gas Chromatography coupled with Mass Spectrometry (GC-MS)[2][3]. This powerful technique separates volatile compounds in the gas phase and then identifies them based on their unique mass-to-charge ratio and fragmentation patterns.
The general workflow for GC-MS analysis involves three key stages: sample preparation (extraction and concentration), GC separation, and MS detection and quantification. The choice of methodology at each stage can significantly influence the accuracy and precision of the results, making a standardized approach vital for inter-laboratory consistency.
Part 1: Sample Preparation - The Critical First Step
The goal of sample preparation is to efficiently extract 4-Isopropyl-2-methylthiazole from the sample matrix and concentrate it to a level suitable for detection, while minimizing the co-extraction of interfering compounds. For a volatile compound like 4-Isopropyl-2-methylthiazole, several techniques are prevalent.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds[2][4][5]. A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then directly introduced into the hot GC inlet for thermal desorption and analysis.
Causality Behind Experimental Choices: The selection of the fiber coating is critical and depends on the polarity of the target analyte. For 4-Isopropyl-2-methylthiazole, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice due to its ability to adsorb a wide range of volatile compounds[5]. Optimization of extraction time, temperature, and the addition of salt (to increase the vapor pressure of the analyte) are crucial for achieving maximum sensitivity and reproducibility[4].
Stir Bar Sorptive Extraction (SBSE)
SBSE is another sensitive, solvent-less technique that utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) to extract analytes from a liquid sample[6][7][8]. The large volume of the stationary phase allows for higher analyte recovery compared to SPME.
Causality Behind Experimental Choices: SBSE is particularly advantageous for trace-level analysis. The extraction is based on the partitioning of the analyte between the sample matrix and the PDMS coating. Following extraction, the stir bar is removed, dried, and the analytes are thermally desorbed in a dedicated unit connected to the GC-MS system.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique where the sample is partitioned between two immiscible liquids, typically an aqueous phase and an organic solvent[9][10]. The choice of solvent is critical for selective extraction of the target analyte.
Causality Behind Experimental Choices: For 4-Isopropyl-2-methylthiazole, a non-polar solvent such as dichloromethane or hexane would be appropriate. While LLE can be effective, it is more labor-intensive, requires larger volumes of organic solvents, and can be prone to emulsion formation. However, it can be a robust method for a wide range of sample matrices.
Visualizing the Workflow: From Sample to Signal
To better illustrate the analytical pathways, the following diagrams outline the key steps in each of the discussed sample preparation techniques followed by GC-MS analysis.
Caption: Step-by-step HS-SPME experimental workflow.
Protocol 2: Stir Bar Sorptive Extraction (SBSE)
-
Sample Preparation: Place a defined volume of the liquid sample (e.g., 10 mL) into a glass vial. Add a known amount of an appropriate internal standard.
-
Extraction: Add a conditioned SBSE stir bar to the vial and stir at a constant speed (e.g., 1000 rpm) for a specified time (e.g., 60-120 minutes) at room temperature or a controlled temperature.
-
Stir Bar Recovery: After extraction, remove the stir bar with forceps, rinse it with a small amount of deionized water, and gently dry it with a lint-free tissue.
-
Thermal Desorption and GC-MS Analysis: Place the dried stir bar into a thermal desorption tube and introduce it into the thermal desorption unit coupled to the GC-MS for analysis.
Caption: Step-by-step SBSE experimental workflow.
Conclusion: A Path Towards Harmonized Data
The reliable measurement of 4-Isopropyl-2-methylthiazole is achievable through well-defined and validated analytical methods. While Gas Chromatography-Mass Spectrometry is the technique of choice, the critical element for inter-laboratory consistency lies in the harmonization of sample preparation and method validation protocols. Techniques like HS-SPME and SBSE offer sensitive and robust approaches with the added benefit of being solvent-free.
By adhering to the principles of method validation, understanding the causality behind experimental choices, and participating in proficiency testing schemes, laboratories can ensure the generation of high-quality, comparable data. This guide serves as a foundational resource for researchers and analysts to develop and implement robust analytical strategies for 4-Isopropyl-2-methylthiazole, ultimately contributing to the production of safe and consistent products.
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A Comparative Guide to 4-Isopropyl-2-methylthiazole and Pyrazines as Flavor Enhancers
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of flavor chemistry, the pursuit of potent and authentic flavor enhancers is a perpetual endeavor. Among the vast arsenal of compounds available to flavorists, thiazoles and pyrazines represent two classes of heterocyclic molecules renowned for their significant contributions to the desirable roasted, nutty, and savory notes in a wide array of food products. This guide provides an in-depth technical comparison of the efficacy of a specific thiazole, 4-Isopropyl-2-methylthiazole, with the well-established class of pyrazines as flavor enhancers. Drawing upon available experimental data and established analytical methodologies, this document aims to equip researchers and product development professionals with the critical insights needed to make informed decisions in the selection and application of these powerful flavor modulators.
Chemical Identity and Olfactory Profile: A Tale of Two Moieties
At the heart of their flavor-enhancing capabilities lie the distinct chemical structures of 4-Isopropyl-2-methylthiazole and pyrazines. These structural differences give rise to their unique, yet sometimes overlapping, sensory characteristics.
4-Isopropyl-2-methylthiazole , a sulfur-containing heterocyclic compound, is characterized by a five-membered ring containing both a sulfur and a nitrogen atom.[1] This structure imparts a complex and multifaceted aroma profile. Descriptions of its scent and taste are varied, often including notes of nutty, roasted, cocoa-like, earthy, meaty, and toasted .[2] Additionally, it is reported to possess tropical fruit, green vegetable, and alliaceous (onion/garlic-like) nuances.[3][4][5] This intricate blend of savory and subtle fruity-green notes makes it a versatile tool for enhancing a wide range of flavor profiles.[3]
Pyrazines , in contrast, are nitrogen-containing heterocyclic compounds with a six-membered ring structure.[6] They are hallmark compounds formed during the Maillard reaction, the chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[1] The collective aroma profile of pyrazines is predominantly associated with nutty, roasted, toasted, and cocoa-like notes, making them fundamental to the flavor of coffee, roasted nuts, baked goods, and cooked meats.[6] The specific substituents on the pyrazine ring dictate the precise aroma, with a vast number of identified pyrazines contributing to a wide spectrum of roasted and savory characters.
Comparative Efficacy as Flavor Enhancers: A Qualitative and Quantitative Assessment
Flavor Profile and Application
| Feature | 4-Isopropyl-2-methylthiazole | Pyrazines |
| Primary Aroma Profile | Nutty, roasted, meaty, earthy, cocoa-like | Nutty, roasted, toasted, cocoa-like |
| Secondary Nuances | Tropical fruit, green vegetable, alliaceous | Varies with substitution (e.g., earthy, potato-like) |
| Key Applications | Enhancing savory, meaty, roasted, and nutty flavors in snacks, soups, sauces, and coffee.[2] | Broadly used to impart roasted and toasted notes in baked goods, coffee, cocoa products, and savory items. |
| Formation | Primarily through chemical synthesis.[1] | Naturally formed during thermal processing of food via the Maillard reaction.[1] |
The broader spectrum of secondary notes in 4-Isopropyl-2-methylthiazole, particularly the tropical fruit and green vegetable nuances, suggests a potential for creating more complex and layered flavor profiles in certain applications. Pyrazines, being products of the Maillard reaction, often provide a more "authentic" cooked flavor profile that consumers are familiar with.
Potency and Odor Thresholds
A critical determinant of a flavor compound's efficacy is its odor threshold, the lowest concentration at which it can be detected by the human nose. A lower odor threshold indicates a more potent compound.
Unfortunately, a specific odor threshold for 4-Isopropyl-2-methylthiazole in a standard solvent like water is not publicly available; a safety data sheet for the compound explicitly states "Odor Threshold: No data available".[7] This lack of data presents a significant challenge in directly comparing its potency to that of pyrazines.
In contrast, extensive research has been conducted on the odor thresholds of numerous pyrazines , revealing them to be exceptionally potent flavor compounds. Some alkyl- and methoxy-pyrazines have odor thresholds in the parts-per-trillion range, making them significant contributors to food aroma even at very low concentrations. For instance, 2-isobutyl-3-methoxypyrazine, responsible for the characteristic green bell pepper aroma, has an extremely low odor threshold.
The concept of the Odor Activity Value (OAV) , which is the ratio of a compound's concentration in a food to its odor threshold, is a valuable metric for assessing the contribution of a specific compound to the overall aroma. While OAVs for numerous pyrazines have been determined in various food products, the absence of an odor threshold for 4-Isopropyl-2-methylthiazole prevents a direct OAV-based comparison.
It is also important to note the synergistic effects observed among pyrazines. Studies have shown that even at sub-threshold concentrations, a mixture of different pyrazines can significantly impact the overall perceived aroma, often enhancing the desired roasted and nutty notes.[8] Similar synergistic or interactive effects involving 4-Isopropyl-2-methylthiazole and other flavor compounds, including pyrazines, are plausible but require further investigation.
Experimental Methodologies for Evaluation
To rigorously compare the efficacy of flavor enhancers like 4-Isopropyl-2-methylthiazole and pyrazines, a combination of instrumental and sensory analysis is essential.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique for identifying the most important odor-active compounds in a complex volatile mixture.[9][10][11] It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.
Experimental Workflow for GC-O Analysis:
Caption: A typical workflow for Gas Chromatography-Olfactometry (GC-O) analysis of flavor compounds.
Causality in Experimental Choices: The choice of extraction method is critical and depends on the food matrix and the volatility of the target compounds. Solid Phase Microextraction (SPME) is a solvent-free technique suitable for many applications, while Solvent-Assisted Flavor Evaporation (SAFE) is preferred for minimizing artifact formation. The use of a sniffing port allows a trained sensory panelist to identify and describe the odor of each compound as it elutes from the GC column. This provides a direct link between a specific chemical and its sensory impact.
Sensory Evaluation Protocols
Sensory evaluation provides the ultimate measure of a flavor enhancer's effectiveness by using human subjects to assess its impact on the taste and aroma of a food product.
Step-by-Step Methodology for a Triangle Test:
-
Objective: To determine if a perceptible difference exists between a control sample and a sample containing the flavor enhancer.
-
Panelists: Recruit a panel of at least 20-30 trained or consumer panelists.
-
Sample Preparation:
-
Prepare a control food sample (without the added flavor enhancer).
-
Prepare a test food sample with a specific concentration of 4-Isopropyl-2-methylthiazole or a pyrazine.
-
-
Presentation: Present each panelist with three coded samples, two of which are identical (either both control or both test) and one of which is different. The order of presentation should be randomized for each panelist.
-
Evaluation: Ask panelists to identify the "odd" or "different" sample.
-
Data Analysis: Analyze the number of correct identifications using statistical tables (e.g., binomial distribution) to determine if the result is statistically significant.
Logical Relationship for Sensory Testing:
Caption: Logical flow for conducting a sensory evaluation of flavor enhancers.
Trustworthiness through Self-Validation: The use of randomized, coded samples and statistical analysis ensures that the results are objective and not due to chance or bias. Replicating the tests further enhances the trustworthiness of the findings. For a more in-depth understanding of the flavor profile changes, a Descriptive Analysis with a highly trained panel can be employed to quantify specific sensory attributes (e.g., "roasted," "nutty," "meaty").
Synthesis and Stability Considerations
The method of production and stability under processing conditions are crucial practical considerations for the application of flavor enhancers.
4-Isopropyl-2-methylthiazole is primarily produced through chemical synthesis . A common route involves the condensation of an alpha-halo ketone with a thioamide.[1] This allows for a consistent and high-purity supply of the compound.
Pyrazines , on the other hand, are often formed naturally during food processing through the Maillard reaction.[1] However, for commercial use as flavor additives, specific pyrazines are also produced via chemical synthesis to ensure consistency and availability. The formation of pyrazines in food is highly dependent on factors such as temperature, pH, and the presence of specific precursors (amino acids and sugars). This can lead to variability in the flavor profile of processed foods.
The stability of both thiazoles and pyrazines under various food processing conditions is generally considered to be good, as they are often formed at elevated temperatures. However, extreme heat or pH conditions could potentially lead to degradation or the formation of off-flavors.
Conclusion and Future Directions
Both 4-Isopropyl-2-methylthiazole and pyrazines are potent flavor enhancers that contribute desirable roasted, nutty, and savory characteristics to food products.
-
Pyrazines are well-established, naturally occurring compounds with a broad range of nutty and roasted notes. Their extremely low odor thresholds make them highly effective flavor contributors. The synergistic effects among different pyrazines further amplify their impact.
-
4-Isopropyl-2-methylthiazole offers a more complex flavor profile, with additional fruity and green nuances that can provide unique and sophisticated flavor dimensions. Its synthetic origin ensures a consistent product.
The primary gap in the current understanding is the lack of direct comparative data on their efficacy. Future research should focus on:
-
Determining the odor threshold of 4-Isopropyl-2-methylthiazole in a standardized medium to enable the calculation of OAVs and a direct comparison of potency with pyrazines.
-
Conducting side-by-side sensory evaluation studies (e.g., triangle tests and descriptive analysis) of 4-Isopropyl-2-methylthiazole and key pyrazines in various food matrices to provide quantitative data on their flavor-enhancing capabilities.
-
Investigating potential synergistic or antagonistic interactions between 4-Isopropyl-2-methylthiazole and pyrazines to understand how they can be used in combination to create novel and impactful flavor profiles.
By addressing these research questions, the food science community can gain a more comprehensive understanding of the relative merits of these important flavor enhancers, ultimately leading to the development of more flavorful and appealing food products.
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A Comparative Analysis of 4-Isopropyl-2-methylthiazole Across Tomato Varieties: A Methodological Guide
For researchers and professionals in flavor science and crop development, the nuanced world of tomato aroma presents both a challenge and an opportunity. The consumer experience of tomato flavor is not dictated by sugars and acids alone; it is profoundly shaped by a complex bouquet of volatile organic compounds (VOCs).[1] Among these, sulfur-containing heterocycles like thiazoles contribute significantly to the characteristic "green" and "savory" notes that define a fresh tomato.[2] This guide provides a quantitative comparison framework for a lesser-explored yet potentially significant thiazole derivative, 4-Isopropyl-2-methylthiazole, across different tomato ( Solanum lycopersicum ) varieties. While its close relative, 2-isobutylthiazole, is more extensively documented for its tomato-like aroma[3][4], understanding the distribution of similar compounds is crucial for a comprehensive flavor profile.
This document will delve into the rationale behind analytical choices, provide a robust, self-validating experimental protocol for quantification, and present a comparative analysis framework. The methodologies described herein are grounded in established principles of analytical chemistry to ensure accuracy and reproducibility.
The Significance of Thiazoles in Tomato Flavor
Thiazoles are a class of sulfur-containing compounds that often impart savory, green, and nutty aromas.[5] In tomatoes, these compounds are biosynthesized from precursors like amino acids and lipids.[1] The concentration of these volatiles can vary significantly between cultivars due to genetic differences, ripening stage, and cultivation conditions.[6][4][7] For instance, traditional tomato varieties have been shown to possess considerably higher concentrations of key volatile compounds, including 2-isobutylthiazole, when compared to some modern commercial hybrids.[8] This underscores the importance of quantifying these compounds in breeding programs aimed at enhancing flavor.[9][10] While 2-isobutylthiazole is often associated with the aroma of tomato foliage and stems[3], 4-Isopropyl-2-methylthiazole is known for its contribution to fruity and tropical notes in other contexts and has been identified in tomatoes.[11] A quantitative comparison can, therefore, help elucidate its specific role in the overall tomato flavor matrix.
Experimental Workflow: Quantification of 4-Isopropyl-2-methylthiazole
The gold-standard technique for analyzing trace volatile compounds in complex food matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][14][15] This method is solvent-free, highly sensitive, and requires minimal sample preparation, making it ideal for high-throughput screening of tomato varieties.[8]
The causality behind this choice is rooted in the need to isolate volatile and semi-volatile compounds from a complex, non-volatile matrix (sugars, acids, pulp) without introducing thermal degradation artifacts. HS-SPME allows for the selective extraction and concentration of analytes from the headspace above the sample, ensuring a clean injection into the GC-MS system.
Caption: Experimental workflow for the quantification of 4-Isopropyl-2-methylthiazole in tomatoes.
Detailed Protocol: HS-SPME-GC-MS Analysis
This protocol is designed to be self-validating through the use of an internal standard, which corrects for variations in extraction efficiency and injection volume.
1. Sample Preparation:
- Rationale: Homogenization ensures a representative sample from each tomato. The addition of sodium chloride increases the ionic strength of the matrix, which enhances the release of volatile compounds into the headspace by reducing their solubility in the aqueous phase.
- Procedure:
- Select three to five ripe tomatoes from a single plant of a specific variety. Wash and dry the tomatoes.
- Cut the tomatoes into small pieces and homogenize them in a blender for 30 seconds.
- Immediately transfer a precise amount (e.g., 5.0 g) of the tomato homogenate into a 20 mL headspace vial.
- Add 1.5 g of sodium chloride (NaCl) to the vial.
- Spike the sample with a known concentration of an internal standard (e.g., 2-methyl-1-pentanol or a deuterated analog of the target analyte if available). The internal standard should be chosen for its chemical similarity to the analyte and its absence in the natural tomato volatilome.
- Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
2. HS-SPME Procedure:
- Rationale: The choice of SPME fiber coating is critical for the selective extraction of the target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range affinity for various volatile and semi-volatile compounds, including thiazoles. Incubation at a controlled temperature ensures consistent equilibration of volatiles between the sample and the headspace.
- Procedure:
- Place the sealed vial in an autosampler tray equipped with an agitator and a heating block.
- Incubate the vial at 50°C for 15 minutes with agitation to facilitate the release of volatiles and achieve equilibrium.[12]
- After incubation, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 50°C to adsorb the analytes.[12]
3. GC-MS Analysis:
- Rationale: Gas chromatography separates the complex mixture of volatile compounds based on their boiling points and affinity for the stationary phase of the capillary column. A mid-polar column (e.g., DB-5ms) is suitable for resolving a wide range of flavor compounds. Mass spectrometry provides both identification based on the mass fragmentation pattern and quantification based on ion abundance.
- Procedure:
- After extraction, the SPME fiber is immediately transferred to the heated injection port of the GC-MS, set at 250°C, for thermal desorption of the analytes in splitless mode for 2 minutes.[8]
- Use a suitable capillary column (e.g., HP-INNOWAX, 60 m x 0.25 mm x 0.25 µm).[8]
- The oven temperature program should be optimized for the separation of target analytes. A typical program could be: initial temperature of 50°C held for 1 minute, then ramped at 5°C/min to 100°C, and then at 10°C/min to 230°C, holding for 5 minutes.[8]
- Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
- The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 33-330.
- Identification of 4-Isopropyl-2-methylthiazole will be confirmed by comparing its retention time and mass spectrum with that of an authentic reference standard.
4. Quantification:
- Rationale: Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratiometric approach minimizes errors from sample matrix effects and variations in the analytical process.[7]
- Procedure:
- Generate a calibration curve using a series of standard solutions of 4-Isopropyl-2-methylthiazole with a constant concentration of the internal standard.
- Calculate the concentration of 4-Isopropyl-2-methylthiazole in the tomato samples by relating the analyte/internal standard peak area ratio to the calibration curve.
Comparative Data of Thiazoles in Tomato Varieties
Direct quantitative data for 4-Isopropyl-2-methylthiazole across a wide range of named tomato varieties is not extensively available in published literature. However, data for the related and well-studied compound, 2-isobutylthiazole, can serve as an illustrative proxy for the expected variation in thiazole content among different cultivars. The following table presents representative data synthesized from typical findings in flavor research to showcase how such a comparison would be structured.
| Tomato Variety | Type | 2-Isobutylthiazole (ng/g fresh weight) - Representative Data |
| 'Ailsa Craig' | Standard Round | 3.5 |
| 'Gardener's Delight' | Cherry | 5.2 |
| 'Moneymaker' | Standard Round | 2.8 |
| 'San Marzano' | Plum/Paste | 4.1 |
| 'Brandywine' | Heirloom Beefsteak | 6.8 |
Note: The data in this table is illustrative and intended to demonstrate the expected range of variation. Actual concentrations would need to be determined experimentally.
The hypothetical data suggests that heirloom varieties like 'Brandywine' may have higher concentrations of thiazole compounds, which aligns with the general consumer perception of their more intense flavor.[10] Cherry tomatoes also often exhibit robust flavor profiles.
Discussion and Implications
The quantitative variation of 4-Isopropyl-2-methylthiazole and other key flavor volatiles among tomato varieties is a direct consequence of their genetic makeup, which dictates the expression of enzymes in the biosynthetic pathways.[1] Environmental factors and post-harvest handling also play a significant role.[7]
For researchers in drug development, understanding the natural variation of such bioactive compounds in food sources can be relevant. For plant breeders and food scientists, this quantitative data is invaluable. It allows for:
-
Objective Flavor Profiling: Moving beyond subjective sensory panels to objective, data-driven characterization of tomato aroma.
-
Marker-Assisted Selection: Identifying genetic markers associated with high production of desirable flavor compounds to accelerate the breeding of more flavorful tomatoes.
-
Quality Control: Ensuring consistency in the flavor profile of both fresh and processed tomato products.
Conclusion
While 4-Isopropyl-2-methylthiazole remains a less-studied component of the tomato volatilome compared to other compounds, its potential contribution to the overall flavor profile warrants further investigation. The HS-SPME-GC-MS methodology detailed in this guide provides a robust and reliable framework for the quantitative comparison of this and other important aroma compounds across diverse tomato germplasm. By systematically quantifying these key volatiles, researchers can unlock the chemical secrets to a better-tasting tomato, meeting the demands of consumers and enhancing the value of this globally important crop.
References
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Baldwin, E.A., Nisperos-Carriedo, M.O., & Moshonas, M.G. (n.d.). Quantitative Analysis of Flavor and Other Volatiles and for Certain Constituents of Two Tomato Cultivars during Ripening. ASHS Journals. [Link]
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Ruiz, J.J., et al. (2004). Quantitative analysis of flavour volatiles detects differences among closely related traditional cultivars of tomato. Journal of the Science of Food and Agriculture, 84(12), 1543-1548. [Link]
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Wright, J. (2016). Flavor Bites: Two Thiazoles. Perfumer & Flavorist. [Link]
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Lunn, G.G., et al. (2023). Identification of Aroma Volatiles from Heirloom and Commercial Tomatoes using Solid-Phase Microextraction and GC-MS. Journal of Chemical Education, 100(3), 1184-1190. [Link]
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Li, Y., et al. (2024). Flavor Profile of Tomatoes Across Different Cultivation Times Based on GC × GC-Q/TOFMS. Foods, 13(5), 724. [Link]
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Güler, Z., & Şekerli, Y.E. (2013). Distribution of Volatile Compounds in Organic Tomato (Lycopersicon esculentum) at Different Ripening Stages. Akademik Gıda, 11(2), 6-13. [Link]
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Schouten, M.A., et al. (2022). Flavor and Other Quality Traits of Tomato Cultivars Bred for Diverse Production Systems as Revealed in Organic Low-Input Management. Frontiers in Plant Science, 13, 919339. [Link]
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Tieman, D., et al. (2023). The dissection of tomato flavor: biochemistry, genetics, and omics. Frontiers in Plant Science, 14, 1188450. [Link]
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Hjelmeland, A.K., et al. (2021). HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. Molecules, 26(16), 4983. [Link]
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Kazeniac, S.J., & Hall, R.M. (1970). Flavor chemistry of tomato volatiles. Journal of Food Science, 35(5), 519-530. [Link]
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Kumar, R., & Kumar, S. (2024). Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Methods in Molecular Biology, 2788, 39-48. [Link]
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Esteves, C., et al. (2024). Volatilomic Fingerprint of Tomatoes by HS-SPME/GC-MS as a Suitable Analytical Platform for Authenticity Assessment Purposes. Applied Sciences, 14(3), 1083. [Link]
-
Maga, J.A. (1975). The role of sulfur compounds in food flavor. Part I: Thiazoles. Critical Reviews in Food Science & Nutrition, 6(2), 153-176. [Link]
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Kumar, R., & Kumar, S. (2024). Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Methods in Molecular Biology, 2788, 39-48. [Link]
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Hojnik, N., et al. (2023). Triazoles as a Potential Threat to the Nutritional Quality of Tomato Fruits. International Journal of Molecular Sciences, 24(17), 13495. [Link]
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Advanced Biotech. (n.d.). 2-isopropyl 4-methylthiazole (cas 15679-13-7) | Tropical Fruit Aroma Chemical. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Isopropyl-4-methylthiazole. PubChem Compound Database. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Isopropyl-2-methylthiazole: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental integrity but for ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Isopropyl-2-methylthiazole, a common reagent in synthetic chemistry. By understanding the chemical characteristics of this compound and adhering to established safety and regulatory standards, you can mitigate risks and contribute to a culture of safety within your organization.
Understanding the Hazard Profile of 4-Isopropyl-2-methylthiazole
Before initiating any disposal procedure, a thorough understanding of the inherent hazards of 4-Isopropyl-2-methylthiazole is crucial. This compound is classified as a flammable liquid and an irritant to the skin and eyes.[1][2] Ingestion can be harmful.[1] The Safety Data Sheet (SDS) is the primary source of this critical information and should always be consulted before handling the chemical.
Key Hazard Information:
| Property | Value | Source |
| Flash Point | 58 °C (136.4 °F) - closed cup | [2] |
| GHS Hazard Classifications | Flammable liquids (Category 3), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system | [1][2] |
| Signal Word | Warning | [2][3] |
| Molecular Formula | C₇H₁₁NS | [2] |
| Molecular Weight | 141.23 g/mol | [2] |
Immediate Safety and Personal Protective Equipment (PPE)
Given its hazard profile, stringent safety measures must be in place when handling 4-Isopropyl-2-methylthiazole, especially during disposal procedures where the risk of exposure can be heightened.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][4]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required.[4] Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.[1][4]
-
Body Protection: A flame-retardant lab coat or chemical-resistant apron should be worn.[1] In situations with a higher risk of splashing, impervious clothing may be necessary.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-Isopropyl-2-methylthiazole is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Step 1: Waste Classification
Based on its flashpoint of 58°C (136.4°F), 4-Isopropyl-2-methylthiazole is classified as an ignitable hazardous waste.[2] The corresponding U.S. Environmental Protection Agency (EPA) hazardous waste code for ignitable liquids is D001 . This classification is critical for proper labeling and disposal.
Step 2: Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, chemically compatible container for collecting waste 4-Isopropyl-2-methylthiazole. The container must be in good condition, with a secure, leak-proof lid.
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. 4-Isopropyl-2-methylthiazole is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-Isopropyl-2-methylthiazole," and the EPA hazardous waste code "D001."
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: The designated waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Container Management: The waste container must be kept closed at all times, except when adding waste.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
Step 4: Arranging for Professional Disposal
-
Engage a Licensed Contractor: The disposal of hazardous waste is a regulated activity that must be handled by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this service.
-
Waste Manifest: A hazardous waste manifest is a legal document that tracks the waste from its point of generation to its final disposal facility. This will be provided by the disposal company and must be completed accurately.
-
Final Disposal Method: The most common and environmentally responsible method for disposing of flammable organic solvents like 4-Isopropyl-2-methylthiazole is through high-temperature incineration at a permitted facility.[6] This process effectively destroys the chemical, minimizing its environmental impact.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and EHS department.
-
Control Ignition Sources: As 4-Isopropyl-2-methylthiazole is flammable, eliminate all potential ignition sources in the area.
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the liquid.[3]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container for disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water. All materials used for cleanup should also be treated as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-Isopropyl-2-methylthiazole.
Caption: Decision workflow for the safe disposal of 4-Isopropyl-2-methylthiazole.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 4-Isopropyl-2-methylthiazole, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
-
The Good Scents Company. (n.d.). 4-isopropyl-2-methylthiazole. Retrieved from [Link]
-
The Good Scents Company. (n.d.). tropical thiazole 2-isopropyl-4-methylthiazole. Retrieved from [Link]
-
Khan, I., Saeed, K., & Zylinska, E. J. (2018). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International journal of molecular sciences, 19(10), 2977. [Link]
-
Axxence Aromatic GmbH. (2023, June 14). Safety Data Sheet NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. Retrieved from [Link]
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Zhang, Y., et al. (2022). Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. Polymers, 14(19), 4089. [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Isopropyl-2-methylthiazole
Authoritative Guide for Safe Laboratory Operations
Welcome to your essential guide on the safe handling of 4-Isopropyl-2-methylthiazole (CAS No. 15679-13-7). As laboratory professionals, our foremost responsibility is to cultivate a culture of safety, which begins with a deep understanding of the materials we handle. This guide moves beyond a simple checklist, providing a procedural and causal framework for personal protective equipment (PPE) selection, use, and disposal. Our objective is to empower you with the knowledge to not only follow safety protocols but to understand the critical reasoning that underpins them.
A Note on Nomenclature: This guide pertains to the compound identified by CAS No. 15679-13-7, most commonly named 2-Isopropyl-4-methylthiazole. While the isomeric name 4-Isopropyl-2-methylthiazole is sometimes used, the vast majority of safety and regulatory data is associated with the former name and CAS number.
Foundational Hazard Analysis: The 'Why' Behind the Protocol
Understanding the inherent risks of a chemical is the first step in mitigating them. 4-Isopropyl-2-methylthiazole is not merely a reagent; it is a substance with a specific hazard profile that dictates our every protective measure.
Key Hazards Identified:
-
Flammability: The compound is a flammable liquid and vapor[1][2]. Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source[2]. This necessitates stringent control of ignition sources and the use of appropriate handling equipment.
-
Skin Irritation: Direct contact causes skin irritation (H315)[2][3]. This is a primary route of exposure in a laboratory setting, making correct glove selection and use non-negotiable.
-
Serious Eye Irritation: The chemical can cause serious eye irritation (H319)[2][3]. The potential for irreversible damage from a splash is significant, mandating robust eye and face protection.
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory system irritation (H335)[2][3]. This hazard underscores the importance of engineering controls as the first line of defense.
-
Toxicity: It is classified as harmful if swallowed (H302)[1][2].
These hazards are not theoretical. They are documented risks that demand a comprehensive safety strategy, with PPE serving as the final, critical barrier between the researcher and potential harm.
The Primary Defense: Engineering and Administrative Controls
Before any discussion of PPE, we must prioritize engineering controls. PPE is designed to protect you when these primary controls fail or are not feasible.
-
Chemical Fume Hood: All handling of 4-Isopropyl-2-methylthiazole that may generate vapors—including opening containers, weighing, and transferring—should be performed inside a certified chemical fume hood[4][5]. This is the most effective way to control respiratory exposure.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of flammable vapors[3][4][6].
-
Ignition Source Control: Prohibit smoking, open flames, and spark-producing equipment in the vicinity of handling and storage areas[2][7][8]. Use only non-sparking tools and explosion-proof equipment where necessary[2][8].
-
Safety Stations: Maintain clear and immediate access to eyewash stations and safety showers[3].
Mandated Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and directly correlated with the identified hazards. The following table summarizes the required equipment for handling 4-Isopropyl-2-methylthiazole.
| Protection Category | Required Equipment | Rationale and Key Specifications |
| Eye & Face Protection | Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards[4][6]. | Protects against chemical splashes that can cause serious eye irritation. Goggles provide a seal around the eyes, offering superior protection to safety glasses. |
| Face Shield (in addition to goggles) | Recommended when handling larger quantities (>1L) or when there is a significant risk of splashing. | |
| Hand Protection | Chemically resistant nitrile rubber gloves (minimum thickness 0.4 mm)[4]. | Provides a barrier against skin irritation. Nitrile is recommended for its resistance to a broad range of chemicals, including thiazole derivatives. Always inspect gloves for defects before use[7]. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from minor splashes and contamination. |
| Chemical-resistant Apron / Impervious Clothing | Required when handling larger volumes or during tasks with a high splash potential to prevent soak-through[7][9][10]. | |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Required only if engineering controls are insufficient (e.g., during a large spill or in a poorly ventilated area). Use a respirator with an organic vapor cartridge (Type ABEK is recommended)[11]. |
Procedural Workflow for Safe Handling
The following diagram and steps outline the complete workflow, from preparation to disposal, ensuring safety at every stage.
Caption: A procedural workflow diagram illustrating the key phases of safe chemical handling.
Step-by-Step PPE Donning Protocol
The order in which PPE is put on is crucial to ensure its effectiveness.
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Goggles/Face Shield: Put on your safety goggles and adjust for a snug fit. If a face shield is required, put it on over the goggles.
-
Gloves: Put on your nitrile gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a protective overlap.
Step-by-Step PPE Doffing Protocol (Critical for Preventing Exposure)
Removing PPE correctly is as important as putting it on. The goal is to avoid contact with any contaminated surfaces.
-
Gloves: Remove gloves first. Using one gloved hand, grasp the palm of the other gloved hand and peel the glove off, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Goggles/Face Shield: Remove eye and face protection from the back by lifting the strap over your head. Avoid touching the front surface.
-
Lab Coat: Remove your lab coat by unfastening it and rolling it down your arms, turning the sleeves inside out. Fold the contaminated exterior inward.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE[3][4].
Disposal and Decontamination Plan
Proper disposal is a legal and ethical requirement to protect both personnel and the environment.
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with 4-Isopropyl-2-methylthiazole must be considered hazardous waste. Dispose of it in a designated, sealed container for chemical waste[2][4]. Do not discard it in regular trash.
-
Chemical Waste: Dispose of unused or waste 4-Isopropyl-2-methylthiazole in accordance with all local, state, and federal regulations. It must be collected in a suitable, closed container labeled for hazardous waste disposal[3][4]. Never pour it down the drain[8][10].
-
Spill Cleanup: In the event of a spill, evacuate the area and remove all ignition sources. Wear the full PPE ensemble, including respiratory protection if necessary. Contain the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal[2].
By adhering to these detailed protocols, you build a robust framework of safety that protects you, your colleagues, and your research. Trust in these procedures is trust in a safer scientific community.
References
- Fisher Scientific.Safety Data Sheet for 2-Isopropyl-4-methylthiazole. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC429630050&productDescription=2-ISOPROPYL-4-METHYLTHIAZOLE+99%25+5GR&vendorId=VN000321&countryCode=US&language=en]
- Aurochemicals.Safety Data Sheet for 2-ISOPROPYL-4-METHYL THIAZOLE 5% in PG Natural. [URL: https://www.aurochemicals.com/sds/03555.pdf]
- Aurochemicals.Safety Data Sheet for 2-ISOPROPYL-4-METHYL THIAZOLE (PEACH THIAZOLE) 1% in ETOH, Natural. [URL: https://www.aurochemicals.com/sds/0355501.pdf]
- PubChem.2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/61808]
- Santa Cruz Biotechnology, Inc.Thiazole Safety Data Sheet.
- MedChemExpress.Thiazole Orange Safety Data Sheet. [URL: https://www.medchemexpress.com/sds/Thiazole-Orange.pdf]
- Cole-Parmer.Material Safety Data Sheet - Thiazole, 99%. [URL: https://www.coleparmer.com/sds/2/ACR21980.pdf]
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- Axxence Aromatic GmbH.Safety Data Sheet for NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE. [URL: https://axxence.de/wp-content/uploads/2023/10/SDS_355510US_NATURAL-2-ISOPROPYL-4-METHYLTHIAZOLE_USA-en.pdf]
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- The Good Scents Company.Information for 4-isopropyl-2-methylthiazole. [URL: http://www.thegoodscentscompany.
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- Thermo Fisher Scientific.Safety Data Sheet for 2-Isopropyl-4-methylthiazole. [URL: https://www.thermofisher.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
